Bismuth acetate
Description
The exact mass of the compound this compound is 386.02031 g/mol and the complexity rating of the compound is 25.5. The solubility of this chemical has been described as INSOL IN WATER; SOL IN ACETIC ACID. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
bismuth;triacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Bi/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLWZEWIYUTZNJ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Bi+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi(C2H3O2)3, C6H9BiO6 | |
| Record name | bismuth(III) acetate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Bismuth(III)_acetate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101043458 | |
| Record name | Bismuth acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; Insoluble in water; [HSDB] White hygroscopic crystals; Insoluble in water; [Alfa Aesar MSDS] | |
| Record name | Bismuth acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3950 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
INSOL IN WATER; SOL IN ACETIC ACID | |
| Record name | BISMUTH ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2186 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE CRYSTALS | |
CAS No. |
22306-37-2, 29094-03-9 | |
| Record name | Bismuth acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022306372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029094039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bismuth acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.918 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bismuth triacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISMUTH ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AJA86Y692 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BISMUTH ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2186 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MP: DECOMP | |
| Record name | BISMUTH ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2186 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide on Bismuth Acetate: Chemical Properties and Structure
Abstract
Bismuth acetate, with the chemical formula Bi(CH₃COO)₃, is a versatile coordination complex that is increasingly pivotal in diverse fields such as pharmaceuticals, materials science, and organic synthesis. This guide provides an in-depth analysis of its fundamental chemical properties, molecular structure, and synthesis protocols. It is designed for researchers, scientists, and professionals in drug development, offering expert insights into the practical applications and theoretical underpinnings of this significant compound.
Introduction: The Scientific and Industrial Relevance of this compound
This compound serves as a critical precursor and catalyst in numerous chemical processes.[1][2] Its low toxicity profile compared to other heavy metals makes it an attractive option in pharmaceutical applications, particularly in the development of drugs for gastrointestinal disorders.[1][3][4] In materials science, it is a key starting material for synthesizing advanced bismuth-containing materials, including nanoparticles and coordination polymers.[2][5] Furthermore, its role as a Lewis acid catalyst in organic synthesis facilitates a variety of chemical transformations.[2][3]
Synthesis and Purification
A reliable and efficient synthesis of high-purity this compound is crucial for its application in research and industry. The most common method involves the reaction of bismuth(III) oxide with a mixture of glacial acetic acid and acetic anhydride.[6][7]
Rationale Behind the Synthetic Protocol
The selection of bismuth(III) oxide (Bi₂O₃) is due to its stability and commercial availability. Glacial acetic acid acts as the solvent and reactant, while acetic anhydride is employed to drive the reaction to completion by removing the water generated. This prevents the hydrolysis of the final product. The reaction is typically carried out under reflux to ensure the complete dissolution of the bismuth oxide.[6][7]
Detailed Experimental Protocol
Materials:
-
Bismuth(III) oxide (Bi₂O₃)
-
Glacial acetic acid (CH₃COOH)
-
Acetic anhydride ((CH₃CO)₂O)
-
Ethyl acetate
Procedure:
-
A mixture of glacial acetic acid and acetic anhydride is prepared.
-
Bismuth(III) oxide is added to the mixture.
-
The mixture is heated under reflux, with temperatures ranging from 145°C to 170°C, until the bismuth oxide completely dissolves.[7]
-
The resulting solution is cooled to allow for the precipitation of solid this compound.
-
The precipitate is filtered and then purified by recrystallization from glacial acetic acid.
-
The crystals are washed with ethyl acetate and dried under a vacuum to yield high-purity this compound.[6][7]
Logical Workflow for this compound Synthesis:
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Chemical and Physical Properties
This compound is a white crystalline solid, often appearing as mica-like flakes.[6][8] It is stable under normal conditions but is sensitive to moisture and will hydrolyze in water to form bismuth oxyacetate.[6][8][9][10] It is soluble in acetic acid.[6][8][9][11]
| Property | Value |
| Molecular Formula | Bi(C₂H₃O₂)₃[9] |
| Molar Mass | 386.112 g/mol [5][10] |
| Appearance | White crystalline powder or crystals[5][9][11][12] |
| Density | 2.765 g/cm³[5][10] |
| Melting Point | Decomposes upon heating[9][11] |
| Solubility | Insoluble in water, soluble in acetic acid[8][11] |
| CAS Number | 22306-37-2[12] |
Molecular Structure and Spectroscopic Analysis
Bismuth(III) acetate is a coordination complex where the bismuth atom is bound to six oxygen ligands from the acetate groups in a distorted polyhedral sphere.[10] X-ray crystallography has shown that the acetate ligands bind asymmetrically, with three Bi-O bonds being shorter (approximately 2.3 Å) and three being longer (around 2.6 Å).[10] This structural complexity is influenced by the stereochemically active lone pair of electrons on the bismuth atom.[10]
Spectroscopic Characterization:
-
NMR Spectroscopy: While detailed high-resolution NMR data for this compound is limited due to the quadrupolar nature of the 209Bi nucleus which leads to very broad signals, solid-state NMR has been used for structural characterization.[10][13] 1H NMR can be used to analyze the metabolic footprint of bismuth compounds in biological systems.[14]
-
X-ray Photoelectron Spectroscopy (XPS): XPS analysis of this compound confirms the presence of bismuth, oxygen, and carbon. The high-resolution Bi 4f spectrum shows two different chemical environments for bismuth, corresponding to Bi-O and Bi-O-C bonding.[15]
Thermal Decomposition
This compound decomposes upon heating.[9][11] The decomposition process is gradual, starting at around 50°C.[16] It initially forms bismuth oxyacetate (BiOCH₃COO), then bismuth oxycarbonate (Bi₂O₂CO₃), and finally decomposes to bismuth(III) oxide (Bi₂O₃) at higher temperatures, typically ending around 320°C.[5][16] This property is utilized in the synthesis of bismuth oxide thin films for applications like photocatalysis.[16]
Thermal Decomposition Pathway:
Caption: The multi-step thermal decomposition pathway of this compound.
Applications in Science and Industry
This compound's unique properties make it valuable across several domains:
-
Pharmaceuticals: It is used in the synthesis of medicinal compounds, particularly for treating gastrointestinal issues like diarrhea and peptic ulcers.[1][3][9][12] It exhibits antimicrobial properties, notably against H. pylori.[3][4]
-
Catalysis: As a Lewis acid, it serves as an effective catalyst in various organic reactions, including esterifications, oxidations, and the synthesis of azlactones.[2][3][9][12] It is also used for the sequential protodeboronation of borylated indoles.[17][18]
-
Materials Science: It is a precursor for producing a range of bismuth-containing materials, such as bismuth oxide nanoparticles, bismuth sulfide (Bi₂S₃) for solar cells, and bismuth titanate nanorods for photocatalysis.[2][5][19]
-
Polymers and Resins: this compound can act as a catalyst for the ring-opening polymerization of lactones, offering a more environmentally friendly alternative to some traditional catalysts.[3][8]
Safety and Handling
This compound should be handled with appropriate personal protective equipment, including gloves and safety goggles. It should be stored in a cool, dry place in a tightly sealed container to protect it from moisture.[9]
Conclusion
This compound is a compound of significant scientific and industrial importance. Its well-defined chemical properties, coupled with its versatility as a precursor and catalyst, ensure its continued application in advancing pharmaceutical development, materials science, and chemical synthesis. This guide provides a comprehensive technical overview to support researchers and professionals in leveraging the full potential of this compound in their work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]
- 4. mdpi.com [mdpi.com]
- 5. heegermaterials.com [heegermaterials.com]
- 6. Page loading... [guidechem.com]
- 7. CN106518651A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. chembk.com [chembk.com]
- 9. chemiis.com [chemiis.com]
- 10. Bismuth(III) acetate - Wikipedia [en.wikipedia.org]
- 11. This compound | C6H9BiO6 | CID 31132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Page loading... [wap.guidechem.com]
- 13. (209Bi) Bismuth NMR [chem.ch.huji.ac.il]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Development of spray pyrolysis-synthesised Bi 2 O 3 thin films for photocatalytic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02907K [pubs.rsc.org]
- 17. This compound as a Catalyst for the Sequential Protodeboronation of Di- and Triborylated Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Bismuth(III) acetate 99.99+ trace metals 22306-37-2 [sigmaaldrich.com]
A Technical Guide to Bismuth (III) Acetate for Research and Drug Development
This guide provides an in-depth analysis of Bismuth (III) Acetate, also known as bismuth triacetate, tailored for researchers, scientists, and professionals in drug development. It covers the compound's fundamental properties, synthesis protocols, chemical behavior, and its critical applications in catalysis, materials science, and medicine.
Section 1: Core Compound Identification and Physicochemical Properties
Bismuth (III) Acetate is a trivalent bismuth salt of acetic acid. It serves as a key precursor for other bismuth compounds and as a catalyst in various organic reactions.[1][2][3] Its core identifiers and properties are summarized below.
| Property | Value | References |
| CAS Number | 22306-37-2 | [4][5][6][7][8] |
| Molecular Formula | C₆H₉BiO₆ | [4][9] |
| Linear Formula | Bi(OOCCH₃)₃ | [4][6] |
| Molecular Weight | 386.11 g/mol | [1][6][7] |
| Appearance | White crystalline powder or solid, sometimes described as mica-like flakes. | [1][4][10][11] |
| Solubility | Insoluble or slightly soluble in water; soluble in acetic acid. | [10][11][12] |
| Stability | Sensitive to moisture and air; decomposes upon heating. | [1][4][10][11] |
Section 2: Synthesis and Manufacturing
The synthesis of high-purity Bismuth (III) Acetate is crucial for its application in sensitive research and manufacturing environments. The most common laboratory and industrial method involves the reaction of bismuth oxide with a mixture of glacial acetic acid and acetic anhydride.[10][13]
Causality of Reagent Choice
-
Bismuth (III) Oxide (Bi₂O₃): A stable and common starting material for bismuth compounds.
-
Glacial Acetic Acid: Serves as both a reactant and a solvent.
-
Acetic Anhydride: Included as a dehydrating agent. Bismuth acetate is prone to hydrolysis, and the presence of water can lead to the formation of bismuth oxyacetate or other basic salts.[10][11] Acetic anhydride reacts with any water present (either in the reagents or formed during the reaction) to produce more acetic acid, thereby driving the reaction towards the desired product and ensuring an anhydrous environment.
Experimental Protocol: Synthesis of Bismuth (III) Acetate
This protocol is adapted from established laboratory methods.[10][13]
-
Reagent Preparation: In a reaction flask equipped with a reflux condenser, combine 100 mL of glacial acetic acid and 20 mL of acetic anhydride.
-
Reaction Initiation: Add 50g of Bismuth (III) Oxide to the acid/anhydride mixture.
-
Heating and Reflux: Heat the mixture to reflux, typically around 150°C, with continuous stirring.[10][13] Maintain reflux until all the bismuth oxide has completely dissolved. This may take 1-2.5 hours.[13]
-
Crystallization: After the reaction is complete, cool the solution. Bismuth (III) Acetate will precipitate as a white solid.
-
Purification (Recrystallization): Filter the crude product. Dissolve the collected solid in a minimal amount of hot glacial acetic acid (e.g., 100 mL at 100°C) and allow it to cool slowly to form purified crystals.[10]
-
Final Processing: Filter the recrystallized product. Wash the crystals with a non-reactive solvent like ethyl acetate to remove residual acetic acid.[10][13]
-
Drying: Dry the final product under a vacuum to remove any remaining solvent. The process yields high-purity Bismuth (III) Acetate.[10][13]
Section 3: Chemical Behavior and Stability
Understanding the reactivity of Bismuth (III) Acetate is essential for its proper handling and application.
-
Hydrolysis: The compound is sensitive to moisture.[4] In the presence of water, it hydrolyzes to form bismuth oxyacetate (BiOCH₃COO).[10][11] This reactivity necessitates storage in a dry, inert atmosphere.[9]
-
Thermal Decomposition: When heated, Bismuth (III) Acetate undergoes a multi-stage decomposition. It first converts to bismuth oxyacetate, then to bismuth oxycarbonate (Bi₂O₂CO₃), and finally, at high temperatures, to bismuth trioxide (Bi₂O₃).[1] This predictable decomposition makes it a useful precursor for synthesizing bismuth oxide materials.[1]
Section 4: Applications in Scientific Research
Bismuth (III) Acetate is a versatile compound with significant applications in both synthetic chemistry and materials science.
Catalysis in Organic Synthesis
As a potent and environmentally friendlier Lewis acid, Bismuth (III) Acetate catalyzes a range of organic reactions.[3][14] Its ability to activate substrates is central to its utility in promoting the formation of carbon-carbon and carbon-heteroatom bonds.[3] It has been used as a catalyst for the ring-opening polymerization of lactide and glycolide and as an acylating agent.[11]
Precursor in Materials Science
Bismuth (III) Acetate is a critical starting material for a variety of advanced bismuth-containing materials.[1][3]
-
Photocatalysts: It is used to prepare materials like bismuth titanate nanorods and gold-bismuth sulfide (Au–Bi₂S₃) heteronanostructures.
-
Solar Cells: It serves as a precursor in the synthesis of bismuth (III) sulfide (Bi₂S₃), which is explored for use in solution-processable bulk heterojunction solar cells.
-
Nanoparticles: It is a common precursor for synthesizing bismuth oxide nanoparticles, which have applications in electronics and catalysis.[1][3]
Section 5: Role in Drug Development and Medicinal Chemistry
Bismuth compounds have a long history in medicine, primarily for treating gastrointestinal disorders.[15][16] Bismuth (III) Acetate is valuable in this field for its antimicrobial properties and as a component in the development of bismuth-based therapeutics.[14]
Antimicrobial Mechanism of Action
Bismuth's efficacy against the pathogenic bacterium Helicobacter pylori, a primary cause of gastritis and peptic ulcers, is a key area of research.[15][17]
-
Targeting Metalloproteins: The therapeutic action is believed to stem from the Bi³⁺ ion.[18] Once released, these ions are taken up by H. pylori and are thought to bind to metal-binding sites in the bacterium's essential metalloproteins, disrupting their function and leading to cell death.[18]
-
Multifactorial Effect: Bismuth exhibits a multifactorial mechanism of action against H. pylori, which reduces the likelihood of the pathogen developing resistance.[17]
-
Inhibition of Enzymes: The mechanism also involves the inhibition of certain bacterial enzymes and a reduction of inflammation in the gastrointestinal tract.[9]
Gastrointestinal and Topical Applications
Beyond its direct antimicrobial effects, Bismuth (III) Acetate and related compounds contribute to gastrointestinal health by:
-
Mucosal Protection: Forming a protective coating over ulcer craters, shielding them from gastric acid and promoting healing.[17]
-
Astringent and Preservative: It has been used historically as an astringent and preservative.[10][11]
-
Cosmetics: In cosmetic formulations, it is used for its skin-soothing properties and to improve the adherence of makeup.[9][14]
Section 6: Analytical Characterization
Accurate characterization of Bismuth (III) Acetate is essential for quality control and research.
-
X-ray Photoelectron Spectroscopy (XPS): This is a powerful surface analysis technique used to determine the elemental composition and chemical state of the atoms within the material. Studies using XPS on Bismuth (III) Acetate have successfully identified the bonding relationships between bismuth, oxygen, and carbon.[19][20] For instance, XPS can distinguish between oxygen in an O-Bi bond versus an O=C bond, confirming the compound's structure.[19]
-
Elemental Analysis: Standard elemental analysis is used to confirm the purity and stoichiometric formula of the compound.[4]
Section 7: Safety, Handling, and Storage
Proper handling and storage are critical due to the chemical nature of Bismuth (III) Acetate.
| Hazard | Precaution and Rationale | References |
| Eye, Skin, & Respiratory Irritation | Causes serious eye irritation and may cause skin and respiratory irritation. Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. | [8][11][21][22] |
| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [8] |
| Moisture & Air Sensitivity | The compound hydrolyzes in the presence of moisture and decomposes in the air. Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). | [4][11][23][22] |
| Incompatibility | Incompatible with strong oxidizing agents. Avoid contact with these materials to prevent vigorous reactions. | [8][22] |
References
- 1. heegermaterials.com [heegermaterials.com]
- 2. americanelements.com [americanelements.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | CAS 22306-37-2 — Ereztech [ereztech.com]
- 5. This compound | 22306-37-2 [chemicalbook.com]
- 6. ≥99.99% trace metals basis, solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Page loading... [guidechem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. chembk.com [chembk.com]
- 12. This compound | C6H9BiO6 | CID 31132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CN106518651A - Preparation method of this compound - Google Patents [patents.google.com]
- 14. chemimpex.com [chemimpex.com]
- 15. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blogs.rsc.org [blogs.rsc.org]
- 19. pubs.aip.org [pubs.aip.org]
- 20. pubs.aip.org [pubs.aip.org]
- 21. gelest.com [gelest.com]
- 22. prochemonline.com [prochemonline.com]
- 23. fishersci.com [fishersci.com]
Navigating the Solubility Landscape of Bismuth Acetate: A Technical Guide for Researchers
For scientists and professionals in drug development and materials science, understanding the solubility of precursor compounds is paramount to success. Bismuth acetate, Bi(C₂H₃O₂)₃, a versatile catalyst and precursor, presents a unique set of solubility challenges and opportunities. Its behavior in organic solvents is not straightforward and is critically influenced by factors such as solvent polarity, temperature, and, most importantly, the presence of water. This in-depth guide provides a comprehensive overview of this compound's solubility, offering field-proven insights and detailed experimental protocols to empower researchers in their formulation and synthesis endeavors.
The Dichotomy of this compound Solubility: A Tale of Polarity and Reactivity
This compound's solubility profile is dominated by its Lewis acidic nature and its extreme sensitivity to hydrolysis. Unlike simple organic salts, its interaction with solvents is often more complex than a straightforward dissolution process. The key to successfully dissolving this compound lies in selecting a solvent that can either effectively coordinate with the bismuth center or prevent its hydrolysis.
General observations indicate that this compound is poorly soluble in many common organic solvents. Attempts to dissolve it in alcohols like ethanol and isopropanol, as well as ethers like tetrahydrofuran (THF) and 2-methoxyethanol (2-MOE), have often resulted in the formation of white suspensions rather than true solutions, even upon heating.[1][2] This suggests that these solvents lack the necessary coordinating ability or polarity to overcome the lattice energy of the crystalline solid.
The Premier Solvent: Acetic Acid
The most effective and widely cited solvent for this compound is glacial acetic acid .[3][4] Its efficacy stems from the common ion effect and its ability to prevent hydrolysis. This compound is described as being slightly soluble in acetic acid, with solubility increasing upon heating.[2] This temperature dependence is leveraged in the purification of this compound, where glacial acetic acid is used as a recrystallization solvent.[2][5] The compound is dissolved in hot acetic acid and precipitates as purified crystals upon cooling.
Causality: The presence of excess acetate ions from the acetic acid solvent shifts the equilibrium away from the formation of insoluble hydrolysis products like bismuth oxyacetate ((BiO)OAc).[2][5][6] Furthermore, acetic acid can effectively solvate the bismuth(III) center.
Promising Polar Aprotic Solvents
For applications where acetic acid is unsuitable due to its acidic nature, several polar aprotic solvents have been suggested as potential alternatives. These include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP) [7]
While quantitative data is scarce, these solvents are known for their strong solvating power for metal salts.[8] Studies on the coordination of bismuth(III) with DMSO confirm the formation of solvated complexes, a prerequisite for dissolution.[9] There is also evidence of this compound dissolving in triethylene glycol with stirring, indicating that higher-boiling point, coordinating solvents can be effective.[5]
Expert Insight: When working with these solvents, ensuring anhydrous conditions is critical. Trace amounts of water can lead to hydrolysis and the precipitation of insoluble bismuth species over time.
Solvents of Limited Utility
Based on experimental reports and synthesis procedures, the following solvent classes are generally poor choices for dissolving this compound:
-
Alcohols (e.g., Ethanol, Isopropanol): this compound is reported to be insoluble in ethanol.[2]
-
Esters (e.g., Ethyl Acetate): Ethyl acetate is used as a washing agent in the synthesis of this compound, which confirms its poor solubility in this solvent.[2][5]
-
Ethers (e.g., THF): Attempts to dissolve this compound in THF have resulted in suspensions.[7]
-
Water: There are conflicting reports on the water solubility of this compound. Some sources state it is slightly soluble or moderately soluble, while others claim it is insoluble.[1][10][11][12][13] This discrepancy is explained by its rapid hydrolysis. This compound reacts with water to form insoluble bismuth oxyacetate, giving the appearance of insolubility.[2][5][6] Therefore, for practical purposes in preparing stable solutions, water is not a suitable solvent.
Factors Governing Solubility: A Deeper Dive
The Overarching Influence of Water: Hydrolysis
The single most critical factor affecting the solubility of this compound in organic solvents is the presence of water. The Bi³⁺ ion is highly susceptible to hydrolysis, a reaction that forms less soluble bismuth oxy-species.
Bi(CH₃COO)₃ + H₂O ⇌ BiO(CH₃COO) + 2CH₃COOH
This equilibrium is readily established in the presence of even trace amounts of moisture, leading to the precipitation of bismuth oxyacetate.[6] Therefore, the use of anhydrous solvents and inert atmosphere techniques is strongly recommended for preparing stable solutions of this compound.
The Role of Temperature
As with most dissolution processes, temperature plays a significant role. The solubility of this compound in its most effective solvent, glacial acetic acid, is noted to increase with heating.[2] This principle is fundamental to its recrystallization. For other potential solvents, applying heat may increase the rate of dissolution, but it will not overcome fundamental insolubility. Caution must be exercised, as heating can also accelerate the decomposition of this compound.[3][5]
The Ligand's Contribution: A Look at Other Bismuth Carboxylates
The nature of the carboxylate ligand has a profound impact on the solubility of bismuth(III) salts in organic solvents. While this compound, with its small, polar acetate ligand, favors polar solvents, bismuth carboxylates with longer, nonpolar alkyl chains exhibit dramatically different behavior. For instance, bismuth stearate is soluble in nonpolar solvents like hexane. This highlights a key principle for formulation: the solubility of a bismuth carboxylate can be tailored by modifying the carbon chain length of the ligand to match the polarity of the desired solvent system.[14]
Quantitative Solubility Data: A Summary
Despite its industrial and academic importance, there is a significant lack of published quantitative solubility data for this compound in organic solvents. The available information is largely qualitative. The table below summarizes the current understanding.
| Solvent Class | Solvent | Solubility | Reference |
| Carboxylic Acids | Glacial Acetic Acid | Soluble, especially with heat | [2][3][4] |
| Polar Aprotic | DMSO, DMF, NMP | Potentially Soluble | [7] |
| Triethylene Glycol | Soluble | [5] | |
| Alcohols | Ethanol | Insoluble | [2] |
| Esters | Ethyl Acetate | Insoluble | [2][5] |
| Ethers | Tetrahydrofuran (THF) | Insoluble (forms suspension) | [7] |
| Aqueous | Water | Hydrolyzes to form insoluble products | [2][5][6] |
Experimental Protocol: Determining this compound Solubility
To address the lack of quantitative data, researchers often need to determine the solubility of this compound in their specific solvent systems. The following is a robust, self-validating protocol based on the equilibrium concentration method.
Principle
An excess of solid this compound is equilibrated with the chosen organic solvent at a constant temperature. The system is allowed to reach saturation, after which the undissolved solid is separated. The concentration of bismuth in the supernatant is then determined using an appropriate analytical technique, such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).
Materials and Equipment
-
Bismuth (III) Acetate (high purity)
-
Anhydrous organic solvent of interest
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe filters (PTFE, 0.2 µm)
-
Volumetric flasks and pipettes
-
ICP-OES instrument
-
Analytical balance
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a series of vials. The exact amount should be well above the estimated solubility.
-
Solvent Addition: Accurately add a known volume of the anhydrous organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, carefully remove the vials. Allow the undissolved solid to settle. For more complete separation, centrifuge the vials at a moderate speed.
-
Sample Extraction: Carefully draw an aliquot of the clear supernatant using a syringe fitted with a solvent-resistant filter (e.g., PTFE). This step is crucial to prevent any undissolved solid from being included in the sample for analysis.
-
Dilution: Accurately dilute the filtered supernatant with an appropriate solvent (e.g., dilute nitric acid for ICP-OES analysis) to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted samples for bismuth concentration using a calibrated ICP-OES or another suitable method.[2]
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the measured concentration and the dilution factor.
Visualizing Workflows and Concepts
Solvent Selection Logic
The choice of solvent for this compound is a critical decision that depends on the specific requirements of the application. The following diagram illustrates a logical workflow for solvent selection.
Caption: Logical workflow for selecting a suitable solvent for this compound.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental determination of this compound solubility.
Caption: Experimental workflow for quantitative solubility determination.
Conclusion and Future Outlook
The solubility of this compound in organic solvents is a nuanced topic, governed primarily by the solvent's ability to form stable coordination complexes with the bismuth(III) ion while simultaneously preventing hydrolysis. Glacial acetic acid remains the solvent of choice for achieving high concentrations, while select polar aprotic solvents like DMSO, DMF, and NMP hold promise for applications requiring non-acidic conditions, provided that stringent anhydrous protocols are followed.
For drug development and materials science professionals, a thorough understanding of these principles is not merely academic; it is a prerequisite for rational process design, formulation development, and the synthesis of novel bismuth-containing materials. The provided experimental protocol offers a reliable framework for generating the quantitative solubility data necessary to advance these applications. As the use of bismuth compounds continues to grow, driven by their low toxicity and unique chemical properties, a deeper, data-driven understanding of their solubility will be essential for unlocking their full potential.
References
- 1. americanelements.com [americanelements.com]
- 2. CN106518651A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C6H9BiO6 | CID 31132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Bismuth(III) acetate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemiis.com [chemiis.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Bismuth (III) Acetate - ProChem, Inc. [prochemonline.com]
- 13. This compound CAS#: 22306-37-2 [m.chemicalbook.com]
- 14. US5021598A - Process for making bismuth carboxylates - Google Patents [patents.google.com]
An In-depth Technical Guide on the Synthesis of Bismuth Acetate from Bismuth Oxide
Foreword: The Strategic Importance of Bismuth Acetate in Modern Research and Development
This compound (Bi(CH₃COO)₃), a white crystalline compound, has emerged as a pivotal precursor and catalyst in a diverse array of scientific and industrial applications.[1][2][3] For researchers, scientists, and drug development professionals, a thorough understanding of its synthesis is not merely an academic exercise but a gateway to innovation. In the pharmaceutical sector, bismuth-based compounds have a long history of use in treating gastrointestinal disorders.[4][5][6][7][8][9] The unique properties of bismuth also lend themselves to applications in catalysis, materials science, and even cosmetics.[4][10][11] This guide provides a comprehensive, in-depth exploration of the synthesis of this compound from bismuth oxide, focusing on the underlying chemical principles, a field-proven experimental protocol, and critical quality control measures.
Foundational Chemistry: The Reaction of Bismuth Oxide with Acetic Anhydride and Acetic Acid
The synthesis of this compound from bismuth oxide is fundamentally an acid-base reaction. Bismuth(III) oxide (Bi₂O₃), a basic oxide, reacts with acetic acid (CH₃COOH) to form this compound and water. However, to drive the reaction to completion and achieve high yields of a pure product, the protocol is nuanced.
The core reaction can be represented as:
Bi₂O₃ + 6CH₃COOH → 2Bi(CH₃COO)₃ + 3H₂O
While this equation illustrates the stoichiometry, it doesn't capture the practical challenges. Bismuth oxide has low solubility in aqueous solutions and even in pure acetic acid at room temperature. To overcome this, the reaction is typically carried out at elevated temperatures, under reflux, to increase the reaction rate.[1][12]
A critical component in an optimized synthesis is the use of acetic anhydride ((CH₃CO)₂O). Acetic anhydride serves a dual purpose. Firstly, it acts as a dehydrating agent, reacting with the water produced during the reaction. This shifts the equilibrium towards the product side, maximizing the yield of this compound. Secondly, it can also react directly with bismuth oxide, contributing to the formation of the acetate. The reaction with acetic anhydride can be depicted as:
Bi₂O₃ + 3(CH₃CO)₂O → 2Bi(CH₃COO)₃
By employing a mixture of glacial acetic acid and acetic anhydride, a synergistic effect is achieved, leading to a more efficient and higher-yielding synthesis.[1][12]
Experimental Workflow: A Visual Overview
The following diagram outlines the key stages in the synthesis of high-purity this compound from bismuth oxide.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with checkpoints and rationales provided for each step.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Bismuth(III) Oxide (Bi₂O₃) | ≥99.9% | Standard Chemical Supplier | Purity of starting material is crucial for final product quality. |
| Glacial Acetic Acid (CH₃COOH) | ACS Grade | Standard Chemical Supplier | Should be anhydrous. |
| Acetic Anhydride ((CH₃CO)₂O) | ACS Grade | Standard Chemical Supplier | |
| Ethyl Acetate (CH₃COOCH₂CH₃) | ACS Grade | Standard Chemical Supplier | Used for washing the final product. |
Step-by-Step Methodology
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 50g of bismuth oxide with a mixture of 100mL of glacial acetic acid and 20mL of acetic anhydride.[1][12]
-
Causality: The ratio of acetic acid to acetic anhydride is optimized to provide a solvent medium and ensure complete reaction by removing water as it is formed.[12]
-
Step 2: Reaction Under Reflux
-
Heat the mixture to a reflux temperature of approximately 150°C.[1][12] The optimal temperature range is generally between 145-170°C.[12]
-
Maintain the reflux with continuous stirring until all the bismuth oxide has completely dissolved. This may take several hours.
-
Expertise & Experience: Visual confirmation of a clear, homogenous solution is a key indicator of reaction completion. Undissolved solid indicates an incomplete reaction.
-
Step 3: Crystallization and Initial Isolation
-
Once the reaction is complete, allow the solution to cool slowly to room temperature. As the solution cools, this compound will precipitate out as a white solid.[1]
-
Further cool the flask in an ice bath to maximize the precipitation of the product.
-
Collect the precipitated solid by vacuum filtration.
-
Trustworthiness: Slow cooling promotes the formation of larger, more easily filterable crystals.
-
Step 4: Recrystallization for High Purity
-
Dissolve the filtered solid in a minimal amount of hot glacial acetic acid (e.g., 100mL at 100°C).[1]
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce recrystallization.
-
Collect the purified crystals by vacuum filtration.
-
Causality: Recrystallization is a critical step to remove any unreacted starting materials or by-products, leading to a higher purity final product.[12]
-
Step 5: Final Washing and Drying
-
Wash the recrystallized product with ethyl acetate.[1][12]
-
Expertise & Experience: Ethyl acetate is an effective solvent for removing residual acetic acid and other organic impurities while having low solubility for this compound.
-
-
Dry the final product under vacuum to remove any remaining solvent.
-
Trustworthiness: Vacuum drying is essential to obtain a completely dry, free-flowing powder and to prevent hydrolysis of the product from atmospheric moisture.[11]
-
Characterization and Quality Control
To ensure the successful synthesis of high-purity this compound, a suite of analytical techniques should be employed.
| Analytical Technique | Purpose | Expected Outcome |
| X-ray Diffraction (XRD) | To confirm the crystalline structure and phase purity. | The diffraction pattern should match the reference pattern for bismuth(III) acetate. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the characteristic functional groups. | Presence of strong acetate C=O and C-O stretching bands. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical states of the surface. | Confirmation of the presence of Bi, O, and C in the expected atomic ratios and binding energies.[13] |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and decomposition profile. | Decomposition should occur at elevated temperatures, consistent with the literature.[11] |
Applications in Research and Drug Development
This compound's utility extends across various domains of scientific inquiry.
-
Pharmaceutical Synthesis: It serves as a precursor for the synthesis of other bismuth-containing active pharmaceutical ingredients (APIs).[4][5] Bismuth compounds are well-established for their gastroprotective and antimicrobial properties, particularly against Helicobacter pylori.[5][6][7]
-
Catalysis: this compound is employed as a catalyst in organic synthesis, offering a less toxic alternative to some traditional heavy metal catalysts.[2][4][11][14]
-
Materials Science: It is a key starting material for the preparation of bismuth-containing materials such as bismuth oxide nanoparticles and bismuth-based coordination polymers.[10][11] These materials have applications in electronics, photocatalysis, and as contrast agents.[4][15]
Safety and Handling
This compound is generally considered to have low toxicity. However, standard laboratory safety precautions should always be observed. It is irritating to the eyes, respiratory system, and skin.[2] Therefore, it is essential to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The synthesis of this compound from bismuth oxide, when approached with a solid understanding of the underlying chemistry and a meticulous experimental technique, is a highly efficient and reproducible process. The protocol detailed in this guide, which emphasizes the synergistic role of acetic acid and acetic anhydride, along with a crucial recrystallization step, provides a reliable pathway to obtaining a high-purity product. For researchers and professionals in drug development and materials science, mastering this synthesis is a fundamental step toward unlocking the vast potential of bismuth-based compounds.
References
- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. chemiis.com [chemiis.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current and potential applications of bismuth-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry and biomedical applications of bismuth-based compounds and nanoparticles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? [mdpi.com]
- 9. sibran.ru [sibran.ru]
- 10. nbinno.com [nbinno.com]
- 11. heegermaterials.com [heegermaterials.com]
- 12. CN106518651A - Preparation method of this compound - Google Patents [patents.google.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Bismuth(III) acetate [myskinrecipes.com]
- 15. ≥99.99% trace metals basis, solid | Sigma-Aldrich [sigmaaldrich.com]
Introduction: The Significance of Bismuth Acetate as a Precursor
An In-depth Technical Guide to the Thermal Decomposition of Bismuth Acetate
For Researchers, Scientists, and Drug Development Professionals
Bismuth compounds are integral to various high-technology and pharmaceutical applications, from catalysts and solid oxide fuel cells to gastrointestinal treatments.[1] this compound, Bi(CH₃COO)₃, serves as a vital precursor for the production of ultra-high purity compounds, particularly bismuth oxide (Bi₂O₃) nanoparticles and other advanced materials.[2][3][4] Its utility lies in its ability to decompose cleanly upon heating, yielding specific bismuth-based products.[2] A thorough understanding of its thermal decomposition pathway is paramount for controlling the stoichiometry, crystal phase (polymorphism), and morphology of the final product, which in turn dictates its performance in a given application. This guide elucidates the multi-stage decomposition mechanism and presents a robust analytical framework for its characterization.
The Multi-Stage Thermal Decomposition Pathway
The thermal decomposition of this compound is not a single-step event but a sequential process involving the formation of distinct intermediate compounds. When heated, it typically proceeds through several key stages before yielding the final bismuth oxide product.[3]
The generally accepted pathway is as follows:
-
Formation of Bismuth Oxyacetate: The initial stage of decomposition begins at relatively low temperatures (around 50-200°C).[5][6] In this step, this compound loses acetic acid to form bismuth oxyacetate (also referred to as bismuthyl acetate), with the chemical formula BiOCH₃COO.[3][6]
-
Conversion to Bismuth Oxycarbonate: Upon further heating, the bismuth oxyacetate intermediate decomposes. This leads to the formation of bismuth oxycarbonate, (BiO)₂CO₃.[3] The thermal stability and decomposition kinetics of bismuth oxycarbonate itself have been a subject of detailed study, as it is a common intermediate in the thermal breakdown of various bismuth salts.[7][8][9]
-
Final Decomposition to Bismuth Oxide: The final stage involves the decomposition of bismuth oxycarbonate into bismuth trioxide (Bi₂O₃), with the release of carbon dioxide.[3][10] This typically occurs at temperatures above 300°C.[7][8] The final decomposition can yield different crystalline forms (polymorphs) of Bi₂O₃, such as the monoclinic α-phase or the tetragonal β-phase, depending on the precise temperature and atmospheric conditions.[5][6] For instance, studies have shown the formation of β-Bi₂O₃ between 350-450°C, while higher temperatures can lead to the α-phase or other oxides like Bi₄O₇.[5]
This complex pathway underscores the necessity for precise temperature control during synthesis to isolate the desired end-product.
A Validated Experimental Workflow for Characterization
To fully characterize the thermal decomposition of this compound, a multi-technique approach is required. Each technique provides a unique and complementary piece of the puzzle, from mass changes to structural and morphological information.
Core Analytical Techniques
-
Thermogravimetric Analysis (TGA): This is the cornerstone technique for studying thermal decomposition. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11] It allows for the precise determination of decomposition temperatures, the quantification of mass loss at each stage, and the identification of stable intermediates.
-
Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): Performed simultaneously with TGA (SDT), DSC/DTA measures the heat flow to or from a sample as a function of temperature. This data reveals whether a decomposition step is endothermic (heat absorbed) or exothermic (heat released), providing deeper mechanistic insight.[11]
-
X-Ray Diffraction (XRD): XRD is essential for identifying the crystalline phases of the starting material, intermediates, and the final product. By running XRD on samples heated to specific temperatures (as identified by TGA), one can confirm the chemical transformations proposed in the decomposition pathway.[5]
-
Evolved Gas Analysis (EGA) via Mass Spectrometry (MS) or FTIR: Coupling the off-gas from the TGA furnace to a mass spectrometer or FTIR spectrometer allows for the real-time identification of gaseous decomposition products, such as acetic acid, water, and carbon dioxide, confirming the proposed reaction mechanisms.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, where the results from one step inform the next.
Step 1: Initial TGA-DSC Screening
-
Objective: To identify the primary decomposition temperatures and thermal events.
-
Methodology:
-
Place a precisely weighed sample of this compound (5-10 mg) into a ceramic or platinum TGA pan.
-
Place the pan into the TGA instrument.
-
Heat the sample from ambient temperature to 800°C at a controlled heating rate (e.g., 10°C/min).
-
Maintain a controlled atmosphere, typically an inert gas like nitrogen or argon, to study the intrinsic decomposition without oxidation.
-
Record the mass loss (TGA curve) and heat flow (DSC curve) simultaneously.
-
Step 2: Isothermal Heating and Phase Identification
-
Objective: To isolate and identify the chemical structure of intermediate and final products.
-
Methodology:
-
Based on the TGA curve from Step 1, identify the temperatures just after each major mass loss event. These represent regions where an intermediate or final product is thermally stable.
-
Prepare several new samples of this compound.
-
Heat each sample in a furnace under a nitrogen atmosphere to one of the identified target temperatures and hold for a period (e.g., 1 hour) to ensure complete conversion.
-
Rapidly cool the samples to quench the structure.
-
Analyze each resulting powder using XRD to determine its crystalline phase.
-
Step 3: Morphological Analysis
-
Objective: To examine the particle size and shape of the final bismuth oxide product.
-
Methodology:
-
Take the final product powder from Step 2 (the sample heated to the highest temperature).
-
Disperse the powder onto a sample holder.
-
Analyze using Scanning Electron Microscopy (SEM) to observe the morphology and particle aggregation. For nanoscale materials, Transmission Electron Microscopy (TEM) may be required for higher resolution imaging.
-
Step 4: Evolved Gas Analysis (Optional but Recommended)
-
Objective: To confirm the identity of the gaseous byproducts.
-
Methodology:
-
Run the TGA experiment from Step 1 again, but this time with the gas outlet of the TGA connected to a Mass Spectrometer or FTIR.
-
Correlate the evolution of specific gases with the mass loss events observed in the TGA curve.
-
Quantitative Data Summary
The following table summarizes key temperature ranges and events associated with the thermal decomposition of this compound and its subsequent intermediates, based on available literature.
| Temperature Range (°C) | Process | Associated Mass Loss | Solid Phase Present | Gaseous Products |
| 50 - 200 | Initial Decomposition | Varies | Bi(CH₃COO)₃ → BiOCH₃COO | Acetic Acid |
| 280 - 320 | Intermediate Decomposition | Varies | BiOCH₃COO → (BiO)₂CO₃ | Acetone, CO₂, H₂O[6] |
| 300 - 500 | Final Decomposition | Varies | (BiO)₂CO₃ → Bi₂O₃ | Carbon Dioxide[10] |
| 350 - 450 | Phase Formation | None | β-Bi₂O₃[5] | - |
| > 500 | Phase Transition | None | α-Bi₂O₃[10] | - |
Note: Exact temperatures and mass loss percentages can vary depending on factors such as heating rate, atmospheric conditions, and sample purity.
Conclusion for the Applied Scientist
The thermal decomposition of this compound is a well-defined, multi-step process that offers a versatile route to synthesizing various bismuth oxides. For professionals in materials science and drug development, mastering this process is key to achieving desired material properties. By employing a systematic analytical approach combining TGA-DSC with XRD and morphological analysis, researchers can precisely map the decomposition pathway, control the synthesis of specific Bi₂O₃ polymorphs, and ultimately engineer materials with tailored functionalities. This guide provides the foundational knowledge and a practical, validated workflow to achieve these goals with confidence and scientific rigor.
References
- 1. benchchem.com [benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. heegermaterials.com [heegermaterials.com]
- 4. nbinno.com [nbinno.com]
- 5. Development of spray pyrolysis-synthesised Bi 2 O 3 thin films for photocatalytic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02907K [pubs.rsc.org]
- 6. Thermal Decomposition of Bismuth(III) Acetate and Synthesis of New Polymorph of Bismuth(III) Oxide | CiNii Research [cir.nii.ac.jp]
- 7. Thermal Decomposition of Nanostructured Bismuth Subcarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermal Decomposition of Nanostructured Bismuth Subcarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. tainstruments.com [tainstruments.com]
Bismuth Acetate [Bi(CH₃COO)₃]: A Technical Guide to Hydrolysis and Stability in Pharmaceutical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bismuth (Bi) compounds have a long and storied history in medicine, serving as active pharmaceutical ingredients (APIs) for various gastrointestinal ailments.[1][2] Bismuth acetate, Bi(CH₃COO)₃, is a key precursor and intermediate in the synthesis of these APIs and other advanced bismuth-containing materials.[3][4] However, its utility is intrinsically linked to its chemical stability, particularly its pronounced susceptibility to hydrolysis. This guide provides a comprehensive technical overview of the hydrolysis mechanism of this compound, the factors governing its stability, and the analytical methodologies required for its characterization. For professionals in drug development, understanding and controlling this instability is paramount for ensuring product quality, bioavailability, and manufacturing reproducibility.
Foundational Chemistry of this compound
Bismuth(III) acetate is a white crystalline solid, often appearing as mica-like flakes.[5][6] It is a coordination complex where the bismuth cation (Bi³⁺) is coordinated to acetate anions.[7] A critical aspect of its chemistry, which forms the basis of this guide, is its solubility profile. While soluble in glacial acetic acid, it is notoriously insoluble or poorly soluble in water and many common organic solvents, where it readily undergoes hydrolysis.[5][8][9]
Table 1: Comparative Physicochemical Properties
| Property | Bismuth(III) Acetate | Bismuth Oxyacetate (Hydrolysis Product) |
| Chemical Formula | Bi(C₂H₃O₂)₃ | CH₃COO(BiO) |
| Molecular Weight | 386.11 g/mol [10] | 284.02 g/mol [11] |
| Appearance | White crystalline powder/flakes[3] | Off-white to light yellow powder[11] |
| Solubility in Water | Hydrolyzes[7] | Insoluble |
| Solubility in Acetic Acid | Soluble[5] | Insoluble |
The Mechanism and Dynamics of Hydrolysis
The term "hydrolysis" in the context of this compound is not a simple, single reaction but a complex, pH-dependent process. The strong propensity of the Bi³⁺ ion to hydrolyze is a defining feature of its aqueous chemistry.[12]
The Primary Hydrolysis Reaction
At its most fundamental level, the reaction of this compound with water leads to the formation of bismuth oxyacetate (also known as basic this compound) and acetic acid.[5][6][7]
Bi(CH₃COO)₃ + H₂O ⇌ BiO(CH₃COO) + 2 CH₃COOH
This reaction highlights a critical field insight: the presence of acetic acid shifts the equilibrium to the left, stabilizing the this compound. This is why this compound is soluble in glacial acetic acid and why its synthesis often involves acetic anhydride—to consume any residual water and drive the reaction away from hydrolysis.[5][13]
The Influence of pH and Polynuclear Species Formation
The simple equation above belies the complexity in aqueous solution. As the pH increases, the hydrolysis process becomes more extensive, leading to the formation of various polynuclear bismuthyl species.[14] The most well-characterized of these is the hexanuclear cation, [Bi₆O₄(OH)₄]⁶⁺ .[14]
The formation of these large, charged clusters is a critical consideration in pharmaceutical formulations. They can dramatically alter the solution's properties, lead to gelation or precipitation, and ultimately impact the bioavailability of the bismuth-based drug.
Diagram 1: this compound Hydrolysis Pathway
The following diagram illustrates the progression from the bismuth aqua ion to the formation of insoluble hydrolysis products, emphasizing the role of pH.
References
- 1. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. heegermaterials.com [heegermaterials.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [guidechem.com]
- 6. chembk.com [chembk.com]
- 7. Bismuth(III) acetate - Wikipedia [en.wikipedia.org]
- 8. chemiis.com [chemiis.com]
- 9. researchgate.net [researchgate.net]
- 10. ≥99.99% trace metals basis, solid | Sigma-Aldrich [sigmaaldrich.com]
- 11. americanelements.com [americanelements.com]
- 12. pure.royalholloway.ac.uk [pure.royalholloway.ac.uk]
- 13. CN106518651A - Preparation method of this compound - Google Patents [patents.google.com]
- 14. Bismuth - Wikipedia [en.wikipedia.org]
Foreword: The Resurgence of Bismuth in Modern Medicinal Chemistry
An In-Depth Technical Guide to Bismuth(III) Acetate Coordination Complexes for Drug Development Professionals
Bismuth, a heavy element with a surprisingly low toxicity profile, has been a constituent of medicinal formulations for centuries.[1][2] Its application has evolved from traditional remedies to sophisticated coordination complexes with significant therapeutic potential. Bismuth(III) acetate, a versatile and accessible starting material, serves as a gateway to a vast landscape of coordination chemistry, offering researchers and drug development professionals a unique platform to design novel therapeutic agents. This guide provides an in-depth exploration of Bismuth(III) acetate coordination complexes, from fundamental principles to practical applications, with a focus on empowering the scientific community to harness the full potential of this fascinating element.
The Core of the Matter: Understanding Bismuth(III) Acetate
Bismuth(III) acetate, with the chemical formula Bi(CH₃COO)₃, is a white crystalline solid that serves as an excellent precursor for the synthesis of various bismuth-containing compounds.[3][4] Its structure in the solid state reveals a complex coordination environment where the bismuth atom is coordinated to oxygen atoms from the acetate ligands.[3]
| Property | Value | Source |
| Chemical Formula | Bi(CH₃COO)₃ | [4] |
| Molar Mass | 386.11 g/mol | [3] |
| Appearance | White crystalline powder | [4] |
| Solubility | Hydrolyzes in water, soluble in acetic acid | [3] |
A critical aspect to consider when working with Bismuth(III) acetate is its propensity to hydrolyze in aqueous solutions, forming insoluble bismuth oxo-clusters.[1] This reactivity underscores the importance of careful solvent selection and reaction condition control during the synthesis of its coordination complexes.
The Art of Synthesis: Crafting Bismuth(III) Coordination Complexes
The synthesis of Bismuth(III) coordination complexes from Bismuth(III) acetate typically involves the substitution of the acetate ligands with other organic molecules capable of coordinating to the bismuth center. The choice of ligand is paramount as it dictates the final structure, stability, and biological activity of the complex.
General Synthetic Strategies
Two primary methodologies are employed for the synthesis of these complexes:
-
Conventional Solution-Phase Synthesis: This widely used technique involves dissolving Bismuth(III) acetate and the desired ligand in a suitable solvent and stirring the mixture, often with heating, to facilitate the reaction.
-
Solvothermal Synthesis: This method involves carrying out the reaction in a sealed vessel at elevated temperatures and pressures. It can often lead to the formation of crystalline products that are difficult to obtain under ambient conditions.
Experimental Protocol: General Synthesis of a Bismuth(III) Coordination Complex
-
Reagent Preparation: Accurately weigh Bismuth(III) acetate and the chosen ligand in the desired stoichiometric ratio.
-
Dissolution: Dissolve the reactants in a minimal amount of a suitable solvent (e.g., methanol, ethanol, acetonitrile, or a mixture thereof). Sonication may be employed to aid dissolution.
-
Reaction: Stir the solution at a specific temperature (ranging from room temperature to reflux) for a predetermined period (typically several hours). The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Isolation: Upon completion, the product may precipitate out of the solution. If not, the solvent can be slowly evaporated or an anti-solvent can be added to induce crystallization.
-
Purification: The isolated solid is typically washed with a suitable solvent to remove any unreacted starting materials and byproducts. Recrystallization can be performed to obtain a highly pure product.
-
Characterization: The final product should be thoroughly characterized using techniques such as melting point determination, elemental analysis, FT-IR, ¹H NMR, and single-crystal X-ray diffraction (if suitable crystals are obtained).
Ligand Selection: The Key to Functionality
The versatility of Bismuth(III) coordination chemistry stems from its ability to form stable complexes with a wide array of ligands. This allows for the fine-tuning of the physicochemical and biological properties of the resulting complexes.
Thiosemicarbazones are a class of ligands known for their potent biological activities. Their coordination to Bismuth(III) often leads to a significant enhancement of these properties.
A representative reaction involves the coordination of a thiosemicarbazone ligand to a bismuth halide, which can be conceptually extended to reactions starting from Bismuth(III) acetate. The thiosemicarbazone typically coordinates to the bismuth center through the sulfur and one of the nitrogen atoms.
Caption: General reaction scheme for the synthesis of a Bismuth(III)-thiosemicarbazone complex.
The coordination of NSAIDs to Bismuth(III) has emerged as a promising strategy to develop dual-action therapeutic agents.[5][6] These complexes can combine the anti-inflammatory properties of the NSAID with the gastroprotective and antimicrobial effects of bismuth.[5][6]
The synthesis of these complexes often involves the reaction of a bismuth precursor with the NSAID in a 1:3 molar ratio.[5]
Caption: Synthesis of a Bismuth(III)-NSAID complex.
Amino acids, the fundamental building blocks of proteins, offer a biocompatible and versatile platform for the design of Bismuth(III) coordination complexes.[1][7] The presence of both carboxylate and amino groups allows for various coordination modes.
The synthesis of Bismuth(III)-amino acid complexes can be sensitive to reaction conditions, particularly temperature and moisture, to avoid the formation of hydrolysis products.[1][7]
Unveiling the Structure: Characterization of Bismuth(III) Coordination Complexes
A thorough characterization of the synthesized complexes is crucial to establish their structure, purity, and stability. A combination of spectroscopic and analytical techniques is typically employed.
| Technique | Information Obtained |
| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the coordination of the ligand to the bismuth center by observing shifts in the characteristic vibrational frequencies of the functional groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the structure of the complex in solution. ¹H and ¹³C NMR are commonly used. |
| Elemental Analysis | Determines the elemental composition of the complex, which is used to confirm its empirical formula. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the complex and can provide information about the presence of solvent molecules in the crystal lattice. |
Therapeutic Frontiers: Applications in Drug Development
The low toxicity of bismuth compounds, coupled with the diverse functionalities that can be introduced through ligand coordination, makes Bismuth(III) acetate-derived complexes highly attractive for various therapeutic applications.[1][8]
Antimicrobial Activity
Bismuth complexes have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria, including Helicobacter pylori, the primary causative agent of peptic ulcers.[1][5] The mechanism of action is believed to involve the inhibition of essential bacterial enzymes and disruption of the bacterial cell membrane.
| Complex Type | Target Organism | Reported Activity | Source |
| Bismuth(III)-NSAID complexes | Helicobacter pylori | MIC values ≥6.25 μg mL⁻¹ | [5] |
| Bismuth(III)-thiosemicarbazone complexes | Gram-positive and Gram-negative bacteria | Varies with the specific complex | [2][8] |
Anticancer Activity
Several Bismuth(III) coordination complexes have exhibited promising in vitro anticancer activity against various cancer cell lines.[8] The cytotoxic effects are thought to be mediated through the induction of apoptosis and inhibition of cell proliferation.
Caption: Proposed mechanisms of anticancer activity of Bismuth(III) complexes.
Future Perspectives and Conclusion
The field of Bismuth(III) acetate coordination chemistry is ripe with opportunities for innovation in drug development. Future research will likely focus on the design of targeted drug delivery systems, the elucidation of detailed mechanisms of action, and the exploration of novel therapeutic applications. The inherent advantages of bismuth, including its low toxicity and versatile coordination chemistry, position it as a key player in the future of metallodrugs. This guide serves as a foundational resource for researchers and scientists to build upon, fostering the development of the next generation of bismuth-based therapeutics.
References
- 1. Bismuth(III) complexes derived from α-amino acids: the impact of hydrolysis and oxido-cluster formation on their activity against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and biological properties of mono-, di- and poly-nuclear bismuth(III) halide complexes containing thiophene-2-carbaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bismuth(III) acetate - Wikipedia [en.wikipedia.org]
- 4. heegermaterials.com [heegermaterials.com]
- 5. Bismuth(iii) complexes derived from non-steroidal anti-inflammatory drugs and their activity against Helicobacter pylori - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Heteroleptic six-coordinate bismuth(iii) complexes with 2-acetylthiophene thiosemicarbazones: synthesis, characterization, and biological properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physical and Structural Properties of Bismuth Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth (III) acetate, with the chemical formula Bi(CH₃COO)₃, is a coordination complex of significant interest in various fields, including organic synthesis and materials science.[1] As a versatile precursor and catalyst, a thorough understanding of its fundamental physical and structural properties is paramount for its effective application and the development of novel bismuth-containing compounds. This guide provides a detailed examination of the physical appearance and crystal structure of bismuth acetate, intended to serve as a comprehensive resource for researchers and professionals in drug development and chemical sciences.
Physical Appearance
This compound is consistently characterized as a white, crystalline solid.[2][3] Macroscopically, it often presents as a powder, though it can also form distinct crystals.[4] Some sources provide more evocative descriptions, noting that the crystalline form can resemble "mica thin slice" or appear as a "white scaly crystalline compound," suggesting a lamellar or layered aspect to its larger crystalline habit.[5]
Being a hygroscopic substance, this compound has a tendency to absorb moisture from the air.[6] This property necessitates storage in a dry, inert atmosphere to prevent hydrolysis, which leads to the formation of bismuth oxyacetate.[7] The compound is generally insoluble in water but demonstrates solubility in acetic acid.[3]
| Property | Description |
| Chemical Formula | Bi(C₂H₃O₂)₃ |
| Appearance | White to off-white powder or crystals. |
| Molecular Weight | 386.11 g/mol |
| Solubility | Slightly soluble in water, soluble in acetic acid.[4] |
| Stability | Stable under normal conditions, but can decompose at high temperatures.[4] |
Crystal Structure
A definitive understanding of a compound's properties and reactivity is rooted in its crystal structure. For this compound, single-crystal X-ray diffraction has been the primary technique for elucidating its solid-state architecture.
In the solid state, the central bismuth atom is coordinated to six oxygen atoms from the three acetate ligands, forming a distorted polyhedral sphere.[2] The acetate ligands exhibit a notably unsymmetrical binding to the bismuth center. This results in two distinct sets of Bi-O bond lengths: three shorter bonds with an approximate length of 2.3 Å, and three longer bonds measuring around 2.6 Å.[2] This asymmetry in coordination is a critical feature of its structure.
A significant factor influencing this distorted coordination geometry is the presence of a stereochemically active lone pair of electrons on the bismuth atom.[2] This lone pair occupies a substantial portion of the coordination sphere, repelling the bonding pairs and leading to the observed irregular arrangement of the acetate ligands.[2] Further characterization of the solid-state structure has been corroborated by solid-state NMR spectroscopy.[2]
Due to the limited availability of the complete crystallographic data in public domains, a detailed table of unit cell parameters and space group information cannot be provided at this time. Researchers requiring this specific data are encouraged to consult the original publication by Troyanov and Pisarevskii.
Experimental Protocols
Synthesis of this compound
The following is a representative protocol for the synthesis of this compound, based on established methods.[5]
Materials:
-
Bismuth(III) oxide (Bi₂O₃)
-
Glacial acetic acid (CH₃COOH)
-
Acetic anhydride ((CH₃CO)₂O)
-
Ethyl acetate (CH₃COOCH₂CH₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and flask
-
Vacuum source
Procedure:
-
In a round-bottom flask, combine 50g of bismuth(III) oxide with a mixture of 100mL of glacial acetic acid and 20mL of acetic anhydride.
-
Attach a reflux condenser and heat the mixture to 150°C using a heating mantle.
-
Maintain the reflux until the bismuth(III) oxide has completely dissolved, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature, which will cause the precipitation of solid this compound.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
For purification, dissolve the crude product in 100mL of glacial acetic acid at 100°C.
-
Allow the solution to cool, promoting the recrystallization of purified this compound.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with ethyl acetate to remove any residual acetic acid.
-
Dry the final product under vacuum to yield pure this compound.
Workflow for Crystal Structure Determination
The determination of a crystal structure, such as that of this compound, typically follows a standardized workflow involving single-crystal X-ray diffraction.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Conclusion
This compound is a white, crystalline solid whose structural intricacies at the atomic level dictate its chemical behavior. The distorted polyhedral coordination of the bismuth atom, influenced by a stereochemically active lone pair, is a key feature of its crystal structure. While detailed crystallographic parameters are not widely disseminated in public databases, the foundational work has provided a solid framework for understanding its solid-state chemistry. The synthesis and characterization protocols outlined in this guide offer a practical basis for the preparation and analysis of this important bismuth compound, empowering researchers to further explore its potential in catalysis, materials science, and pharmaceutical development.
References
- 1. Нелюбина Юлия Владимировна — профиль | ИСТИНА [istina.ipmnet.ru]
- 2. Bismuth(III) acetate - Wikipedia [en.wikipedia.org]
- 3. This compound | C6H9BiO6 | CID 31132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. ≥99.99% trace metals basis, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. Crystallography Open Database: Search results [qiserver.ugr.es]
- 7. Koordinatsionnaya Khimiya - журнал | ИСТИНА – Интеллектуальная Система Тематического Исследования НАукометрических данных [istina.msu.ru]
Introduction: A Scientist's Perspective on Bismuth Acetate
An In-Depth Technical Guide to the Safe Handling of Bismuth Acetate
Bismuth (III) acetate (Bi(C₂H₃O₂)₃) is an organometallic compound increasingly utilized by researchers in materials science and drug development.[1] Its role as a catalyst in organic synthesis, such as in ring-opening polymerizations, and as a precursor for creating bismuth-containing materials like bismuth oxide nanoparticles, makes it a valuable reagent in the modern laboratory.[1][2][3] However, its utility necessitates a comprehensive understanding of its hazard profile and handling requirements. This guide moves beyond a simple recitation of safety data sheet (SDS) points to provide a deeper, causality-driven framework for its safe use, grounded in the principles of laboratory best practices. As scientists, our primary directive is to mitigate risk not just through adherence to protocol, but through a fundamental understanding of the chemical's nature and reactivity.
Core Chemical Identity and Hazard Profile
A thorough risk assessment begins with the fundamental properties and classifications of the substance. This compound is a white crystalline solid, recognized for its sensitivity to moisture and air.[1][4][5][6]
Physical and Chemical Properties
Understanding these properties is critical for predicting the substance's behavior under various laboratory conditions. For instance, its insolubility in water informs appropriate cleaning and disposal methods, while its solubility in acetic acid provides a suitable solvent choice.[3][5]
| Property | Value | Source(s) |
| Chemical Formula | C₆H₉BiO₆ / Bi(CH₃COO)₃ | [5][7] |
| Molecular Weight | ~386.12 g/mol | [4][5] |
| CAS Number | 22306-37-2 | [4][7][8] |
| Appearance | White crystalline powder or solid | [1][2][5] |
| Solubility | Insoluble in water; Soluble in acetic acid | [3][5] |
| Stability | Stable under recommended storage. Moisture and air sensitive. Decomposes on heating. | [2][3][6] |
GHS Hazard Classification and Toxicological Insights
The Globally Harmonized System (GHS) provides a universal framework for hazard communication. This compound's primary classification is as a serious eye irritant.[7][9]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Serious Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Acute Oral Toxicity | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation |
Note: Classifications may vary slightly between suppliers. The listed classifications represent a consolidation of available data.[7][8][10]
The causality behind these classifications is rooted in the compound's chemistry. Upon contact with moisture (such as in the eyes, mucous membranes, or on skin), this compound can hydrolyze, potentially releasing acetic acid, which is a known irritant.[3] While systemic toxicity of bismuth compounds is generally considered moderate, ingestion can lead to adverse effects.[7][10][11] The primary risk in a research setting is localized irritation from direct contact or inhalation of the dust.[4][7][11]
Proactive Risk Mitigation: Engineering Controls, PPE, and Handling
A robust safety protocol follows the hierarchy of controls, prioritizing the elimination or substitution of hazards. When this is not feasible, engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE) are employed.
Caption: Hazard Mitigation Hierarchy for Safe Chemical Handling.
Engineering Controls: The First Line of Defense
The most critical engineering control for handling this compound powder is proper ventilation.
-
Chemical Fume Hood: All weighing and transfer operations involving this compound powder should be conducted inside a certified chemical fume hood.[4][8] This is non-negotiable. The rationale is to contain any airborne dust, preventing it from entering the researcher's breathing zone and the general laboratory environment.
-
Local Exhaust Ventilation: For processes where a full fume hood is not practical, local exhaust ventilation (LEV) systems must be employed to capture dust at its source.[7]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense and must be selected based on the specific hazards of this compound.
-
Eye Protection: Chemical safety goggles are mandatory.[4][7] Standard safety glasses with side shields do not provide adequate protection from fine dust particles that can easily become airborne and cause serious eye irritation.[7][11] Contact lenses should not be worn when handling this material.[7]
-
Hand Protection: Use chemically resistant gloves, such as neoprene or nitrile rubber.[4][7] It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid contaminating the skin.
-
Skin and Body Protection: A standard laboratory coat should be worn to protect against accidental skin contact.[2] For larger quantities, additional protective clothing may be necessary.
-
Respiratory Protection: Under normal conditions within a fume hood, respiratory protection is not required.[6] However, if ventilation is insufficient or in the event of a large spill where dust may be generated, a NIOSH-certified respirator with an appropriate dust and mist cartridge is recommended.[4][7]
Handling and Storage Protocols
Safe handling and storage are predicated on the chemical's known incompatibilities and sensitivities.
-
Handling:
-
Avoid all contact with skin and eyes and prevent inhalation of dust.[7]
-
Avoid dust formation during handling; use techniques that minimize agitation of the powder.[4][7]
-
Practice good personal hygiene. Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[7]
-
-
Storage:
-
Keep containers tightly closed to prevent contact with moisture and air, which can cause decomposition.[2][4][6] Storing under an inert atmosphere is a best practice.[6][10]
-
Store away from incompatible materials, particularly strong oxidizing agents, as reactions can generate heat or hazardous fumes.[4][7]
-
Keep away from heat, sparks, and open flames.[7]
Emergency Response: A Self-Validating System
Emergency protocols must be clear, concise, and based on the chemical's hazard profile. The immediate response should always prioritize personnel safety.
First-Aid Measures
The goal of first aid is to mitigate immediate harm and stabilize the individual until professional medical attention can be obtained.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4][7][11] Remove contact lenses if present and easy to do so.[7][11] Seek immediate medical attention.[4][11]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[7] Remove contaminated clothing.[7] If irritation persists, seek medical advice.[4]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[4][7] If the person feels unwell or shows signs of respiratory distress, seek medical advice.[4][7]
-
Ingestion: Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person.[7] Rinse the mouth with water and seek immediate medical attention.[4][8]
Accidental Release and Spill Cleanup
A spill response must be executed calmly and methodically, with a focus on preventing secondary contamination and exposure.
Caption: Workflow for Responding to a this compound Spill.
Experimental Protocol: Spill Cleanup
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[7]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Equip yourself with the appropriate PPE as described in section 2.2, including respiratory protection if necessary.[7]
-
Contain: Prevent the powder from spreading or entering drains and public waters.[4][7]
-
Clean-up: Carefully sweep or shovel the spilled solid material into a suitable, closed container labeled for chemical waste disposal.[7] Avoid any actions that could generate dust. Some protocols suggest mixing with an inert material like vermiculite before sweeping.[4]
-
Disposal: Dispose of the container and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[7]
Firefighting Measures
While not flammable, this compound can decompose under heat to produce hazardous fumes.[4][7]
-
Extinguishing Media: Use extinguishing agents suitable for the surrounding fire. Water spray, carbon dioxide, dry chemical, or foam are all appropriate.[4][7]
-
Special Hazards: When heated to decomposition, it may emit irritating fumes, organic acid vapors, and bismuth oxide fumes.[4][6][7]
-
Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against these hazardous decomposition products.[4]
Disposal Considerations
Proper disposal is the final, critical step in the chemical's lifecycle.
-
Waste Treatment: this compound waste should be treated as hazardous. It must not be disposed of in regular trash or washed down the drain.
-
Procedure: Offer surplus and non-recyclable solutions to a licensed disposal company.[10] All waste must be disposed of in accordance with local, state, and federal environmental regulations.[4][7] Contaminated packaging should be handled in the same manner as the product itself.[10]
Conclusion
The safe and effective use of this compound in a research setting is contingent upon a proactive and informed approach to safety. By understanding the fundamental chemical properties and the causality behind the stated hazards, scientists can move beyond mere compliance to a state of intrinsic safety awareness. Implementing robust engineering controls, utilizing the correct PPE, and being prepared with clear, logical emergency procedures are the cornerstones of responsible chemical stewardship in the laboratory.
References
- 1. heegermaterials.com [heegermaterials.com]
- 2. chemiis.com [chemiis.com]
- 3. chembk.com [chembk.com]
- 4. prochemonline.com [prochemonline.com]
- 5. This compound | C6H9BiO6 | CID 31132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. gelest.com [gelest.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. angenechemical.com [angenechemical.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. sds.strem.com [sds.strem.com]
An In-depth Technical Guide to the Discovery and History of Bismuth Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bismuth acetate [Bi(C₂H₃O₂)₃], a compound of increasing significance in modern chemistry and medicine, possesses a rich yet often overlooked history. This technical guide provides a comprehensive exploration of the discovery and historical development of this compound, from the initial identification of elemental bismuth to the evolution of its synthesis and the expansion of its applications. By synthesizing historical context with technical details, this guide offers valuable insights for researchers and professionals in drug development and materials science, providing a foundational understanding of this versatile bismuth salt.
The Prelude: Distinguishing Bismuth as a Unique Element
The story of this compound begins not with the compound itself, but with the centuries-long process of identifying its core component: the element bismuth. Known in ancient times, bismuth was frequently mistaken for lead and tin due to its similar physical properties.[1][2] Alchemists in the Middle Ages were familiar with the metal, but it wasn't until the 18th century that its unique elemental nature was scientifically established.[3]
The pivotal moment in the history of bismuth came in 1753 when the French chemist Claude François Geoffroy the Younger conducted a series of systematic experiments. His work definitively demonstrated the distinct chemical and physical properties of bismuth compared to lead, solidifying its place as a unique element.[1][4][5] This discovery was a crucial prerequisite for the subsequent exploration of its compounds, including this compound. The period following Geoffroy's work, particularly the early 19th century, saw a more systematic exploration of bismuth's chemistry, notably by the Swedish chemist Jöns Jacob Berzelius , who is considered one of the fathers of modern chemistry.[2]
The Emergence of Bismuth Salts and the Unwritten Discovery of this compound
While a singular "discovery" event for this compound, with a specific date and discoverer, remains elusive in the historical record, its synthesis and study are a logical progression from the burgeoning field of chemistry in the late 18th and 19th centuries. Following the establishment of bismuth as an element, chemists began to investigate its reactions with various acids to form salts.
The earliest medical use of bismuth compounds dates back to the late 18th century, with bismuth subnitrate and other salts being prescribed for gastrointestinal ailments.[6][7] This medicinal interest would have undoubtedly spurred the investigation of other bismuth salts, including those derived from organic acids like acetic acid.
It is highly probable that this compound was first synthesized in the early to mid-19th century as chemists systematically reacted newly discovered elements with known acids. The reaction of bismuth oxide (Bi₂O₃) or bismuth hydroxide [Bi(OH)₃] with acetic acid would have been a straightforward method for early chemists to explore.
Evolution of Synthesis Methodologies
The preparation of this compound has evolved from likely simple acid-base reactions to more refined and controlled industrial processes.
Early Synthetic Approaches (Conceptual)
Caption: Conceptual diagram of an early, straightforward synthesis of this compound.
Modern Industrial Synthesis
Contemporary methods for producing high-purity this compound often employ the reaction of bismuth oxide with a mixture of glacial acetic acid and acetic anhydride.[3][8] The acetic anhydride acts as a dehydrating agent, driving the reaction to completion and preventing the formation of basic bismuth acetates.
Experimental Protocol: A Modern Approach [3][8]
-
Reaction Setup: A reaction vessel is charged with a mixture of glacial acetic acid and acetic anhydride.
-
Addition of Bismuth Oxide: Bismuth oxide (Bi₂O₃) is slowly added to the acid mixture with constant stirring.
-
Heating and Reflux: The mixture is heated to reflux (approximately 150°C) until all the bismuth oxide has dissolved.
-
Crystallization: The solution is then cooled, allowing for the crystallization of this compound.
-
Isolation and Purification: The crystals are isolated by filtration, washed with a suitable solvent like ethyl acetate to remove any remaining impurities, and then dried under a vacuum.
This method provides a high yield of pure, crystalline this compound.[3]
Caption: Workflow diagram for the modern industrial synthesis of high-purity this compound.
Physicochemical Properties and Characterization
This compound is a white crystalline powder with the chemical formula Bi(CH₃COO)₃.[9] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | Bi(C₂H₃O₂)₃ |
| Molar Mass | 386.11 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in acetic acid, hydrolyzes in water |
| Decomposition | Decomposes upon heating |
Historical and Modern Applications: A Trajectory of Versatility
The applications of this compound have expanded significantly from its likely initial role as a laboratory curiosity to its current use in diverse, high-technology fields.
Early Medicinal Uses of Bismuth Compounds
The use of bismuth compounds in medicine has a long history, with preparations being used to treat gastrointestinal disorders for centuries.[10][11] While it is unclear when this compound itself was first used medicinally, other bismuth salts like the subsalicylate and subnitrate were well-established treatments for diarrhea and stomach ailments by the 19th and early 20th centuries.[10][12]
Modern Applications
In contemporary science and industry, this compound serves as a key material in several areas:
-
Catalysis: As a Lewis acid, this compound is an effective catalyst in various organic reactions.[13] It is valued for its low toxicity compared to other heavy metal catalysts.
-
Materials Science: It is a crucial precursor for the synthesis of a range of advanced bismuth-containing materials, including bismuth oxide nanoparticles and bismuth-based coordination polymers.[13]
-
Pharmaceuticals: this compound is employed in the synthesis of certain pharmaceutical compounds and continues to be investigated for its potential therapeutic properties.[9]
Caption: Diagram illustrating the primary modern applications of this compound.
Conclusion
The journey of this compound from an obscure, likely 19th-century laboratory preparation to a versatile compound in modern science is a testament to the enduring exploration of chemical elements and their compounds. While the specific moment of its discovery remains unrecorded, its history is intrinsically linked to the establishment of bismuth as a unique element and the subsequent growth of synthetic chemistry. For today's researchers, understanding this historical and technical trajectory provides a valuable context for the continued innovation and application of this important bismuth salt.
References
- 1. Bismuth - Wikipedia [en.wikipedia.org]
- 2. Bismuth - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 3. CN106518651A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. Timeline of chemical element discoveries - Wikipedia [en.wikipedia.org]
- 5. Bismuth: History and industy development-Metalpedia [metalpedia.asianmetal.com]
- 6. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bismuth | Elements | RSC Education [edu.rsc.org]
- 8. Page loading... [wap.guidechem.com]
- 9. chemiis.com [chemiis.com]
- 10. researchgate.net [researchgate.net]
- 11. Bismuth | Properties, Uses, Symbol, & Facts | Britannica [britannica.com]
- 12. Bismuth subsalicylate - Wikipedia [en.wikipedia.org]
- 13. nbinno.com [nbinno.com]
Methodological & Application
Bismuth Acetate as a Catalyst in Organic Synthesis: Application Notes and Protocols
Introduction: The Rise of a Greener Catalyst
In the landscape of modern organic synthesis, the pursuit of efficient, selective, and environmentally benign catalytic systems is paramount. For decades, heavy metal catalysts have been mainstays in the synthetic chemist's toolbox. However, growing environmental and health concerns have spurred the search for greener alternatives. Bismuth, a post-transition metal, has emerged as a compelling candidate. Its low toxicity and cost-effectiveness, coupled with the versatile reactivity of its compounds, make it an attractive element for catalysis.[1]
Bismuth(III) acetate, Bi(OAc)₃, in particular, has garnered attention as a mild and effective Lewis acid catalyst for a variety of organic transformations.[2] As a white, crystalline, and relatively stable solid, it offers practical advantages in handling and storage. Its catalytic prowess lies in its ability to activate electrophiles, facilitating a range of bond-forming reactions. This guide provides an in-depth exploration of the applications of bismuth acetate in organic synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Core Principles of this compound Catalysis
The catalytic activity of this compound is primarily attributed to its Lewis acidic nature. The bismuth(III) center can coordinate to carbonyl oxygens and other Lewis basic sites, thereby activating the substrate towards nucleophilic attack. This fundamental principle underpins its application in a wide array of organic reactions.
Application I: Erlenmeyer-Plöchl Synthesis of Azlactones
The Erlenmeyer-Plöchl synthesis is a classic method for the preparation of azlactones (2-phenyl-5(4H)-oxazolones), which are valuable intermediates in the synthesis of amino acids and peptides. Traditionally, this reaction requires stoichiometric amounts of sodium acetate. This compound has been shown to be an effective catalyst for this transformation, offering improved yields and milder reaction conditions.[3][4]
Mechanistic Rationale
In the this compound-catalyzed Erlenmeyer synthesis, the bismuth(III) center is proposed to activate the acetic anhydride, enhancing its electrophilicity. This is followed by the intramolecular cyclization of hippuric acid to form the oxazolone. The this compound then likely coordinates to the carbonyl oxygen of the aldehyde, activating it for condensation with the enolized oxazolone.
Caption: Proposed mechanism for the Bi(OAc)₃-catalyzed Erlenmeyer synthesis.
Experimental Protocol
A general procedure for the this compound-catalyzed synthesis of azlactones is as follows:[4]
-
To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), hippuric acid (1.0 mmol), and acetic anhydride (3.0 mmol).
-
Add bismuth(III) acetate (0.1 mmol, 10 mol%).
-
Heat the mixture at 100 °C for 1 hour.
-
After cooling to room temperature, add ethanol (10 mL) to the reaction mixture.
-
The product will precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure azlactone.
Data Summary
| Entry | Aldehyde | Product | Yield (%)[4] |
| 1 | Benzaldehyde | 4-Benzylidene-2-phenyloxazol-5(4H)-one | 88 |
| 2 | 4-Nitrobenzaldehyde | 4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one | 74 |
| 3 | 4-Chlorobenzaldehyde | 4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one | 60 |
| 4 | 4-Methylbenzaldehyde | 4-(4-Methylbenzylidene)-2-phenyloxazol-5(4H)-one | 78 |
| 5 | 3-Methoxybenzaldehyde | 4-(3-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one | 60 |
Application II: Acetylation of Alcohols and Phenols
The protection of hydroxyl groups as acetates is a fundamental transformation in organic synthesis. Bismuth(III) salts have been shown to be efficient catalysts for the acetylation of primary, secondary, and tertiary alcohols, as well as phenols, using acetic anhydride. While many protocols utilize bismuth triflate, the principles are applicable to this compound, which serves as a milder and greener alternative.
Mechanistic Rationale
The catalytic cycle for the acetylation of alcohols using this compound likely involves the coordination of the bismuth(III) center to one of the carbonyl oxygens of acetic anhydride. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Subsequent elimination of acetic acid and regeneration of the bismuth catalyst completes the cycle.
Caption: Experimental workflow for Bi(OAc)₃-catalyzed acetylation.
Experimental Protocol
A general procedure for the bismuth(III) salt-catalyzed acetylation of alcohols is as follows (adapted from protocols using other Bi(III) salts):
-
To a solution of the alcohol or phenol (1 mmol) in a suitable solvent (e.g., acetonitrile, 3 mL), add acetic anhydride (1.5 equivalents for each hydroxyl group).
-
Add bismuth(III) acetate (0.01-0.1 mmol, 1-10 mol%).
-
Stir the reaction mixture at room temperature or under reflux conditions until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the acetylated product.
Data Summary (Illustrative, based on Bi(III) salt catalysis)
| Entry | Substrate | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 1 | Benzyl alcohol | 1 (Bi(OTf)₃) | 5 | 99 |
| 2 | 2-Phenylethanol | 1 (Bi(OTf)₃) | 5 | 98 |
| 3 | Cyclohexanol | 1 (Bi(OTf)₃) | 10 | 99 |
| 4 | Phenol | 1 (Bi(OTf)₃) | 5 | 97 |
| 5 | tert-Butyl alcohol | 1 (Bi(OTf)₃) | 15 | 98 |
Application III: Aza-Michael Addition
The aza-Michael addition, or the conjugate addition of amines to α,β-unsaturated carbonyl compounds, is a powerful tool for the synthesis of β-amino carbonyl compounds, which are prevalent in many biologically active molecules. Bismuth(III) salts, including this compound, can effectively catalyze this reaction under mild conditions.
Mechanistic Rationale
In the aza-Michael addition, this compound acts as a Lewis acid to activate the α,β-unsaturated carbonyl compound by coordinating to the carbonyl oxygen. This activation enhances the electrophilicity of the β-carbon, facilitating the nucleophilic attack of the amine.
Caption: Proposed mechanism for Bi(OAc)₃-catalyzed aza-Michael addition.
Experimental Protocol
A general procedure for the this compound-catalyzed aza-Michael addition is as follows:
-
In a flask, dissolve the α,β-unsaturated carbonyl compound (1.0 mmol) and the amine (1.2 mmol) in a suitable solvent (e.g., acetonitrile).
-
Add bismuth(III) acetate (0.05 mmol, 5 mol%).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired β-amino carbonyl compound.
Application IV: Multicomponent Reactions (Biginelli and Hantzsch Syntheses)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and atom economy. Bismuth(III) salts have proven to be effective catalysts for important MCRs such as the Biginelli and Hantzsch reactions.
Biginelli Reaction
The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. Bismuth(III) salts, including bismuth chloride and nitrate, have been successfully employed as catalysts.[5] this compound is expected to show similar catalytic activity.
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic MCR for the preparation of 1,4-dihydropyridines from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. These compounds are of significant pharmaceutical interest, with many acting as calcium channel blockers.
General Mechanistic Considerations for MCRs
In these MCRs, this compound is believed to act as a Lewis acid to activate the aldehyde carbonyl group, facilitating the initial condensation with urea (in the Biginelli reaction) or the formation of an enamine from the β-ketoester and ammonia (in the Hantzsch synthesis). The subsequent steps involve a series of condensations and cyclizations to afford the final heterocyclic product.
References
Application Notes and Protocols for Bismuth Acetate in the Synthesis of Perovskite Solar Cells
Introduction: The Imperative for Lead-Free Perovskite Photovoltaics and the Role of Bismuth
The rapid ascent of organic-inorganic lead halide perovskite solar cells (PSCs) has been remarkable, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon-based technologies.[1][2][3][4] This success is largely attributed to the exceptional optoelectronic properties of lead-based perovskites, including their tunable bandgap, strong light absorption, and long carrier diffusion lengths.[1] However, the inherent toxicity of lead and the environmental instability of these materials present significant hurdles to their widespread commercialization and deployment.[1][2][3][4][5]
This has catalyzed a focused research effort to identify and develop non-toxic, stable alternatives. Among the various candidates, bismuth (Bi)-based perovskite-inspired materials have emerged as a promising alternative due to bismuth's low toxicity and the high environmental stability of its compounds.[6][7] Despite these advantages, the performance of bismuth-based PSCs has lagged behind their lead-based counterparts.[1][2][3][4] A primary challenge lies in the fabrication of high-quality, uniform thin films, as bismuth-based materials often exhibit rapid and uncontrolled crystallization, leading to poor film morphology with rough surfaces and incomplete coverage.[1][8]
This application note details the use of bismuth acetate, Bi(CH₃COO)₃, as a precursor in the solution-based synthesis of bismuth-based perovskite active layers, specifically targeting the formation of methylammonium bismuth iodide, (CH₃NH₃)₃Bi₂I₉ (MBI). The acetate anion is hypothesized to play a crucial role in modulating the crystallization kinetics of the perovskite film. This is based on observations with other metal acetate additives in perovskite synthesis, where the acetate ligand can coordinate with the metal cation in the precursor solution, thereby controlling the nucleation and growth of the perovskite crystals.[9][10] This controlled crystallization is anticipated to yield denser, smoother, and more uniform perovskite films, which are essential for achieving high-performance photovoltaic devices.
We present a detailed, step-by-step protocol for the synthesis of MBI perovskite films using a this compound-based precursor solution, along with insights into the underlying scientific principles and expected outcomes.
Mechanism of Action: The Role of the Acetate Anion in Perovskite Film Formation
The use of acetate-containing precursors or additives in perovskite synthesis is a strategic approach to influence the crystallization process. The acetate anion (Ac⁻) can act as a Lewis base, coordinating with the metal cation (in this case, Bi³⁺) in the precursor solution. This interaction is believed to form intermediate complexes that can slow down the rapid reaction between the bismuth and iodide ions, thereby preventing the immediate precipitation of bismuth iodide and allowing for more controlled crystal growth during the spin-coating and annealing processes. This modulation of crystallization is critical for forming high-quality perovskite films with large grains and low defect densities.
Figure 1: Proposed mechanism for the role of this compound in the formation of (CH₃NH₃)₃Bi₂I₉ perovskite films.
Experimental Protocols
Materials and Reagents
| Material/Reagent | Purity | Supplier (Example) |
| Bismuth (III) Acetate (Bi(CH₃COO)₃) | ≥99.9% | Sigma-Aldrich |
| Methylammonium Iodide (MAI) | >99.5% | Greatcell Solar |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Chlorobenzene | Anhydrous, ≥99.8% | Sigma-Aldrich |
| FTO-coated glass substrates | 15 Ω/sq | Ossila |
| Titanium dioxide (TiO₂) paste | 30NR-D | Greatcell Solar |
| Spiro-OMeTAD | >99% | Lumtec |
| Silver (Ag) evaporation pellets | 99.99% | Kurt J. Lesker |
Protocol 1: Substrate Preparation
-
Cut FTO-coated glass substrates to the desired size (e.g., 2.5 cm x 2.5 cm).
-
Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone for 15 minutes to remove any organic residues and enhance surface wettability.
Protocol 2: Deposition of Electron Transport Layer (ETL)
-
Prepare a compact TiO₂ (c-TiO₂) layer by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) onto the FTO substrates, followed by annealing.
-
Deposit a mesoporous TiO₂ (m-TiO₂) layer by spin-coating a diluted TiO₂ paste (e.g., 1:5 weight ratio in ethanol).
-
Anneal the substrates with the TiO₂ layers at 500°C for 30 minutes to ensure proper sintering and electronic properties.
Protocol 3: Perovskite Precursor Solution Preparation
-
In an inert atmosphere (e.g., a nitrogen-filled glovebox), dissolve Bismuth (III) Acetate and Methylammonium Iodide (MAI) in a co-solvent of DMF and DMSO. A typical molar ratio for the (CH₃NH₃)₃Bi₂I₉ perovskite would be 3:2 MAI to Bi.
-
Example Preparation for a 0.5 M Bi³⁺ Solution:
-
Weigh 193.05 mg of Bismuth (III) Acetate (386.1 g/mol ).
-
Weigh 238.5 mg of Methylammonium Iodide (159.0 g/mol ).
-
Prepare a solvent mixture of DMF:DMSO in a 4:1 volume ratio.
-
Dissolve the precursors in 1 mL of the DMF:DMSO solvent mixture.
-
-
Stir the solution on a hotplate at approximately 60°C for at least 2 hours, or until the precursors are fully dissolved, resulting in a clear, light-yellow solution.
-
Before use, filter the precursor solution through a 0.22 µm PTFE syringe filter to remove any particulates.
| Precursor | Molar Mass ( g/mol ) | Amount for 1 mL of 0.5 M Bi³⁺ solution (mg) | Molar Amount (mmol) |
| Bi(CH₃COO)₃ | 386.1 | 193.05 | 0.5 |
| CH₃NH₃I | 159.0 | 238.5 | 1.5 |
| Solvent | Volume (mL) | ||
| DMF | 0.8 | ||
| DMSO | 0.2 |
Protocol 4: Perovskite Film Deposition and Annealing
-
Transfer the prepared TiO₂-coated substrates into the inert atmosphere glovebox.
-
Dispense approximately 40 µL of the this compound-based perovskite precursor solution onto the center of the substrate.
-
Spin-coat the solution using a two-step program:
-
Step 1: 1000 rpm for 10 seconds (with a 5-second ramp).
-
Step 2: 4000 rpm for 30 seconds (with a 5-second ramp).
-
-
During the second step, at approximately 15 seconds before the end of the program, dispense 100 µL of chlorobenzene as an anti-solvent onto the spinning substrate. This will induce rapid crystallization and help form a uniform film.
-
Immediately transfer the substrate to a hotplate and anneal at 150°C for 15 minutes. A color change from light yellow to a darker brown/black is expected, indicating the formation of the (CH₃NH₃)₃Bi₂I₉ perovskite phase.
Figure 2: Workflow for the fabrication of a complete perovskite solar cell using a this compound-based precursor.
Protocol 5: Hole Transport Layer (HTL) and Electrode Deposition
-
Prepare a solution of Spiro-OMeTAD in chlorobenzene, typically with additives such as 4-tert-butylpyridine (TBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI).
-
Deposit the HTL by spin-coating the Spiro-OMeTAD solution onto the perovskite layer at 3000 rpm for 30 seconds.
-
Leave the devices in a desiccator overnight to allow for oxidation of the Spiro-OMeTAD, which enhances its conductivity.
-
Finally, deposit a silver (Ag) back contact (approximately 100 nm thick) by thermal evaporation through a shadow mask to define the active area of the solar cell.
Expected Results and Characterization
The use of a this compound-based precursor is anticipated to result in perovskite films with improved morphology compared to those synthesized from other bismuth sources that lead to rapid crystallization.
-
Scanning Electron Microscopy (SEM): SEM images should reveal a dense and pinhole-free perovskite film with well-defined grain boundaries. The grain size is expected to be larger and more uniform due to the controlled crystallization afforded by the acetate.
-
X-ray Diffraction (XRD): XRD patterns should confirm the formation of the desired (CH₃NH₃)₃Bi₂I₉ crystal structure. The sharpness of the diffraction peaks can provide an indication of the film's crystallinity.
-
UV-Vis Spectroscopy: The absorption spectrum should show a strong absorption onset consistent with the bandgap of (CH₃NH₃)₃Bi₂I₉, which is typically around 2.1 eV.[1]
-
Photovoltaic Performance: The fabricated solar cells should be characterized under simulated AM1.5G solar illumination. While the efficiency of bismuth-based PSCs is still lower than their lead-based counterparts, a well-fabricated device using this protocol could yield a PCE in the range of 1-3%.[5][11] Key performance parameters to be measured include the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and PCE.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Film Coverage / Pinholes | - Incomplete dissolution of precursors.- Inadequate substrate cleaning.- Incorrect spin-coating parameters. | - Ensure complete dissolution of precursors by increasing stirring time or temperature.- Re-verify the substrate cleaning protocol.- Optimize spin-coating speeds and anti-solvent application time. |
| Low Crystallinity | - Insufficient annealing time or temperature. | - Increase annealing temperature or duration. Note that excessive heat can cause degradation. |
| Low Device Performance | - Poor film morphology.- Mismatched energy levels between layers.- High defect density. | - Address film quality issues as above.- Ensure proper ETL and HTL processing.- The acetate is expected to help with defect passivation, but further optimization of precursor stoichiometry may be needed. |
Conclusion
The transition to non-toxic and stable photovoltaic technologies is a critical step towards the sustainable and widespread adoption of solar energy. Bismuth-based perovskites offer a promising lead-free alternative, and overcoming the challenges associated with their film fabrication is key to unlocking their potential. The use of this compound as a precursor offers a scientifically grounded strategy to modulate crystallization kinetics, leading to higher quality perovskite films. The protocols detailed in this application note provide a comprehensive guide for researchers to explore this approach and contribute to the advancement of environmentally benign perovskite solar cells.
References
- 1. Fabrication strategies for lead-free bismuth-based perovskite solar cells: a review - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Fabrication strategies for lead-free bismuth-based perovskite solar cells: a review - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Fabrication strategies for lead-free bismuth-based perovskite solar cells: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent progress of lead-free bismuth-based perovskite materials for solar cell applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Recent progress of lead-free bismuth-based perovskite materials for solar cell applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Note: A Validated Protocol for the Preparation of Bismuth Acetate-Based Precursor Solutions for Spin Coating
Introduction
The fabrication of high-quality bismuth-based thin films, such as those of bismuth oxide (Bi₂O₃), bismuth ferrite (BiFeO₃), and bismuth titanate (Bi₄Ti₃O₁₂), is pivotal for advancements in photocatalysis, ferroelectric memory, and optical coatings.[1][2] The sol-gel method, coupled with spin coating, offers a cost-effective and scalable route for producing these films with excellent compositional control and uniformity.[3] The success of this technique, however, is critically dependent on the quality of the precursor solution. A stable, homogeneous, and particulate-free solution is paramount to achieving dense, crack-free, and well-crystallized films upon annealing.
This application note provides a detailed, field-proven guide for the preparation of stable bismuth acetate-based precursor solutions. We will delve into the underlying chemistry of precursor selection and solvent systems, present a step-by-step protocol for a model Bi₂O₃ solution, and offer insights into process optimization and troubleshooting.
The Science of Solution Design: Ensuring Precursor Stability
The primary challenge in preparing bismuth-based sol-gel solutions is the high propensity of bismuth salts to hydrolyze in the presence of moisture, leading to the formation of insoluble precipitates like bismuth oxyacetate.[4] A robust solution design must actively prevent this hydrolysis to ensure a long shelf-life and reproducible film deposition.
1.1. The Precursor: Bismuth(III) Acetate
Bismuth(III) acetate, Bi(C₂H₃O₂)₃, is an excellent metal-organic precursor for several reasons. Unlike inorganic salts such as bismuth nitrate, it generates less corrosive byproducts upon thermal decomposition.[5] The decomposition of this compound begins at temperatures as low as 50°C and completes by approximately 400°C, yielding bismuth oxide and volatile organic compounds.[5]
1.2. The Solvent System: A Two-Fold Mission
A carefully selected solvent system is required to both dissolve the this compound and prevent its hydrolysis.
-
Primary Solvent (e.g., 2-Methoxyethanol): Solvents like 2-methoxyethanol are widely used in sol-gel chemistry for their ability to dissolve a wide range of metal-organic precursors and for their suitable boiling points, which allow for controlled evaporation during the spin coating and annealing stages.[3]
-
Acidic Stabilizer (e.g., Acetic Acid): this compound is poorly soluble in most common solvents and insoluble in water, but readily dissolves in acetic acid.[4][6] The addition of acetic acid to the solvent system is crucial. It serves two purposes: it acts as a primary solvent and, by Le Châtelier's principle, the excess acetate ions suppress the hydrolysis reaction of the Bi³⁺ cation, thereby stabilizing the precursor in solution.[2]
1.3. Chelating Agents: The Key to Long-Term Stability
For more complex multi-metal solutions or to enhance long-term stability, chelating agents are often employed. These are molecules that can form multiple coordinate bonds to a single metal ion.
-
Mechanism of Action: Agents like ethanolamines or citric acid coordinate with the bismuth ion, forming a stable metal-organic complex.[3][7] This steric hindrance protects the metal center from reacting with water molecules, significantly improving the solution's stability and preventing gelation or precipitation over time.
Materials and Equipment
Chemicals:
-
Bismuth(III) Acetate [Bi(C₂H₃O₂)₃] (99.9% trace metals basis)
-
Glacial Acetic Acid [CH₃COOH] (ACS Reagent, ≥99.7%)
-
2-Methoxyethanol [C₃H₈O₂] (Anhydrous, 99.8%)
-
Nitrogen Gas (UHP Grade) for optional inert atmosphere
Equipment:
-
Analytical Balance (±0.1 mg precision)
-
Glass vials or beakers
-
Magnetic stirrer and PTFE-coated stir bars
-
Hot plate with temperature control
-
Graduated cylinders and pipettes
-
Syringe filters (0.2 µm pore size, PTFE membrane)
-
Fume hood
Detailed Protocol: Preparation of a 0.1 M Bi₂O₃ Precursor Solution
This protocol details the preparation of 20 mL of a 0.1 M this compound solution, a concentration found to be effective for depositing Bi₂O₃ thin films.[5]
Step 1: Precursor Weighing
-
In a clean, dry 50 mL beaker, weigh out 0.772 g of Bismuth(III) Acetate.
-
Scientist's Note: Accuracy in this step is critical as it directly determines the final molarity of the solution and influences the thickness of the resulting film.
-
Step 2: Solvent Preparation
-
In a graduated cylinder, measure 16 mL of 2-methoxyethanol and 4 mL of glacial acetic acid.
-
Rationale: This 4:1 volumetric ratio of solvent to acid stabilizer provides excellent dissolving power while ensuring the solution remains stable.[5]
-
Step 3: Dissolution
-
Place a magnetic stir bar in the beaker with the this compound powder.
-
Transfer the beaker to a magnetic stirrer hotplate within a fume hood.
-
Add the prepared solvent mixture to the beaker.
-
Begin stirring at a moderate speed (e.g., 300 RPM).
-
Gently heat the mixture to 50-60°C. Maintain this temperature until all the this compound has completely dissolved.[5][7]
-
Expected Observation: The initial milky suspension will gradually become a clear and colorless or very pale yellow solution. This may take 20-30 minutes. Avoid overheating, as it can cause premature decomposition of the precursor.
-
Step 4: Homogenization and Aging
-
Once the solution is clear, turn off the heat and allow it to cool to room temperature while continuing to stir.
-
Cover the beaker (e.g., with parafilm) and let the solution stir for an additional 2-4 hours to ensure complete homogenization.
-
For optimal results, allow the solution to "age" in a sealed container for 24 hours at room temperature.
-
Expert Insight: Aging allows the coordination chemistry to reach equilibrium, resulting in a more stable sol and leading to higher quality, more uniform films.
-
Step 5: Final Filtration
-
Immediately before use, draw the solution into a syringe.
-
Attach a 0.2 µm PTFE syringe filter and dispense the solution into a clean, labeled vial.
-
Trustworthiness Check: This is a mandatory and non-negotiable step. Filtering removes any micro-agglomerates or dust particles that would otherwise create pinholes, comets, and other defects in the spin-coated film. The final solution should be perfectly transparent.
-
Workflow Visualization
The following diagram illustrates the complete workflow for the preparation of the this compound precursor solution.
Caption: Figure 1. This compound Solution Preparation Workflow.
Process Optimization Parameters
The properties of the final thin film are highly dependent on the precursor solution and subsequent processing steps. The following table summarizes key parameters that can be adjusted to optimize film characteristics.
| Parameter | Range / Options | Effect on Process and Final Film |
| Concentration | 0.05 M - 0.5 M | Higher concentration generally leads to thicker films per coating cycle but may increase solution viscosity, potentially affecting film uniformity.[5] |
| Solvent Ratio | Varying Acetic Acid or 2-Methoxyethanol ratio | Increasing acetic acid content can enhance stability but may require higher pyrolysis temperatures to fully evaporate. |
| Stabilizer/Chelator | None, Ethanolamine, Citric Acid, etc. | Adding a chelator significantly increases solution shelf-life, which is critical for multi-component precursors (e.g., for BiFeO₃).[3][7] |
| Aging Time | 1 hour - 48 hours | Longer aging times promote solution stability and can lead to denser, more uniform films. |
| Annealing Temp. | 350°C - 700°C | This is the most critical parameter for controlling the film's crystallinity, phase, and grain size. The optimal temperature is material-specific.[2][5] |
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Solution is cloudy or has precipitates | 1. Incomplete dissolution.2. Hydrolysis due to moisture or insufficient acetic acid.3. Precursor impurity. | 1. Continue stirring and gentle heating. Use a sonicator bath to aid dissolution.2. Add a small amount of additional glacial acetic acid. Prepare solutions in a low-humidity environment or glovebox.3. Use higher purity (≥99.9%) precursors. |
| Film cracks upon drying or annealing | 1. Film is too thick for a single coat.2. Stress from rapid solvent evaporation.3. Mismatch in thermal expansion between film and substrate. | 1. Decrease solution concentration or spin speed. Apply multiple thin layers with an intermediate drying/pyrolysis step.2. Use a slower, multi-step annealing ramp profile.3. Ensure substrate compatibility. |
| Film has poor adhesion to the substrate | 1. Substrate surface is contaminated.2. Inadequate surface energy of the substrate. | 1. Implement a rigorous substrate cleaning procedure (e.g., sonication in acetone, IPA, DI water).2. Treat the substrate with an oxygen plasma or Piranha solution (use extreme caution) to create a hydrophilic surface. |
References
- 1. researchgate.net [researchgate.net]
- 2. Ferroelectric thin film bismuth titanate prepared from acetate precursor | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. escholarship.org [escholarship.org]
- 4. chembk.com [chembk.com]
- 5. Development of spray pyrolysis-synthesised Bi 2 O 3 thin films for photocatalytic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02907K [pubs.rsc.org]
- 6. This compound | C6H9BiO6 | CID 31132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Method for preparing (111) oriented bismuth ferrite films by use of sol gel and chemical solution methods - Eureka | Patsnap [eureka.patsnap.com]
Application Notes & Protocols: Bismuth Acetate for Thin Film Deposition by Spray Pyrolysis
Abstract
These application notes provide a comprehensive technical guide for the deposition of bismuth oxide (Bi₂O₃) thin films using bismuth(III) acetate as a metal-organic precursor via the spray pyrolysis technique. This document is intended for researchers and scientists in materials science, chemistry, and drug development who are exploring the fabrication of functional oxide films for applications such as photocatalysis, gas sensing, and optical coatings. We delve into the underlying principles of precursor chemistry, provide detailed, field-tested protocols for solution preparation and film deposition, and discuss the critical process parameters that govern the final film properties. The methodologies are designed to be self-validating, with integrated characterization steps to ensure the synthesis of high-quality, crystalline Bi₂O₃ films.
Guiding Principles: Why Bismuth Acetate and Spray Pyrolysis?
The synthesis of high-quality metal oxide thin films is pivotal for advancing numerous technologies. Bismuth oxide (Bi₂O₃) is a particularly interesting semiconductor due to its diverse polymorphs (α, β, γ, δ), high refractive index, significant dielectric permittivity, and notable photoconductivity[1][2]. The β-phase of Bi₂O₃ (β-Bi₂O₃) has garnered significant attention for its superior photocatalytic activity compared to other phases[3].
Spray pyrolysis emerges as a highly effective deposition technique due to its simplicity, cost-effectiveness, scalability for large-area deposition, and the ability to operate in a non-vacuum environment[4][5]. The process involves atomizing a precursor solution into fine droplets, which are then directed by a carrier gas onto a heated substrate. Upon contact, the solvent evaporates, and the precursor undergoes thermal decomposition, forming a solid thin film on the substrate surface[5].
The choice of precursor is paramount for a successful deposition. Bismuth(III) acetate (Bi(CH₃COO)₃) is an excellent metal-organic precursor for several reasons[6]:
-
Clean Decomposition: It decomposes cleanly into bismuth oxide and volatile byproducts like acetic acid, minimizing contamination in the final film[7][8].
-
Solubility: Unlike some inorganic salts, this compound can be readily dissolved in organic solvent systems, leading to stable and homogeneous precursor solutions[3][9].
-
Controlled Reaction: Acetate ligands form stable complexes with the bismuth ion at room temperature, preventing premature hydrolysis and precipitation, which is crucial for reproducible results[8]. The decomposition of metal acetates typically begins around 200 °C and is complete by 400 °C, allowing for a wide processing window[8][10].
Precursor Solution Chemistry: The Foundation of a Quality Film
The stability and composition of the precursor solution directly dictate the quality of the deposited film. This compound is insoluble in water but soluble in acetic acid[9]. A common and effective solvent system involves a mixture of acetic acid and an alcohol, such as methanol.
-
Role of Acetic Acid (CH₃COOH): Acetic acid acts as both a solvent and a stabilizing agent. Its primary role is to solubilize the this compound. Furthermore, it helps prevent the premature formation of bismuth hydroxide precipitates, ensuring the solution remains clear and homogeneous[11].
-
Role of Methanol (CH₃OH): Methanol serves as the primary bulk solvent. Its high volatility ensures rapid evaporation upon contact with the heated substrate, a critical step in the pyrolysis process.
A typical formulation involves dissolving bismuth(III) acetate in a mixture of acetic acid and methanol, often in a 1:4 volume ratio, with gentle heating and stirring to ensure complete dissolution[3][7][8].
Experimental Workflow and Protocols
The successful deposition of Bi₂O₃ thin films from a this compound precursor can be broken down into three key stages: Precursor Solution Preparation, Spray Pyrolysis Deposition, and Post-Deposition Annealing.
Caption: Experimental workflow for Bi₂O₃ thin film deposition.
Protocol 1: Precursor Solution Formulation (0.1 M)
This protocol details the preparation of a stable 0.1 M bismuth(III) acetate precursor solution, which has been shown to yield high-quality polycrystalline Bi₂O₃ films[8][10].
Materials & Equipment:
-
Bismuth(III) acetate (Bi(CH₃COO)₃, 99%+)
-
Glacial acetic acid (CH₃COOH, ≥99.8%)
-
Methanol (CH₃OH, ≥99.9%)
-
Magnetic stirrer with heating plate
-
Beaker and magnetic stir bar
-
Graduated cylinders
Procedure:
-
Solvent Preparation: In a clean beaker, prepare the solvent mixture by combining 80 mL of methanol and 20 mL of glacial acetic acid (maintaining a 4:1 volume ratio).
-
Precursor Weighing: Weigh 3.86 g of bismuth(III) acetate powder to prepare 100 mL of a 0.1 M solution.
-
Dissolution: Place the beaker with the solvent mixture on the magnetic stirrer. Add the bismuth(III) acetate powder to the solvent.
-
Heating and Stirring: Gently heat the solution to 50 °C while stirring[7][8]. Continue stirring for approximately 20 minutes or until a clear, transparent, and homogeneous solution is obtained.
-
Cooling & Storage: Allow the solution to cool to room temperature. The precursor solution is now ready for use. For best results, use the solution within a few hours of preparation.
Protocol 2: Thin Film Deposition by Ultrasonic Spray Pyrolysis
This protocol outlines the deposition process using an ultrasonic spray pyrolysis system. The parameters are optimized for producing β-Bi₂O₃ films.
Equipment:
-
Ultrasonic spray pyrolysis system (with nebulizer, substrate heater, and nozzle)
-
Substrates (e.g., borosilicate glass, quartz, silicon)
-
Carrier gas (e.g., compressed air, Nitrogen) with mass flow controller
-
Prepared 0.1 M this compound precursor solution
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates. A typical procedure involves sonication in acetone, followed by isopropanol, and finally deionized water, then drying with a nitrogen gun.
-
System Setup: Place the cleaned substrate on the heater stage of the spray pyrolysis unit.
-
Heating: Heat the substrate to the desired deposition temperature. The temperature is a critical parameter that determines the film's phase and crystallinity. A range of 350-450 °C is recommended for the formation of the crystalline β-Bi₂O₃ phase[7][10]. Temperatures at or below 300 °C typically result in amorphous films due to incomplete precursor decomposition[3][10].
-
Parameter Configuration: Set the deposition parameters. A representative set of parameters is provided in the table below.
-
Deposition: Load the precursor solution into the nebulizer. Start the carrier gas flow and begin the spray process. The fine aerosol droplets will be carried to the heated substrate where the film will form.
-
Cooling: After the desired deposition time, stop the spray and allow the substrate to cool down slowly to room temperature on the heater to minimize thermal stress.
Protocol 3: Post-Deposition Annealing
Annealing is often necessary to enhance the crystallinity of the film or to induce a phase transformation from an amorphous state. For instance, an amorphous film deposited at 300 °C can be transformed into the crystalline β-Bi₂O₃ phase by annealing at 350 °C[12].
Equipment:
-
Tube furnace or muffle furnace with temperature control
-
As-deposited Bi₂O₃ thin films
Procedure:
-
Placement: Place the substrates with the as-deposited films into the furnace.
-
Heating: Ramp up the furnace temperature to the target annealing temperature (e.g., 350-550 °C) in an air atmosphere[7][10].
-
Dwelling: Hold the temperature constant for a specified duration, typically 1 hour[7][10].
-
Cooling: Turn off the furnace and allow the films to cool down slowly to room temperature inside the furnace.
The Chemistry of Deposition: From Acetate to Oxide
The core of the spray pyrolysis process is the thermal decomposition of the precursor on the heated substrate. For bismuth(III) acetate, the reaction proceeds through the loss of acetate ligands to form bismuth oxide.
Caption: Simplified thermal decomposition of this compound.
It is well-established that bismuth(III) acetate decomposes to bismuth oxide and acetic acid upon heating[7][8]. The decomposition begins gradually around 50 °C and is reported to be complete by approximately 320 °C, which aligns with the experimental observation that crystalline Bi₂O₃ phases are obtained at deposition temperatures of 350 °C and above[7][10].
2 Bi(CH₃COO)₃(s) + O₂(g) → Bi₂O₃(s) + 6 CH₃COOH(g) + ... (Simplified Reaction)
The actual mechanism is more complex, involving multiple intermediate steps. However, the key outcome is the formation of a solid oxide film and gaseous byproducts that are carried away from the substrate.
Process Parameters and Film Properties
The structural, optical, and morphological properties of the deposited Bi₂O₃ films are highly dependent on the deposition and annealing parameters. The following table summarizes key parameters and their observed effects based on literature data.
| Parameter | Range | Effect on Film Properties | Source(s) |
| Precursor Concentration | 0.025 - 0.1 M | Higher concentration (0.1 M) can lead to better crystallinity and photocatalytic activity. | [3][10] |
| Substrate Temperature | 250 - 500 °C | < 300 °C: Amorphous films due to incomplete decomposition. 350 - 450 °C: Formation of crystalline tetragonal β-Bi₂O₃ phase. ≥ 500 °C: May lead to other phases like Bi₄O₇. | [7][10] |
| Spray Rate | 2 - 5 mL/min | Influences film thickness and droplet-substrate interaction time. Must be balanced with substrate temperature to ensure complete solvent evaporation. | [10] |
| Carrier Gas Flow Rate | 5 - 10 L/min | Affects droplet velocity and distribution, influencing film uniformity. | [10] |
| Annealing Temperature | 300 - 550 °C | Can crystallize amorphous films. Annealing at ≥ 450 °C can induce formation of mixed phases (β-Bi₂O₃ and Bi₄O₇). | [7][10] |
| Resulting Band Gap | 2.9 - 3.5 eV | Decreases with increasing deposition temperature as the film transitions from amorphous (higher band gap) to crystalline β-Bi₂O₃ (lower band gap). | [7][10] |
Film Characterization: A Self-Validating System
To ensure the successful deposition of the desired Bi₂O₃ thin film, a suite of characterization techniques should be employed.
-
X-Ray Diffraction (XRD): This is the primary technique for identifying the crystalline phase of the deposited material. For films deposited between 350-450 °C, one should expect to see diffraction peaks corresponding to the tetragonal β-Bi₂O₃ phase (JCPDS card no. 01-077-5341)[7][10]. The absence of sharp peaks indicates an amorphous film.
-
Scanning Electron Microscopy (SEM): SEM imaging reveals the surface morphology, including grain size, shape, and film uniformity. It can also be used to estimate film thickness through cross-sectional analysis.
-
UV-Visible Spectroscopy: This technique is used to measure the optical transmittance and absorbance of the film. The Tauc plot method can be applied to the absorption data to determine the optical band gap (E_g) of the semiconductor film, which is a key property for photocatalytic and optoelectronic applications.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Powdery, non-adherent film | Substrate temperature is too high, causing gas-phase pyrolysis. Spray rate is too high for the given temperature. | Decrease the substrate temperature. Reduce the solution spray rate. |
| Film is hazy or non-uniform | Incomplete solvent evaporation (temperature too low). Clogged spray nozzle. Inhomogeneous precursor solution. | Increase substrate temperature. Clean or replace the nozzle. Ensure precursor is fully dissolved; filter if necessary. |
| XRD shows no peaks (amorphous) | Deposition temperature was too low (< 350 °C). | Increase deposition temperature to the 350-450 °C range. Perform post-deposition annealing at ≥ 350 °C. |
| Film cracks upon cooling | High thermal mismatch between film and substrate. Cooling rate is too fast. | Choose a substrate with a closer coefficient of thermal expansion. Allow the film to cool slowly inside the deposition chamber or furnace. |
References
- 1. researchgate.net [researchgate.net]
- 2. www-old.mpi-halle.mpg.de [www-old.mpi-halle.mpg.de]
- 3. Development of spray pyrolysis-synthesised Bi2O3 thin films for photocatalytic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
- 5. Thin film deposition using spray pyrolysis | PPTX [slideshare.net]
- 6. americanelements.com [americanelements.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. chembk.com [chembk.com]
- 10. Development of spray pyrolysis-synthesised Bi 2 O 3 thin films for photocatalytic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02907K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of spray pyrolysis-synthesised Bi2O3 thin films for photocatalytic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
Catalytic activity of Bismuth acetate in polymerization reactions
An Application Guide to the Catalytic Activity of Bismuth(III) Acetate in Polymerization Reactions
Abstract
Bismuth(III) acetate [Bi(OAc)₃] is emerging as a highly effective and versatile catalyst for various polymerization reactions. Its growing prominence is primarily due to its remarkably low toxicity compared to traditional organometallic catalysts, such as those based on tin, making it an ideal candidate for the synthesis of biomedical and biocompatible polymers. This guide provides a comprehensive overview of the catalytic activity of bismuth(III) acetate, focusing on its primary applications in the Ring-Opening Polymerization (ROP) of cyclic esters and in the synthesis of polyurethanes. We delve into the mechanistic underpinnings of its catalytic action, present detailed experimental protocols, offer comparative performance data, and outline best practices for its use in a research and development setting.
Part 1: The Catalyst - An Introduction to Bismuth(III) Acetate
Bismuth(III) acetate, with the chemical formula Bi(CH₃COO)₃, is a white, crystalline solid that serves as an efficient and robust Lewis acid catalyst.[1] Unlike many heavy metal catalysts that pose significant environmental and health risks, bismuth compounds exhibit exceptionally low toxicity.[2] This characteristic is a paramount advantage, particularly in the synthesis of polymers intended for medical applications like drug delivery systems, resorbable sutures, and tissue engineering scaffolds.
Structurally, the bismuth center is coordinated to acetate ligands, but its catalytic activity, especially in ROP, is significantly enhanced in the presence of protic species like alcohols. As will be discussed, this leads to the in situ formation of highly active bismuth alkoxide species.
Key Advantages of Bismuth(III) Acetate:
-
Low Toxicity: A safer alternative to tin- and lead-based catalysts.[3]
-
High Activity: Catalytic performance is often comparable or superior to stannous octoate [Sn(Oct)₂].[4]
-
Excellent Stereocontrol: Demonstrates a low tendency for racemization during the polymerization of chiral monomers like L-lactide, even at elevated temperatures.[5]
-
Versatility: Effective for both ring-opening polymerization and polyurethane synthesis.[5][6]
Part 2: Mechanism of Catalysis in Ring-Opening Polymerization
The primary application of bismuth acetate is in the Ring-Opening Polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone. The reaction proceeds via a coordination-insertion mechanism , a hallmark of many metal-alkoxide-initiated ROPs.[1][7]
The mechanism can be broken down into two key stages:
-
Initiator Formation (Activation): this compound itself is a precatalyst. In the presence of an alcohol (R-OH), which acts as a co-initiator, a ligand exchange reaction occurs. An acetate group is replaced by an alkoxide group, forming a bismuth alkoxide (Ac₂Bi-OR). This in situ generated species is the true, highly active initiator.[4]
-
Propagation (Coordination-Insertion):
-
The Lewis acidic bismuth center coordinates with the carbonyl oxygen of the cyclic ester monomer, activating the monomer towards nucleophilic attack.
-
The alkoxide ligand (or the growing polymer chain end) then attacks the activated carbonyl carbon.
-
This attack leads to the cleavage of the acyl-oxygen bond of the cyclic ester, causing the ring to open and insert itself between the bismuth and the alkoxide moiety. This elongates the polymer chain while regenerating a bismuth alkoxide terminus, ready for the next monomer addition.
-
This well-controlled mechanism allows for the synthesis of polymers with predictable molecular weights and narrow polydispersity when the monomer-to-initiator ratio is carefully controlled.
Caption: Coordination-Insertion Mechanism for ROP.
Part 3: Application in Ring-Opening Polymerization (ROP)
This compound is highly effective for the synthesis of aliphatic polyesters like poly(L-lactide) (PLLA) and poly(ε-caprolactone) (PCL), which are central to the biomedical materials industry.
Application Note: PLA and PCL Synthesis
The use of Bi(OAc)₃ allows for excellent control over the final polymer's molecular weight (Mn) and polydispersity index (PDI). By adjusting the molar ratio of the monomer to the alcohol co-initiator, researchers can precisely tune the chain length of the resulting polyester. For instance, a higher concentration of the alcohol co-initiator will result in more polymer chains being initiated, leading to a lower average molecular weight. This control is critical for applications where properties like degradation rate and mechanical strength must be precisely defined.
In copolymerizations, such as that of lactide and caprolactone, bismuth catalysts tend to produce copolymers with a random distribution of monomer units, in contrast to tin catalysts which may yield more block-like sequences.[8] This is attributed to differences in the catalysts' transesterification activity.
Data Presentation: Bismuth(III) Acetate vs. Tin(II) Octoate in L-Lactide ROP
The following table summarizes typical performance differences between Bi(OAc)₃ and the traditional Sn(Oct)₂ catalyst under comparable bulk polymerization conditions.
| Parameter | Bismuth(III) Acetate (Bi(OAc)₃) | Tin(II) Octoate (Sn(Oct)₂) | Rationale & Insights |
| Toxicity | Low | Moderate-High | Bismuth is considered significantly more biocompatible, making it the preferred choice for medical-grade polymers.[2][3] |
| Typical Temperature | 110 - 180 °C | 120 - 200 °C | Both are effective at similar temperatures. Bi(OAc)₃ shows less racemization at higher temperatures.[5] |
| Catalytic Activity | High | Very High | Sn(Oct)₂ often exhibits faster kinetics, reaching high conversion in shorter times.[4] |
| Monomer/Catalyst Ratio | 200:1 to 5000:1 | 1000:1 to 20,000:1 | Higher loadings of Bi(OAc)₃ may be needed to achieve rates comparable to Sn(Oct)₂. |
| Molecular Weight (Mn) | Controlled by [M]/[ROH] ratio | Controlled by [M]/[ROH] ratio | Both systems allow for good control over molecular weight via the co-initiator concentration.[9] |
| Polydispersity (PDI) | Typically 1.2 - 1.8 | Typically 1.4 - 2.0+ | Bismuth catalysts can offer slightly better control, though high temperatures in bulk polymerization tend to increase PDI for both due to side reactions.[10] |
| Side Reactions | Lower tendency for racemization | Prone to transesterification | The lower transesterification activity of bismuth catalysts can be advantageous for maintaining polymer architecture and creating random copolymers.[8] |
Protocol 1: Bulk Polymerization of L-Lactide using Bismuth(III) Acetate
This protocol describes a representative procedure for synthesizing poly(L-lactide) (PLLA) with a target molecular weight.
1. Materials & Reagents:
-
L-Lactide (recrystallized from ethyl acetate and dried under vacuum)
-
Bismuth(III) Acetate [Bi(OAc)₃]
-
Benzyl alcohol (as co-initiator, freshly distilled)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Methanol (cold)
-
Schlenk flask and manifold (or glovebox)
2. Procedure:
-
Preparation: Thoroughly flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with dry nitrogen or argon. This is critical as moisture can act as an uncontrolled initiator.[11]
-
Charging the Reactor: Under a positive flow of inert gas, add L-lactide (e.g., 5.0 g, 34.7 mmol) to the flask.
-
Catalyst/Initiator Preparation: In a separate vial inside a glovebox or under inert atmosphere, prepare a stock solution of Bi(OAc)₃ in anhydrous toluene (e.g., 10 mg/mL). Prepare a separate stock solution of benzyl alcohol in toluene.
-
Initiation: Calculate the required amount of co-initiator for the target molecular weight (e.g., for a target DP of 200, use 34.7 mmol / 200 = 0.1735 mmol of benzyl alcohol). Add the calculated volume of the benzyl alcohol solution to the flask.
-
Catalysis: Add the catalyst. A typical monomer-to-catalyst ratio ([M]/[C]) is 500:1. For 34.7 mmol of monomer, this requires 0.0694 mmol of Bi(OAc)₃. Add the corresponding volume of the catalyst stock solution.
-
Polymerization: Seal the flask and immerse it in a preheated oil bath at 140 °C. Stir the reaction mixture. The solid monomer will melt and the viscosity will gradually increase as the polymerization proceeds.[4][11]
-
Reaction Monitoring & Termination: Allow the reaction to proceed for a set time (e.g., 4-24 hours). Conversion can be monitored by taking small aliquots (under inert conditions) and analyzing them via ¹H NMR. After the desired time or conversion is reached, remove the flask from the oil bath and allow it to cool to room temperature.
-
Purification: Dissolve the solid polymer in a minimal amount of dichloromethane. Precipitate the PLLA by slowly pouring the DCM solution into a large volume of cold, stirring methanol.
-
Isolation: Collect the white, fibrous PLLA precipitate by filtration. Wash with additional methanol and dry under vacuum at 40-50 °C to a constant weight.
-
Characterization:
-
Conversion: Determine from the ¹H NMR spectrum by comparing the integration of the monomer methine quartet (~5.05 ppm) to the polymer methine quartet (~5.15 ppm).
-
Molecular Weight & PDI: Analyze using Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
-
Part 4: Application in Polyurethane Synthesis
Bismuth carboxylates, including the acetate, serve as effective gelling catalysts in polyurethane formulations, promoting the reaction between isocyanate (NCO) groups and polyol (OH) groups.[6] They are excellent alternatives to dibutyltin dilaurate (DBTL).
Application Note: A Greener Catalyst for Polyurethanes
Bismuth catalysts are particularly valued for their high selectivity towards the NCO/OH (gelling) reaction over the NCO/H₂O (blowing) reaction, especially when compared to amine catalysts.[3] This selectivity can be crucial in formulating adhesives, sealants, and elastomers where CO₂ generation is undesirable. While their activity can be lower than tin catalysts, requiring slightly higher loading levels, their favorable toxicological profile often outweighs this consideration.[6][12]
Protocol 2: Preparation of a Model Polyurethane Elastomer
This protocol provides a general method for creating a simple polyurethane elastomer.
1. Materials & Reagents:
-
Polyether or Polyester Polyol (e.g., Poly(propylene glycol), Mn = 2000 g/mol , dried under vacuum)
-
Toluene Diisocyanate (TDI) or Methylene Diphenyl Diisocyanate (MDI)
-
1,4-Butanediol (BDO) (as chain extender, dried)
-
Bismuth(III) Acetate (or a more soluble carboxylate like Bismuth Neodecanoate for better compatibility)
2. Procedure:
-
Premix Preparation (Part A): In a clean, dry plastic cup, weigh the polyol (e.g., 100 parts by weight). Add the chain extender, 1,4-butanediol (e.g., 10 parts by weight).
-
Catalyst Addition: Add the this compound catalyst. The loading is typically between 0.01 to 1.5% of the total reactant weight.[6] For this example, add 0.1 parts by weight. Mix thoroughly with a mechanical stirrer for 2 minutes until the catalyst is well dispersed.
-
Isocyanate Addition (Part B): Calculate the required amount of isocyanate based on the desired NCO:OH index (typically 1.05:1). The total OH equivalents come from the polyol and the chain extender. Add the calculated amount of TDI or MDI to the premix.
-
Mixing & Curing: Immediately mix vigorously with the mechanical stirrer for 10-15 seconds. Pour the reacting mixture into a preheated mold.
-
Curing: Allow the elastomer to cure at room temperature or in an oven at a specified temperature (e.g., 70 °C) for several hours. Post-curing for 24-48 hours at room temperature is recommended to develop full mechanical properties.
-
Characterization: Evaluate the final product for properties like hardness (Shore durometer), tensile strength, and elongation.
Part 5: General Workflow and Best Practices
To ensure reproducibility and high-quality results, a systematic workflow is essential.
Caption: General workflow for polymerization.
Critical Considerations:
-
Purity of Reagents: The monomer must be free of acidic impurities and water, which can interfere with the reaction. Recrystallization of solid monomers and distillation of liquid monomers/co-initiators is highly recommended.
-
Inert Atmosphere: All reactions should be conducted under a dry, inert atmosphere (Nitrogen or Argon) to prevent premature termination or side reactions caused by moisture.
-
Catalyst Solubility: While Bi(OAc)₃ is used, other bismuth carboxylates with longer alkyl chains (e.g., bismuth neodecanoate or bismuth 2-ethylhexanoate) offer better solubility in organic monomers and polyols, which can lead to more homogeneous catalysis.[12]
Part 6: Note on Vinyl Polymerization
It is important to note that while this compound is an excellent catalyst for ROP and polyurethane synthesis, it is generally not used for the free-radical polymerization of vinyl monomers like vinyl acetate. The mechanisms for vinyl polymerization are fundamentally different, typically requiring radical initiators or specialized organometallic complexes (e.g., based on vanadium or palladium) that can control radical processes.[2][13] this compound's Lewis acidity is not suited to effectively initiate or mediate this type of chain-growth polymerization.
Conclusion
Bismuth(III) acetate is a powerful, versatile, and safe catalyst that offers significant advantages over traditional systems for the synthesis of polyesters and polyurethanes. Its low toxicity makes it an indispensable tool for creating advanced polymers for biomedical and pharmaceutical applications. By understanding the coordination-insertion mechanism and carefully controlling reaction parameters as outlined in this guide, researchers can effectively leverage the unique properties of this compound to synthesize well-defined polymers with tailored properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Use of Novel Non-Toxic Bismuth Catalyst for the Preparation of Flexible Polyurethane Foam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of three elements (In, Sn, and Sb) in the same period as catalysts in the ring-opening polymerization of l-lactide: from amorphous to semicrystalline polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Investigation of the Structural, Thermal, and Biological Properties of Fully Randomized Biomedical Polyesters Synthesized with a Nontoxic Bismuth(III) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4584362A - Bismuth catalyst system for preparing polyurethane elastomers - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reprap.org [reprap.org]
- 10. researchgate.net [researchgate.net]
- 11. Making sure you're not a bot! [opus4.kobv.de]
- 12. US10246545B2 - Bismuth-containing catalyst for polyurethane compositions - Google Patents [patents.google.com]
- 13. Organometallic mediated radical polymerization of vinyl acetate using bis(imino)pyridine vanadium trichloride complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Utility of Bismuth Acetate in Modern Pharmaceutical Synthesis
Introduction: In the landscape of pharmaceutical development, the pursuit of efficient, cost-effective, and environmentally benign synthetic methodologies is paramount. Bismuth(III) acetate [Bi(CH₃COO)₃], a white, crystalline solid, has emerged as a compound of significant interest.[1][2] Historically, bismuth compounds have been valued in medicine for their low toxicity and therapeutic properties, particularly in treating gastrointestinal disorders.[3][[“]][5][6] Today, the application of bismuth acetate extends beyond its role as a precursor to these medicines; it is increasingly recognized as a versatile and "green" Lewis acid catalyst for a variety of organic transformations crucial to drug synthesis.[1][7][8] This document provides an in-depth guide for researchers and drug development professionals on the applications of this compound, complete with detailed protocols and mechanistic insights.
Part 1: this compound as a Green Lewis Acid Catalyst
The catalytic activity of this compound stems from its nature as a potent, yet moisture-tolerant, Lewis acid.[1][7] Unlike many traditional Lewis acids that require stringent anhydrous conditions, bismuth(III) compounds can often be used in the presence of air and moisture, simplifying experimental setups and reducing costs.[7][8] This property, combined with its low toxicity compared to other heavy metals, makes this compound an attractive catalyst for sustainable pharmaceutical manufacturing.[9][10][11] Its catalytic utility is primarily in activating substrates to promote the formation of carbon-carbon and carbon-heteroatom bonds.[1]
Application Note 1.1: Catalysis of Azlactone Synthesis via the Erlenmeyer Reaction
The Erlenmeyer synthesis of azlactones is a classic and vital reaction, as azlactones are key intermediates for the preparation of α-amino acids and peptide derivatives. Bismuth(III) acetate has been demonstrated to be an effective catalyst for this transformation, offering a milder and more environmentally friendly alternative to traditional methods.[12][13]
Causality of Experimental Design: The catalytic cycle is initiated by the coordination of the aldehyde's carbonyl oxygen to the Lewis acidic bismuth center, which increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the enolized hippuric acid. Subsequent intramolecular cyclization and dehydration, promoted by the bismuth catalyst, yield the azlactone product. The choice of solvent and temperature is optimized to ensure efficient reaction rates while minimizing side reactions.
Experimental Workflow: Azlactone Synthesis
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. longdom.org [longdom.org]
- 4. topics.consensus.app [topics.consensus.app]
- 5. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bismuth(III) salts as synthetic tools in organic transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Bismuth compounds in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.iwu.edu [scholars.iwu.edu]
- 13. researchgate.net [researchgate.net]
Green synthesis of metal nanoparticles using Bismuth acetate
Application Note & Protocol Guide
Topic: Green Synthesis of Bismuth-Based Nanoparticles Using Bismuth Acetate and Phytochemical Agents
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the eco-friendly synthesis of bismuth-based nanoparticles. It leverages this compound as a precursor and harnesses the reductive and stabilizing power of natural phytochemicals derived from plant extracts. The protocols and insights provided are grounded in established scientific principles to ensure reproducibility and efficacy.
Introduction: The Imperative for Green Nanotechnology
The field of nanotechnology has offered revolutionary tools for medicine and material science, yet traditional chemical synthesis methods for nanoparticles often rely on hazardous reagents and energy-intensive processes. Green synthesis has emerged as a sustainable and compelling alternative, utilizing biological entities like plants and microorganisms to fabricate nanomaterials. This approach is not only cost-effective and environmentally benign but also often results in nanoparticles with enhanced biocompatibility due to the natural capping agents involved.[1][2]
Bismuth stands out among heavy metals due to its remarkably low toxicity, earning it the designation of a "green element".[3][4] Its compounds have been safely used in medicine for centuries. When engineered at the nanoscale, bismuth-based nanoparticles (BBNs), particularly Bismuth Oxide (Bi₂O₃), exhibit unique physicochemical properties suitable for a range of high-impact applications, including biomedical imaging, catalysis, and environmental remediation.[1][5]
This guide focuses on the use of This compound [Bi(CH₃COO)₃] as an accessible and effective precursor for the green synthesis of bismuth-based nanoparticles.[6] We will explore the underlying mechanisms, provide detailed experimental protocols, and outline a robust workflow for the characterization of the resulting nanomaterials.
The Synthesis Mechanism: A Phytochemical-Driven Process
The green synthesis of bismuth nanoparticles is a bottom-up approach where bismuth ions (Bi³⁺) in solution are reduced and stabilized by biomolecules present in plant extracts. These phytochemicals, such as flavonoids, terpenoids, polyphenols, and organic acids (e.g., citric acid), serve a dual role as both reducing and capping agents.[1][4][7]
The process can be broken down into three primary stages:
-
Reduction of Bismuth Ions: Phytochemicals with available hydroxyl and carboxyl groups donate electrons, reducing the Bi³⁺ ions from the this compound precursor to a lower oxidation state, typically leading to the formation of bismuth oxide or elemental bismuth nuclei.
-
Nucleation and Growth: The reduced bismuth species begin to agglomerate, forming thermodynamically stable nuclei. These nuclei then grow into larger nanoparticles as more ions are reduced and deposited onto their surface. Factors like temperature, pH, and concentration critically influence the rate of this process.[1]
-
Capping and Stabilization: Biomolecules from the plant extract adsorb onto the surface of the growing nanoparticles. This organic layer provides steric and electrostatic stabilization, preventing the nanoparticles from aggregating and ensuring their dispersal in the solvent.[4][8]
Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for the synthesis of Bismuth Oxide (Bi₂O₃) nanoparticles.
Protocol 1: Preparation of a Green Reductant (Aqueous Plant Extract)
This is a generalized protocol for creating the aqueous plant extract that will serve as the reducing and capping agent. Fresh plant material (leaves, fruit peels, etc.) is recommended.
-
Collection & Cleaning: Collect fresh plant material (e.g., 25 g of lemon peels or mint leaves). Wash thoroughly with tap water followed by a rinse with deionized water to remove any surface contaminants.
-
Preparation: Finely chop or grind the cleaned material to increase the surface area for extraction.
-
Extraction: Transfer the prepared material into a 250 mL Erlenmeyer flask containing 100 mL of high-purity deionized water.
-
Heating: Heat the mixture in a water bath or on a heating mantle at 80-90°C for 30-60 minutes.[4][7] Do not boil excessively, as this can degrade some thermolabile phytochemicals.
-
Filtration: Allow the solution to cool to room temperature. Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
-
Storage: The resulting clear extract can be used immediately or stored at 4°C for short-term use to prevent microbial degradation.
Protocol 2: Synthesis of Bismuth Oxide (Bi₂O₃) Nanoparticles
This protocol details the synthesis using this compound and the prepared plant extract.
-
Precursor Preparation: Prepare a 0.1 M solution of this compound by dissolving the appropriate amount in a suitable solvent. Gentle heating or sonication may be required for full dissolution.
-
Reaction Setup: In a 250 mL beaker, add 50 mL of the 0.1 M this compound solution. Place the beaker on a magnetic stirrer with heating capabilities.
-
Addition of Extract: While stirring, add 25 mL of the prepared plant extract to the this compound solution.
-
pH Adjustment: This step is often critical. Slowly add a 1 M NaOH solution dropwise to adjust the pH of the mixture to a basic range (e.g., pH 10-12).[3][4] The basic environment facilitates the hydrolysis and precipitation of bismuth oxide precursors.
-
Reaction: Heat the mixture to 80°C while stirring continuously for 2-4 hours.[4] A color change in the solution (e.g., turning from clear/yellowish to a milky white or dark precipitate) is a primary visual indicator of nanoparticle formation.
-
Isolation: After the reaction is complete, cool the solution to room temperature. Transfer the mixture to centrifuge tubes and centrifuge at 8,000-10,000 rpm for 15 minutes to pellet the nanoparticles.
-
Washing: Discard the supernatant. Resuspend the pellet in deionized water and centrifuge again. Repeat this washing step three times to remove unreacted precursors and byproducts. A final wash with ethanol can aid in drying.
-
Drying: Dry the purified nanoparticle pellet in a hot air oven at 60-80°C overnight to obtain a fine powder.
-
(Optional) Calcination: For highly crystalline α-Bi₂O₃, the dried powder can be calcined in a muffle furnace at 500-550°C for 2-5 hours.[9] This step removes residual organic capping agents and promotes the formation of a stable monoclinic crystal phase.
Table of Key Experimental Parameters
The properties of the synthesized nanoparticles are highly dependent on the reaction conditions. The following table summarizes key parameters and their typical influence on the outcome.
| Parameter | Typical Range | Influence on Nanoparticles | Rationale & Causality |
| Precursor Conc. | 0.01 M - 0.2 M | Affects particle size and yield. Higher concentrations can lead to larger particles or aggregation. | Governs the availability of Bi³⁺ ions for reduction. |
| Extract Volume | 1:2 to 1:1 (Extract:Precursor) | Influences reaction rate and capping efficiency. Insufficient extract leads to incomplete reduction or aggregation. | Determines the concentration of reducing/capping phytochemicals. |
| pH | 8 - 12 | Critical for morphology and phase. Basic conditions favor the formation of bismuth oxides/hydroxides.[3][4] | Affects the ionization state of phytochemicals and the solubility of bismuth salts. |
| Temperature | 60°C - 90°C | Controls reaction kinetics. Higher temperatures increase the reaction rate but can lead to larger, less uniform particles.[1] | Provides the necessary activation energy for the reduction reaction. |
| Reaction Time | 1 - 24 hours | Determines the completion of the reaction and particle growth. Longer times can lead to Ostwald ripening (larger particles growing at the expense of smaller ones).[1][7] | Allows sufficient time for the reduction, nucleation, and growth phases. |
Characterization Workflow: Validating Synthesis and Properties
A multi-technique approach is essential to confirm the successful synthesis and thoroughly characterize the nanoparticles.
-
UV-Visible Spectroscopy (UV-Vis): This is the first and quickest technique to confirm nanoparticle formation. Bi₂O₃ nanoparticles typically exhibit a characteristic absorption peak in the UV range, and the position of this peak can give a preliminary indication of particle size.[10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is used to identify the functional groups of the biomolecules from the plant extract that are present on the nanoparticle surface. This confirms their role as capping agents.[4][11]
-
X-Ray Diffraction (XRD): XRD is crucial for determining the crystal structure, phase purity (e.g., confirming monoclinic α-Bi₂O₃), and average crystallite size of the nanoparticles using the Scherrer equation.[4][9]
-
Transmission/Scanning Electron Microscopy (TEM/SEM): These imaging techniques provide direct visualization of the nanoparticles, allowing for the determination of their morphology (shape), size distribution, and state of aggregation.[4][7]
-
Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM or TEM, EDX confirms the elemental composition of the sample, verifying the presence of Bismuth (Bi) and Oxygen (O) and ensuring no major impurities are present.[10][11]
Applications and Future Scope
The green-synthesized bismuth-based nanoparticles possess significant potential across various fields:
-
Antimicrobial Agents: Bi₂O₃ nanoparticles have demonstrated potent antibacterial and antifungal activity against a range of pathogens.[3][7][12]
-
Photocatalysis: Due to their semiconductor properties, these nanoparticles can be used to degrade environmental pollutants like organic dyes under light irradiation.[1]
-
Catalysis: Bismuth nanoparticles have been shown to effectively catalyze chemical reactions, such as the reduction of nitrophenols.[4]
-
Biomedical Imaging: As a high atomic number element, bismuth is an excellent X-ray contrast agent, opening possibilities for use in medical imaging.[12]
The field continues to evolve, with research focusing on creating bimetallic bismuth nanoparticles (e.g., Ag-Bi₂O₃) to achieve synergistic effects and enhance their functional properties.[13]
References
- 1. ijpsr.com [ijpsr.com]
- 2. Biosynthesis and Properties of Bismuth Nanoparticles: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orientjchem.org [orientjchem.org]
- 4. Green synthesis of crystalline bismuth nanoparticles using lemon juice - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03560F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. brieflands.com [brieflands.com]
- 8. Bismuth nanoparticles obtained by a facile synthesis method exhibit antimicrobial activity against Staphylococcus aureus and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green Synthesis and Characterization of Bismuth Oxide Nanoparticle Using Mentha Pulegium Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemmethod.com [chemmethod.com]
- 11. researchgate.net [researchgate.net]
- 12. The role of bismuth nanoparticles in the inhibition of bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsyn.org [pubs.rsyn.org]
Application Note: Leveraging Bismuth Acetate for the Strategic Synthesis of Biocompatible Metal-Organic Frameworks
Abstract
Bismuth-based Metal-Organic Frameworks (Bi-MOFs) are emerging as a promising class of porous materials, distinguished by their inherent low toxicity and structural versatility.[1] This combination makes them exceptional candidates for biomedical applications, particularly in drug delivery and targeted therapy.[2][3][4] The choice of the bismuth precursor is a critical parameter that dictates the crystallization kinetics, purity, and scalability of the synthesis. This guide provides an in-depth analysis and detailed protocols for the use of bismuth(III) acetate as a superior metal source for the preparation of high-quality Bi-MOFs, with a focus on methodologies relevant to researchers in materials science and drug development.
Introduction: The Case for Bismuth Acetate in Bi-MOF Synthesis
Metal-Organic Frameworks (MOFs) are crystalline coordination polymers constructed from metal ions or clusters linked by organic ligands.[5] While the field has been dominated by transition metals, Bi-MOFs are gaining significant traction due to bismuth's unique characteristics: it is the only heavy metal with low toxicity, and its compounds have a long history of safe use in pharmaceuticals.[2][6]
The synthesis of Bi-MOFs, however, can be challenging. Many common bismuth salts, such as bismuth(III) nitrate, are highly prone to hydrolysis in solution, leading to the formation of dense, non-porous bismuth oxides or sub-nitrates, which compete with the desired MOF crystallization.[2] This necessitates careful control over reaction conditions.
Bismuth(III) acetate, Bi(CH₃COO)₃, emerges as a strategic alternative for several key reasons:
-
Controlled Reactivity: The acetate anion is a weaker base than the nitrate anion, leading to a more controlled release of Bi³⁺ ions in solution. This slower, more deliberate coordination process favors the formation of well-ordered, crystalline MOF structures over amorphous precipitates.
-
Modulating Effect: The acetate ions can act as "modulators" in the reaction. They compete with the primary organic linker for coordination sites on the bismuth center, which can slow down the crystallization rate.[7] This modulation is crucial for preventing rapid, uncontrolled growth and promoting the formation of larger, higher-quality crystals.
-
Improved Solubility: this compound often exhibits better solubility in common organic solvents like N,N-Dimethylformamide (DMF) and methanol compared to some inorganic salts, facilitating homogeneous reaction mixtures essential for reproducible MOF synthesis.
This application note will focus on a representative and well-studied Bi-MOF, CAU-17 , to illustrate the principles and protocols of using this compound.[8][9][10]
Mechanistic Overview of Bi-MOF Formation
The solvothermal synthesis of a Bi-MOF from this compound and a multitopic carboxylic acid linker (e.g., 1,3,5-benzenetricarboxylic acid, H₃BTC) is a self-assembly process governed by coordination chemistry.
-
Dissolution & Dissociation: this compound and the H₃BTC linker are dissolved in a high-boiling point solvent, typically DMF or a mixture including methanol.
-
Linker Deprotonation: Upon heating, the carboxylic acid groups of the linker deprotonate, becoming carboxylate anions (-COO⁻).
-
Coordination & Nucleation: The Bi³⁺ ions coordinate with the carboxylate groups of the deprotonated linkers. This coordination is the fundamental bond that forms the framework. Acetate ions in the solution compete for these sites, moderating the reaction speed.[7]
-
Crystal Growth: These initial coordination clusters act as nucleation sites, from which the extended, three-dimensional crystalline framework of the MOF grows.[8][10]
The diagram below illustrates the general workflow for the synthesis of a Bi-MOF using this compound.
Caption: General workflow for Bi-MOF synthesis.
Detailed Protocol: Synthesis of CAU-17
This protocol details the solvothermal synthesis of CAU-17, a microporous Bi-MOF constructed from Bi³⁺ and trimesic acid (H₃BTC).[8][9]
Materials and Reagents
| Reagent | Formula | Purity | Supplier | Notes |
| Bismuth(III) Acetate | Bi(CH₃COO)₃ | ≥99.9% | Sigma-Aldrich | Preferred over nitrate salts. |
| Trimesic Acid | C₉H₆O₆ (H₃BTC) | ≥98% | Alfa Aesar | The primary organic linker. |
| N,N-Dimethylformamide | C₃H₇NO (DMF) | Anhydrous, ≥99.8% | Fisher Scientific | High-boiling solvent. |
| Methanol | CH₃OH | ACS Grade | VWR | Used for washing and activation. |
Step-by-Step Synthesis Procedure
-
Preparation: In a 20 mL glass vial, combine 77 mg (0.2 mmol) of bismuth(III) acetate and 42 mg (0.2 mmol) of trimesic acid (H₃BTC).
-
Dissolution: Add 10 mL of N,N-Dimethylformamide (DMF) to the vial. Sonicate the mixture for approximately 15 minutes until a clear, homogeneous solution is obtained.
-
Reaction: Transfer the vial into a Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.
-
Heating: Place the autoclave in a preheated oven at 120 °C for 24 hours. Causality Note: This temperature provides the necessary energy to overcome the activation barrier for linker deprotonation and framework formation without causing precursor decomposition.
-
Cooling: After 24 hours, turn off the oven and allow the autoclave to cool down to room temperature naturally over several hours.
-
Collection: Open the autoclave and collect the white crystalline product by centrifugation or filtration.
-
Washing: Wash the collected solid three times with fresh DMF (10 mL each) to remove any unreacted starting materials. Follow this with three washes with methanol (10 mL each) to exchange the high-boiling DMF.
-
Activation: To remove the solvent molecules from the pores, transfer the washed product to a vacuum oven. Heat at 150 °C under dynamic vacuum for 12 hours. The resulting activated white powder is CAU-17.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Amorphous Product | Reaction temperature too low or time too short. | Increase temperature to 130-140 °C or extend reaction time to 48 hours. |
| Poor Crystallinity | Nucleation rate is too high. | Introduce a modulator, such as 10-20 equivalents of acetic acid, to slow down crystal growth. |
| Low Yield | Incomplete dissolution of precursors. | Increase sonication time or slightly increase the reaction volume to ensure full dissolution. |
| Phase Impurity | Hydrolysis of bismuth precursor. | Ensure anhydrous solvent is used. This compound is less prone to this than bismuth nitrate. |
Essential Characterization for Protocol Validation
To confirm the successful synthesis of crystalline, porous CAU-17, the following characterization techniques are essential.
-
Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized material. The obtained diffraction pattern should match the simulated pattern from the known crystal structure of CAU-17.[11]
-
Scanning Electron Microscopy (SEM): SEM imaging reveals the morphology and particle size of the MOF crystals. For CAU-17, a rod-like morphology is typically expected.[8][12]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and confirm the removal of solvent molecules after activation. The TGA curve for activated CAU-17 should show a plateau up to its decomposition temperature.[11]
-
Gas Adsorption (N₂ at 77 K): Nitrogen sorption analysis is crucial to confirm the permanent porosity of the material. The resulting isotherm should be Type I, characteristic of microporous materials, and the calculated BET surface area should be approximately 530 m²/g for CAU-17.[9]
The diagram below illustrates the relationship between synthesis and characterization for self-validation.
Caption: The self-validating loop of synthesis and characterization.
Applications in Drug Development
The inherent biocompatibility and porous nature of Bi-MOFs like CAU-17 make them excellent nanocarriers for drug delivery.[2][3]
-
High Drug Loading: The significant pore volume and high surface area allow for high loading capacities of therapeutic agents.[3][4]
-
Controlled Release: Drugs can be released in a sustained manner as they diffuse out of the MOF's pores. Some Bi-MOFs have shown drug release over periods of days to weeks.[3]
-
Targeted Delivery: The surface of the MOF can be functionalized to target specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.[13]
-
Light-Sensitive Release: Some Bi-MOFs have demonstrated the ability to release their cargo upon light irradiation, offering a mechanism for on-demand drug release.[4]
For example, CAU-7, a related Bi-MOF, has been successfully used to deliver cancer drugs, showing higher therapeutic efficiency compared to the free drug.[3] The principles demonstrated with this compound-derived CAU-17 provide a robust platform for developing similar advanced drug delivery systems.
Conclusion
Bismuth(III) acetate is a highly effective and advantageous precursor for the synthesis of crystalline, porous Bi-MOFs. Its controlled reactivity and modulating properties mitigate common synthetic challenges like hydrolysis and rapid precipitation, leading to higher quality materials. The protocols and validation methods outlined in this guide for CAU-17 provide a reliable and scalable foundation for researchers and drug development professionals to explore the vast potential of biocompatible Bi-MOFs for advanced therapeutic applications.
References
- 1. Bi(iii) MOFs: syntheses, structures and applications - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Application of Bismuth-Based Metal-Organic Framework [manu56.magtech.com.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanochemical synthesis and characterisation of two new bismuth metal organic frameworks - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE42633E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Rapid synthesis of bismuth-organic frameworks as selective antimicrobial materials against microbial biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. scienceopen.com [scienceopen.com]
- 11. Bismuth-Based Metal–Organic Framework as a Chemiresistive Sensor for Acetone Gas Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, functionalisation and post-synthetic modification of bismuth metal–organic frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bismuth Acetate Precursor Solution Stability
Welcome to the technical support center for bismuth-based precursor chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize bismuth acetate [Bi(CH₃COO)₃] for applications such as thin-film deposition, nanoparticle synthesis, and catalysis. The inherent sensitivity of this compound to environmental conditions, particularly moisture, presents a significant challenge to achieving reproducible results.[1][2]
This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome stability issues and optimize your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the preparation and handling of this compound solutions in a direct question-and-answer format.
Question 1: My this compound powder is not dissolving in the chosen solvent.
Answer:
This is a common issue arising from the selection of an inappropriate solvent. This compound exhibits poor solubility in many common laboratory solvents.
-
Probable Cause: You are likely using a solvent in which this compound is insoluble or only sparingly soluble, such as water, ethanol, or isopropanol.[3][4][5] Many organic solvents will only produce a white-colored suspension, even with heating.[4]
-
Scientific Explanation: Solubility is governed by the principle of "like dissolves like." this compound is a salt of a weak acid and a weak base with significant covalent character. It requires a solvent that can either coordinate effectively with the bismuth ion or is acidic enough to prevent hydrolysis. Simple alcohols and water are poor choices because they can readily participate in hydrolysis reactions, leading to the formation of insoluble species.[2]
-
Recommended Solution:
-
Primary Solvent Choice: Use anhydrous glacial acetic acid. This compound is readily soluble in acetic acid, which also serves to stabilize the solution.[3][5]
-
Alternative Solvents for MOD/CSD: For Metal Organic Decomposition (MOD) or Chemical Solution Deposition (CSD) applications, solvents like 2-methoxyethanol are frequently used, often in combination with a stabilizing agent.
-
Avoid Water: Never use deionized water as the primary solvent, as it will rapidly hydrolyze the precursor.[2][5]
-
Question 2: My solution turned cloudy and formed a white precipitate immediately after I added the solvent. What went wrong?
Answer:
Immediate precipitation is a classic sign of rapid, uncontrolled hydrolysis.
-
Probable Cause: The most likely culprit is the presence of water in your system. This could come from non-anhydrous solvents, atmospheric humidity, or improperly dried glassware.
-
Scientific Explanation: this compound reacts with water in a hydrolysis reaction to form insoluble bismuth oxyacetate (BiO(CH₃COO)).[2][5] This reaction is often fast and irreversible under neutral or basic conditions. The chemical equation for this process is: Bi(CH₃COO)₃ + H₂O → BiO(CH₃COO)↓ + 2CH₃COOH[2]
-
Recommended Solution:
-
Ensure Anhydrous Conditions: Use solvents from a freshly opened bottle or a properly stored anhydrous grade solvent.
-
Dry Glassware: Thoroughly dry all glassware in an oven at >120°C for several hours and allow it to cool in a desiccator before use.
-
Inert Atmosphere: For highly sensitive applications, prepare the solution in a glovebox or under a stream of dry inert gas (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[1]
-
Use Acetic Anhydride: In some preparation methods for this compound itself, acetic anhydride is used to scavenge water.[3][6] A very small, stoichiometric amount could theoretically be used in solution preparation, but it is often simpler to just use anhydrous solvents.
-
Question 3: My solution was initially clear, but a precipitate formed after several hours/days. How can I prevent this?
Answer:
This indicates a slow degradation of your precursor solution, typically due to gradual moisture absorption.
-
Probable Cause: The solution has been exposed to atmospheric moisture during storage.[1]
-
Scientific Explanation: Even a well-prepared solution can be hygroscopic. Over time, it will absorb water from the air, leading to the same hydrolysis reaction described in the previous point, albeit at a slower rate.
-
Recommended Solution:
-
Proper Storage: Store the solution in a tightly sealed container with minimal headspace. Use containers with PTFE-lined caps for a secure seal.
-
Inert Gas Blanket: Before sealing, flush the headspace of the storage container with a dry, inert gas like nitrogen or argon.
-
Desiccator Storage: Store the sealed container inside a desiccator to provide a secondary barrier against moisture.
-
Consider Stabilizers: For long-term stability, the addition of a chelating agent can be highly effective (see FAQ 5).
-
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental chemical reason for the instability of this compound solutions?
The primary cause of instability is the susceptibility of the Bismuth(III) ion to hydrolysis.[1][2] The Bi³⁺ ion has a high charge density, making it a strong Lewis acid. In the presence of water (a Lewis base), the water molecule's oxygen atom donates electrons to the bismuth ion. This weakens the O-H bonds in the water molecule, leading to the release of a proton (H⁺) and the formation of a Bi-OH bond. This process can continue, ultimately forming bismuth oxy-species like the insoluble bismuth oxyacetate, which precipitates out of the solution.[2]
FAQ 2: What are the best solvents and co-solvents for preparing this compound solutions?
The choice of solvent is critical and application-dependent. The table below summarizes common options.
| Solvent System | Solubility | Stability & Handling Notes | Primary Application(s) |
| Glacial Acetic Acid | High | Excellent. The excess acetate ions and acidic environment suppress hydrolysis via Le Chatelier's principle. Must be anhydrous.[3][7] | General purpose, CSD, synthesis of bismuth oxides. |
| 2-Methoxyethanol | Good | Often requires a co-solvent or stabilizing agent (e.g., acetylacetone) to prevent gelation or precipitation. | Thin-film deposition (MOD, Sol-Gel). |
| Dimethyl Sulfoxide (DMSO) | Moderate | Can be used if acidic conditions must be avoided, but stability may be limited.[4] | Specific organic synthesis catalysis. |
| Alcohols (Ethanol, IPA) | Very Poor | Typically results in a suspension, not a true solution.[4] Not recommended for precursor solutions. | Heterogeneous catalysis. |
| Water | Insoluble | Causes immediate and rapid hydrolysis.[3][5] Should be strictly avoided. | - |
FAQ 3: How does adding excess acetic acid help stabilize the solution?
Adding excess acetic acid leverages Le Chatelier's principle. The hydrolysis reaction is an equilibrium:
Bi(CH₃COO)₃ + H₂O ⇌ BiO(CH₃COO) + 2CH₃COOH
By adding a large excess of acetic acid (a product of the hydrolysis reaction), the equilibrium is pushed to the left, favoring the stable, dissolved this compound and suppressing the formation of the insoluble bismuth oxyacetate precipitate.
FAQ 4: Can chelating agents improve the stability of my precursor solution?
Absolutely. Chelating agents are an excellent strategy for enhancing solution stability, especially for long-term storage or in less acidic solvent systems.
-
Mechanism of Action: A chelating agent is a ligand that can form two or more coordinate bonds to the central bismuth ion. This creates a stable, ring-like structure (a chelate complex). This complex sterically hinders water molecules from approaching and attacking the bismuth center, thereby preventing hydrolysis.[8][9]
-
Common Chelating Agents:
-
Acetylacetone (acac): A widely used β-diketone that forms a stable complex with many metal ions.
-
Ethanolamines (e.g., Triethanolamine): Act as both a solvent and a chelating agent.
-
Citric Acid: Used in some sol-gel preparations to chelate metal precursors.[8]
-
Section 3: Protocols & Methodologies
Protocol 1: Standard Preparation of a Stable this compound Solution in Acetic Acid
This protocol describes a reliable method for preparing a 0.1 M solution.
-
Preparation: Place a clean, dry magnetic stir bar into a volumetric flask. Dry the flask and stir bar in an oven at 120°C for at least 2 hours and cool to room temperature in a desiccator.
-
Weighing: On an analytical balance, weigh out the required mass of this compound (Bi(CH₃COO)₃, Molar Mass: 386.11 g/mol ) and add it to the volumetric flask.
-
Dissolution: Under a fume hood, add approximately 80% of the final volume of anhydrous glacial acetic acid to the flask.
-
Stirring: Place the flask on a magnetic stir plate and stir until all the this compound has completely dissolved. Gentle heating (40-50°C) can be applied to expedite dissolution, but ensure the solution cools to room temperature before final dilution.
-
Final Dilution: Once dissolved and cooled, carefully add anhydrous glacial acetic acid to the calibration mark on the volumetric flask.
-
Storage: Immediately transfer the solution to a clean, oven-dried, and tightly sealed storage bottle. Flush the headspace with nitrogen or argon before sealing. Store in a desiccator.
Section 4: Visualization of Key Mechanisms
Understanding the chemical processes is key to troubleshooting. The following diagrams illustrate the core mechanisms of instability and stabilization.
Caption: The reaction pathway showing stable this compound hydrolyzing in the presence of water to form an insoluble precipitate.
Caption: Comparison of an unstabilized system prone to hydrolysis versus a system stabilized by a chelating agent.
References
- 1. heegermaterials.com [heegermaterials.com]
- 2. Bismuth(III) acetate - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. CN106518651A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. mdpi.com [mdpi.com]
- 9. Effects of some chelating agents on bismuth absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Bismuth Acetate Technical Support Center: Troubleshooting Insolubility in Reaction Mixtures
Welcome to the technical support center for Bismuth Acetate applications. As a Senior Application Scientist, I understand that unexpected insolubility or precipitation of this compound can be a significant roadblock in your research and development efforts. This guide is designed to provide you with not just solutions, but also the underlying chemical principles to empower you to diagnose and resolve these issues effectively.
This document moves beyond a simple FAQ list. It is structured as a diagnostic guide, starting with the most common issues and delving into the nuanced chemistry of bismuth salts to address complex challenges faced by researchers, scientists, and drug development professionals.
Frequently Asked Questions & Troubleshooting Guides
Question 1: I've added this compound to my reaction solvent, but it's not dissolving. It's just a white suspension. Why is this happening?
Answer: This is the most common issue encountered with this compound and it almost always points to one primary culprit: hydrolysis .
Bismuth(III) acetate is highly susceptible to reaction with water.[1] Even trace amounts of moisture in your solvent or exposure to atmospheric humidity can trigger a rapid hydrolysis reaction. This reaction converts the this compound into insoluble white solids, typically basic this compound (bismuth oxyacetate, BiO(OAc)) or bismuth hydroxide (Bi(OH)₃).[1][2][3]
The core issue is the equilibrium shown below: Bi(CH₃COO)₃ + H₂O ⇌ BiO(CH₃COO) + 2CH₃COOH
The bismuth oxyacetate formed is notoriously insoluble in most common organic solvents and even water, leading to the persistent white suspension you are observing.[2] Many researchers are surprised by how little water is needed to initiate this process. Using non-anhydrous solvents, even those with a low water content (e.g., 0.05%), is often sufficient to cause significant precipitation.
Question 2: What is the fundamental chemical reason for this extreme sensitivity to water?
Answer: The propensity of bismuth(III) salts to hydrolyze is rooted in the high charge density of the Bi³⁺ cation. Bismuth is a heavy post-transition metal. The Bi³⁺ ion strongly polarizes the oxygen atoms of water molecules that attempt to solvate it. This polarization weakens the O-H bonds in the water molecule, facilitating the loss of a proton (H⁺) and the formation of hydroxide (OH⁻) or oxide (O²⁻) ligands that coordinate strongly to the bismuth center. This process ultimately leads to the formation of the stable, insoluble bismuth oxy-salt structures. An acid must be added to aqueous solutions of bismuth(III) salts to prevent this precipitation.[4]
This behavior is not unique to the acetate salt; many bismuth(III) salts exhibit similar tendencies. Understanding this principle is key to controlling the solubility.
Question 3: How can I effectively dissolve this compound and maintain a clear solution for my reaction?
Answer: The key is to control the chemical equilibrium to favor the soluble this compound species. This can be achieved through two primary strategies: solvent selection and moisture exclusion.
The most reliable method is to dissolve this compound in glacial acetic acid .[2][5] According to Le Chatelier's principle, adding an excess of a product (acetic acid, in this case) to the hydrolysis equilibrium will shift the reaction to the left, favoring the soluble this compound and preventing the formation of insoluble bismuth oxyacetate.
For many applications, a stock solution of this compound in glacial acetic acid can be prepared and then added to the main reaction mixture.
Workflow for Preventing Insolubility:
Caption: Troubleshooting workflow for this compound insolubility.
Question 4: What are the best solvents for this compound? What if my reaction is incompatible with acetic acid?
Answer: Solvent choice is critical. As discussed, glacial acetic acid is the premier choice for ensuring solubility. However, if your reaction chemistry is sensitive to acid, the options become more limited and challenging.
| Solvent Class | Solvent Examples | Solubility Behavior | Expert Commentary & Causality |
| Carboxylic Acids | Glacial Acetic Acid | Soluble | The common acetate ion shifts the hydrolysis equilibrium, preventing precipitation of bismuth oxyacetate. This is the most reliable solvent system.[2][5][6] |
| Protic Solvents | Water, Ethanol, Isopropanol | Insoluble (Forms Suspension) | These solvents contain hydroxyl (-OH) groups that readily induce hydrolysis, leading to the formation of insoluble precipitates.[1][7][8] |
| Aprotic Polar | DMSO, DMF, NMP | Suspension (May dissolve with heating/additives) | These are potential alternatives for acid-sensitive systems. However, they often still result in suspensions, as they may contain trace water. Reactions in these solvents frequently proceed heterogeneously.[7] |
| Aprotic Nonpolar | Toluene, Hexane, THF | Insoluble (Forms Suspension) | This compound has very poor solubility in nonpolar solvents. Suspensions are formed, and true solutions are not expected.[7] |
If your system is acid-sensitive, you may need to run the reaction as a suspension. In such cases, ensure the this compound is finely pulverized to maximize surface area and use vigorous stirring to facilitate the reaction.[7]
Question 5: I'm using an anhydrous solvent under an inert atmosphere, but I still see some cloudiness. What other factors could be at play?
Answer: If you have rigorously excluded moisture and are using a suitable solvent, consider these other factors:
-
Reagent Quality: this compound is hygroscopic and can decompose upon exposure to air, losing acetic acid.[2][8][9] If the reagent has been stored improperly, it may already be partially hydrolyzed in the bottle. Ensure you are using a high-purity reagent from a tightly sealed container, preferably stored in a desiccator or glove box.
-
Reaction with Other Reagents: Your substrate or other reagents in the mixture could be reacting with the this compound to form an insoluble complex. For example, strong bases will deprotonate any residual acetic acid and can precipitate bismuth hydroxide.[4] Consider adding the this compound solution last, or in portions, to observe any immediate precipitation upon contact with other components.
-
Temperature Effects: While heating can increase the dissolution rate in glacial acetic acid[3], it can also accelerate decomposition if any moisture is present.[2][9] Monitor the stability of your solution at the reaction temperature.
The Chemistry of Solubilization vs. Hydrolysis
Caption: The competing pathways of solubilization and hydrolysis.
Protocols for Experimental Success
Protocol 1: Preparation of a Standardized this compound Stock Solution
This protocol describes the preparation of a 0.1 M stock solution in glacial acetic acid, a robust starting point for most applications.
Materials:
-
Bismuth(III) Acetate (Bi(CH₃COO)₃), high purity (e.g., 99.9%+)
-
Glacial Acetic Acid (CH₃COOH), anhydrous grade
-
An oven-dried volumetric flask with a ground glass stopper
-
Magnetic stirrer and stir bar
-
Spatula and weigh boat
-
Inert atmosphere (Nitrogen or Argon) source, if available
Procedure:
-
Prepare Glassware: Thoroughly wash and then oven-dry the volumetric flask and magnetic stir bar at 120°C for at least 4 hours to remove all traces of water. Allow to cool to room temperature in a desiccator.
-
Weigh this compound: In a dry environment (ideally under a flow of nitrogen or in a glove box), weigh the required amount of this compound. For a 100 mL of 0.1 M solution, you will need 3.86 g of this compound (Molar Mass: 386.11 g/mol ).[5]
-
Initial Dissolution: Transfer the weighed this compound to the dry volumetric flask containing the magnetic stir bar. Add approximately 70-80% of the final volume of anhydrous glacial acetic acid.
-
Stir to Dissolve: Stopper the flask and begin stirring. This compound should dissolve completely in glacial acetic acid to form a clear, colorless solution.[2] Gentle warming (to 40-50°C) can be applied to expedite dissolution if necessary, but is often not required.
-
Final Volume Adjustment: Once fully dissolved and cooled to room temperature, carefully add anhydrous glacial acetic acid to the calibration mark on the volumetric flask.
-
Storage: Stopper the flask tightly, seal with paraffin film, and store in a cool, dry place, away from light. For long-term storage, a desiccator or an inert atmosphere cabinet is recommended to prevent moisture absorption.[8]
References
- 1. Bismuth(III) acetate - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. CN106518651A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | C6H9BiO6 | CID 31132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemiis.com [chemiis.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. Page loading... [guidechem.com]
Bismuth acetate catalyst deactivation and regeneration methods
Welcome to the technical support center for bismuth acetate catalysts. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the use of this compound in catalytic applications. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the optimal performance and longevity of your catalyst.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues, their probable causes, and actionable solutions.
Issue 1: Decreased Catalytic Activity or Complete Inactivity
You've set up your reaction, but the conversion rate is significantly lower than expected, or the reaction fails to proceed.
Possible Causes & Diagnostic Steps:
-
Catalyst Hydrolysis: this compound is susceptible to hydrolysis, especially in the presence of water, which can lead to the formation of less active or inactive bismuth oxyacetate or bismuth oxide.[1][2][3][4]
-
Diagnosis: Has the catalyst been exposed to air for prolonged periods? Is your solvent or reactant scrupulously dry? A cloudy or hazy appearance of the catalyst solution can indicate hydrolysis.
-
-
Thermal Decomposition: At elevated temperatures, this compound can decompose. The decomposition can begin at temperatures as low as 50°C and proceeds through intermediates like bismuth oxyacetate to ultimately form bismuth trioxide (Bi₂O₃) at higher temperatures.[1]
-
Diagnosis: Check your reaction temperature. Is it within the stable range for this compound in your specific system? Unintended temperature spikes can also cause decomposition.
-
-
Catalyst Poisoning: Certain functional groups or impurities in your reactants or solvent can act as poisons by strongly adsorbing to the active sites of the catalyst.[5][6] Common poisons for metal catalysts include sulfur compounds, halides, and strong chelating agents.
-
Diagnosis: Analyze the purity of your starting materials. Have you recently changed suppliers or purification methods?
-
-
Fouling or Coking: Non-volatile byproducts or polymers can deposit on the catalyst surface, blocking active sites.[6][7][8][9][10] This is common in reactions involving organic substrates that can polymerize or degrade under reaction conditions.
-
Diagnosis: Do you observe any insoluble tar-like material in your reaction vessel? A change in the catalyst's physical appearance (e.g., discoloration, clumping) can also be an indicator.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased catalyst activity.
Issue 2: Inconsistent Reaction Yields or Selectivity
Your reaction works, but the results are not reproducible.
Possible Causes & Solutions:
-
Variable Water Content: Trace amounts of water can significantly impact the catalyst's performance, leading to inconsistent results.[2]
-
Solution: Implement rigorous drying protocols for all solvents and reactants. Use of a glovebox or Schlenk line for catalyst handling is recommended. Store this compound in a desiccator or under an inert atmosphere.[11]
-
-
Leaching of Active Species: In heterogeneous systems (e.g., this compound on a support), the active bismuth species may leach into the reaction medium, changing the nature of the catalysis from heterogeneous to homogeneous.[12][13] This can affect selectivity and make catalyst recovery and reuse problematic.
-
Solution: After the reaction, analyze the liquid phase for bismuth content using techniques like ICP-MS. If leaching is confirmed, consider immobilizing the catalyst on a different support or modifying the solvent system to minimize dissolution.
-
-
Changes in Catalyst Oxidation State: The reaction environment (e.g., presence of oxidizing or reducing agents) could alter the Bi(III) oxidation state, which is crucial for its catalytic activity in many reactions.[14]
-
Solution: Protect the reaction mixture with an inert atmosphere (e.g., nitrogen or argon). Avoid reactants or impurities that can act as strong redox agents unless it is a desired part of the catalytic cycle.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to maintain its activity?
A1: this compound is sensitive to moisture and air.[3] It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere like nitrogen or argon.[11] Avoid prolonged exposure to the laboratory environment.
Q2: My reaction requires a high temperature. What is the thermal stability of this compound?
A2: this compound's thermal stability can be a limiting factor. Decomposition can start at temperatures around 50°C and becomes more significant at higher temperatures, ultimately forming bismuth trioxide. It is crucial to consult literature for the specific reaction you are performing or conduct thermogravimetric analysis (TGA) to determine the safe operating temperature range for your conditions.
Q3: Can a deactivated this compound catalyst be regenerated?
A3: Regeneration depends on the deactivation mechanism. While there are no universally established protocols for standalone this compound, the following approaches, based on general catalyst regeneration principles, can be attempted:
| Deactivation Mechanism | Proposed Regeneration Method |
| Fouling/Coking | 1. Solvent Washing: Wash the catalyst with a suitable organic solvent to dissolve adsorbed organic residues. 2. Calcination: Gentle heating under a controlled atmosphere (e.g., air or nitrogen) can burn off organic deposits. The temperature must be carefully controlled to avoid thermal decomposition of the catalyst itself.[15] |
| Hydrolysis | Regeneration from significant hydrolysis (formation of bulk oxides) is generally not feasible. Prevention is the best strategy. |
| Poisoning | This is often irreversible. If the poison is known, a specific chemical treatment might be possible, but it is often more practical to use fresh catalyst. |
| Leaching | If the catalyst has leached from a support, it can sometimes be re-impregnated onto the support, followed by drying and calcination.[16][17] |
Regeneration Workflow Example (for Fouling):
Caption: Example regeneration workflow for a fouled this compound catalyst.
Q4: Are there "greener" or more stable alternatives to this compound?
A4: Yes, research is ongoing into more robust bismuth catalysts. For instance, bismuth compounds with different ligands have been developed to improve hydrolytic stability.[2] Bismuth oxides and bismuth supported on various materials are also used and may offer higher thermal stability.[18][19] The choice of catalyst will depend on the specific requirements of your reaction. Bismuth compounds are generally considered to have low toxicity, making them an environmentally friendlier option compared to many heavy metal catalysts.[19][20][21][22]
Q5: What analytical techniques can I use to characterize my fresh and spent this compound catalyst?
A5: A combination of techniques can provide a comprehensive understanding of your catalyst's state:
| Technique | Information Provided |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Confirms the presence of acetate ligands and can detect the formation of bismuth oxides or adsorbed species. |
| XRD (X-ray Diffraction) | Determines the crystalline structure. Useful for identifying the formation of different bismuth oxide phases upon decomposition.[23] |
| TGA (Thermogravimetric Analysis) | Measures weight loss as a function of temperature, indicating thermal decomposition points. |
| ICP-MS/OES (Inductively Coupled Plasma Mass/Optical Emission Spectrometry) | Quantifies the amount of bismuth, which is useful for detecting leaching into the solution. |
| SEM/TEM (Scanning/Transmission Electron Microscopy) | Visualizes the morphology and particle size of the catalyst, and can reveal surface fouling. |
References
- 1. heegermaterials.com [heegermaterials.com]
- 2. shepchem.com [shepchem.com]
- 3. chembk.com [chembk.com]
- 4. Bismuth(III) acetate - Wikipedia [en.wikipedia.org]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. Heterogeneous Catalyst Deactivation and Regeneration: A Review [ouci.dntb.gov.ua]
- 8. mdpi.com [mdpi.com]
- 9. azom.com [azom.com]
- 10. researchgate.net [researchgate.net]
- 11. chemiis.com [chemiis.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. US4052332A - Catalyst regeneration with impregnation of bismuth and molybdenum - Google Patents [patents.google.com]
- 17. patents.justia.com [patents.justia.com]
- 18. researchgate.net [researchgate.net]
- 19. alfachemic.com [alfachemic.com]
- 20. chemimpex.com [chemimpex.com]
- 21. Investigation of a Non-Toxic Bismuth Catalyst for ROTEP - ACS Green Chemistry [gcande.digitellinc.com]
- 22. Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of spray pyrolysis-synthesised Bi 2 O 3 thin films for photocatalytic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02907K [pubs.rsc.org]
Controlling particle size in Bismuth acetate-based nanoparticle synthesis
A Guide to Controlling Particle Size and Troubleshooting Common Issues
Welcome to the technical support center for Bismuth Acetate-based nanoparticle synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the size and morphology of bismuth-containing nanoparticles. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthesis effectively.
Core Concepts: The Dynamics of Nanoparticle Formation
The synthesis of nanoparticles from a precursor like this compound is fundamentally a two-stage process: nucleation and growth .
-
Nucleation: In this initial phase, bismuth precursor molecules (or their hydrolyzed intermediates) in a supersaturated solution begin to form small, stable clusters or "nuclei." The rate of nucleation is a critical factor; a rapid burst of nucleation leads to a large number of small nuclei, which is often the first step toward achieving a final product with a small average particle size and narrow size distribution.
-
Growth: Once stable nuclei are formed, they begin to grow by the addition of more precursor molecules from the solution onto their surface. If the growth phase dominates over nucleation, fewer, larger particles will be formed.
The key to controlling particle size is to manipulate the kinetics of these two competing processes. Most of the parameters discussed in this guide—temperature, precursor concentration, capping agents—are tools to modulate the rates of nucleation and growth.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: My nanoparticles are too large and polydisperse.
Question: I followed a standard protocol, but my Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) analyses show particles that are much larger than expected, with a wide size distribution. What are the likely causes and how can I fix this?
Answer:
This is one of the most common challenges and typically points to a situation where the particle growth phase has dominated over the nucleation phase. Here are the primary factors to investigate:
-
Cause A: Low Nucleation Rate. If nucleation is slow, only a few particles form initially, leaving a large amount of precursor in the solution to deposit onto these existing nuclei, resulting in large particles.
-
Solution 1: Increase Precursor Concentration. A higher concentration of this compound can increase the supersaturation of the solution, which in turn can drive a faster nucleation rate. However, be cautious, as excessively high concentrations can lead to uncontrolled precipitation and aggregation.
-
Solution 2: Adjust the Reducing Agent. If you are using a reducing agent, its concentration and reduction potential are critical. A stronger or more concentrated reducing agent like sodium borohydride (NaBH₄) can accelerate the reduction of Bi³⁺ ions, leading to a rapid burst of nucleation.[1][2]
-
-
Cause B: Uncontrolled Particle Growth. Even with a good nucleation event, particles can grow excessively if not properly stabilized.
-
Solution 1: Introduce or Increase the Concentration of a Capping Agent. Capping agents are molecules that adsorb to the surface of the newly formed nuclei, sterically or electrostatically hindering further growth and aggregation.[3][4] Polyvinylpyrrolidone (PVP) is a widely used and effective capping agent for bismuth nanoparticles.[1][2][5] By adjusting the molar ratio of the capping agent to the bismuth precursor, you can finely tune the final particle size.[1] Increasing the PVP to Bi³⁺ ratio generally leads to smaller, more well-dispersed nanoparticles.[1]
-
Solution 2: Lower the Reaction Temperature. Higher temperatures typically accelerate both nucleation and growth. However, they disproportionately favor the growth phase by increasing the diffusion rate of precursor molecules to the particle surface.[6] Lowering the temperature can slow down the growth kinetics, allowing more time for the capping agent to stabilize the nuclei.
-
Issue 2: My synthesis resulted in bulk precipitate instead of a colloidal suspension.
Question: The reaction mixture turned cloudy and a solid precipitate crashed out of the solution almost immediately. What went wrong?
Answer:
This issue indicates rapid, uncontrolled nucleation and aggregation, often due to the instability of the bismuth precursor or the newly formed particles in the chosen solvent system.
-
Cause A: Precursor Hydrolysis. Bismuth salts, including this compound, are prone to hydrolysis in aqueous solutions, which can lead to the formation of insoluble bismuth oxy-salts or oxides.[7]
-
Solution 1: Use a Non-Aqueous Solvent. Solvents like ethylene glycol or N,N-dimethylformamide (DMF) can be excellent alternatives to water.[1][8] Ethylene glycol, for instance, can act as both a solvent and a reducing agent at higher temperatures, offering better control.[8][9] Glycerol can also be used to hinder the formation of basic salts that occur in aqueous media.[5][10]
-
Solution 2: Control the pH. If an aqueous or mixed-solvent system is necessary, the pH must be carefully controlled. In some protocols, adjusting the pH to be more basic (e.g., with NaOH) can control the hydrolysis and precipitation process, leading to the formation of bismuth oxide nanoparticles.[11][12]
-
-
Cause B: Insufficient Stabilization. Without an effective stabilizer, the initially formed nanoparticles will quickly aggregate due to high surface energy, leading to precipitation.
-
Solution: Ensure Proper Mixing and Capping Agent Presence. The capping agent must be present and well-dissolved before the nucleation is initiated (e.g., before adding the reducing agent or increasing the temperature). Vigorous and consistent stirring is essential to ensure that the capping agent can efficiently coat the nanoparticles as they form.
-
Issue 3: The particle size is inconsistent between batches.
Question: I am running the same synthesis protocol, but the particle size varies significantly from one experiment to the next. How can I improve reproducibility?
Answer:
Inconsistency between batches often points to subtle, uncontrolled variables in the experimental setup.
-
Cause A: Temperature Fluctuations. The rate of heating and the final reaction temperature are critical. Small variations can significantly impact reaction kinetics.[6]
-
Solution: Precise Temperature Control. Use a temperature-controlled reaction vessel (e.g., an oil bath with a PID controller) instead of a simple hotplate. Ensure the thermometer is placed in the reaction mixture, not just the heating mantle, to get an accurate reading of the internal temperature. The rate of temperature increase should also be standardized for every batch.
-
-
Cause B: Inconsistent Mixing. The stirring rate affects the homogeneity of the reaction mixture, influencing local concentrations of precursors and the diffusion of material to the growing particles.
-
Solution: Standardize Stirring. Use a magnetic stir plate with a tachometer or a mechanical overhead stirrer set to a specific RPM. Ensure the stir bar size and vessel shape are consistent for all experiments.
-
-
Cause C: Purity and Age of Reagents. The purity of this compound, solvents, and capping agents can affect the outcome. Older reagents may have absorbed moisture or degraded.
-
Solution: Use High-Purity Reagents and Fresh Solutions. Use reagents from the same lot number if possible. Prepare fresh solutions of reducing agents and capping agents before each synthesis, as their effectiveness can degrade over time.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a capping agent and how do I choose one? A capping agent (or stabilizer) is a surface-active molecule that binds to the nanoparticle surface. This binding prevents the particles from aggregating and controls their growth.[13] The choice depends on your solvent and desired application. For polar solvents like water or ethylene glycol, polymers like Polyvinylpyrrolidone (PVP) or surfactants like sodium dodecyl sulfate (SDS) are common choices.[5][10] The concentration and molecular weight of the capping agent are key parameters for tuning particle size.[4]
Q2: How does reaction temperature influence nanoparticle size? Temperature has a complex effect. Generally, increasing the temperature increases the reaction rate. In many systems, higher temperatures lead to larger nanoparticles because the particle growth rate increases more significantly than the nucleation rate.[6] For example, in one study using a hydrothermal method, the average size of Bi₂O₃ nanoparticles increased from 190 nm to 320 nm as the temperature was raised from 70 °C to 120 °C.[6]
Q3: Can the solvent affect the final particle size? Absolutely. The solvent's viscosity, polarity, and boiling point all play a role. A more viscous solvent like ethylene glycol can slow down the diffusion of precursor molecules, potentially leading to smaller particles compared to less viscous solvents. The solvent can also influence the solubility and conformation of the capping agent, affecting its ability to stabilize the nanoparticles.[5][10]
Q4: What characterization techniques are essential for confirming particle size? A combination of techniques is recommended.
-
Dynamic Light Scattering (DLS): Provides a quick measurement of the hydrodynamic diameter and an indication of the size distribution in a colloidal suspension.
-
Transmission Electron Microscopy (TEM): Offers direct visualization of the nanoparticles, allowing for precise measurement of the core particle size, size distribution, and morphology (e.g., spherical, rod-like).[14]
-
X-ray Diffraction (XRD): Confirms the crystalline structure and can be used to estimate the average crystallite size using the Scherrer equation.[6][15]
-
UV-Visible Spectroscopy: For some bismuth nanoparticles, a surface plasmon resonance peak can be observed, the position and width of which can be correlated with particle size.[1]
Experimental Protocols & Data
Protocol 1: Standard Synthesis of PVP-Stabilized Bismuth Nanoparticles
This protocol is a starting point for synthesizing bismuth nanoparticles via chemical reduction, adapted from methodologies described in the literature.[1]
Materials:
-
Bismuth(III) chloride (BiCl₃) or Bismuth(III) acetate
-
Polyvinylpyrrolidone (PVP)
-
N,N-dimethylformamide (DMF)
-
Sodium borohydride (NaBH₄)
-
Ethanol and Deionized Water for washing
Procedure:
-
Preparation: In a 100 mL three-neck flask, dissolve a specific amount of PVP in 50 mL of DMF under magnetic stirring.
-
Precursor Addition: Add the desired amount of BiCl₃ to the PVP/DMF solution. The molar ratio of PVP to the bismuth precursor is a key variable to control size.[1] Stir until fully dissolved.
-
Reduction: Prepare a fresh solution of NaBH₄ in DMF. Add this reducing agent dropwise to the bismuth precursor solution under vigorous stirring. The solution should change color, indicating nanoparticle formation.
-
Aging: Allow the reaction to stir for 2 hours at room temperature to ensure the reaction is complete.
-
Purification: Precipitate the nanoparticles by adding an anti-solvent like ethanol. Centrifuge the mixture to collect the nanoparticles.
-
Washing: Discard the supernatant and wash the nanoparticle pellet multiple times with ethanol and then deionized water to remove excess reactants and PVP.
-
Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C).
Data Summary: Influence of Parameters on Particle Size
| Parameter | Change | Expected Effect on Particle Size | Rationale |
| Precursor Conc. | Increase | Decrease (initially), then Increase | Higher concentration boosts nucleation rate, but can lead to aggregation if too high. |
| Temperature | Increase | Increase | Accelerates particle growth and diffusion more than nucleation.[6] |
| Capping Agent Conc. | Increase | Decrease | More surface coverage by the capping agent limits growth and prevents aggregation.[1] |
| Reducing Agent | Stronger/Faster | Decrease | Promotes a rapid burst of nucleation, forming many small nuclei.[2] |
| Stirring Rate | Increase | Decrease | Improves mass transfer and ensures uniform distribution of capping agent. |
Visualizations
Experimental Workflow
Caption: General workflow for bismuth nanoparticle synthesis.
Parameter Influence Diagram
Caption: Key parameters influencing final nanoparticle size.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bismuth nanoparticles obtained by a facile synthesis method exhibit antimicrobial activity against Staphylococcus aureus and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Bi Nanoparticles Synthesis by a Bottom-up Wet Chemical Process | Chemical Engineering Transactions [cetjournal.it]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Green Synthesis and Characterization of Bismuth Oxide Nanoparticle Using Mentha Pulegium Extract - PMC [pmc.ncbi.nlm.nih.gov]
Bismuth Acetate Synthesis: A Technical Support Guide for Maximizing Yield and Purity
Welcome to the technical support center for Bismuth Acetate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this process, troubleshoot common issues, and ultimately improve the yield and quality of their final product. This document moves beyond a simple recitation of steps to provide a deeper understanding of the chemical principles at play, empowering you to make informed decisions in your laboratory work.
Understanding the Core Synthesis
The most prevalent and high-yielding method for synthesizing Bismuth (III) Acetate involves the reaction of Bismuth Oxide (Bi₂O₃) with a mixture of glacial acetic acid and acetic anhydride.[1][2][3] This process hinges on the principle of converting the insoluble inorganic oxide into a soluble acetate salt in a non-aqueous environment to prevent hydrolysis.
The overall reaction can be summarized as:
Bi₂O₃ + 6 CH₃COOH ⇌ 2 Bi(CH₃COO)₃ + 3 H₂O
A critical challenge in this synthesis is the presence of water, either as a byproduct of the reaction or from atmospheric moisture. This compound is highly susceptible to hydrolysis, which leads to the formation of insoluble bismuth oxyacetate (BiO(CH₃COO)) or other basic bismuth acetates, significantly reducing the yield of the desired Bismuth (III) Acetate.[4][5] To counter this, acetic anhydride is employed as a dehydrating agent, reacting with water to form additional acetic acid and thereby driving the equilibrium towards the product side.
Experimental Workflow: Synthesis and Purification
Below is a generalized yet detailed protocol for the synthesis of this compound, followed by a visual representation of the workflow.
Detailed Experimental Protocol
-
Reagent Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reaction Mixture: To the flask, add 50g of Bismuth Oxide, 100mL of glacial acetic acid, and 20mL of acetic anhydride.[1][2]
-
Reflux: Heat the mixture to reflux at approximately 150°C with vigorous stirring.[1][2] Continue heating until all the Bismuth Oxide has dissolved, which typically takes 1.5 to 2 hours.[2]
-
Crystallization: Once the reaction is complete, allow the solution to cool slowly to room temperature to induce crystallization of this compound. Further cooling in an ice bath can enhance precipitation.
-
Filtration and Washing: Isolate the white, flaky crystals by vacuum filtration. Wash the crystals with ethyl acetate to remove any residual acetic acid and anhydride.[1][2]
-
Recrystallization (Optional but Recommended for High Purity): For enhanced purity, dissolve the crude product in a minimal amount of hot glacial acetic acid (around 100-120°C) and allow it to recrystallize upon cooling.[2]
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent. Store the final product in a desiccator to prevent hydrolysis from atmospheric moisture.[1][5]
Visual Workflow
Caption: Workflow for this compound Synthesis and Purification.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, providing explanations and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps | Scientific Rationale |
| Low Yield | 1. Incomplete reaction.2. Hydrolysis of the product.3. Product loss during workup. | 1. Ensure complete dissolution of Bismuth Oxide during reflux. Extend reaction time if necessary.2. Use a sufficient amount of acetic anhydride. Protect the reaction from atmospheric moisture using a drying tube.3. Minimize the amount of solvent used for washing. Ensure complete precipitation before filtration. | 1. Undissolved Bismuth Oxide indicates an incomplete reaction.2. Water leads to the formation of insoluble bismuth oxyacetate, reducing the yield of the desired product.[4][5]3. This compound has some solubility in the wash solvent. |
| Product is a Gummy Solid or Oil | 1. Presence of excess water.2. Impurities in starting materials. | 1. Increase the amount of acetic anhydride in the reaction mixture.2. Use high-purity starting materials. | 1. Water can interfere with proper crystal lattice formation.2. Impurities can disrupt the crystallization process. |
| Product is Off-White or Yellowish | 1. Incomplete removal of colored impurities.2. Decomposition of the product due to excessive heating. | 1. Perform recrystallization from hot glacial acetic acid.2. Avoid prolonged heating at very high temperatures. | 1. Recrystallization is an effective method for removing impurities.2. This compound can decompose at high temperatures.[5] |
| Insoluble Material Remains After Reaction | 1. Unreacted Bismuth Oxide.2. Formation of bismuth oxyacetate. | 1. Increase reaction time and/or temperature slightly.2. Ensure anhydrous conditions by using sufficient acetic anhydride. | 1. The reaction may require more time to go to completion.2. Bismuth oxyacetate is insoluble in the reaction mixture.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is acetic anhydride necessary? Can I just use glacial acetic acid?
A: Acetic anhydride is crucial for two main reasons. First, it acts as a scavenger for the water produced during the reaction between bismuth oxide and acetic acid. This prevents the hydrolysis of the this compound product. Second, it ensures that the reaction environment remains anhydrous, which is essential for achieving a high yield. Using only glacial acetic acid will likely result in a significantly lower yield due to the formation of insoluble bismuth subacetate.[1][2]
Q2: My final product seems to lose its crystalline structure and becomes powdery over time. What is happening?
A: This is likely due to the slow hydrolysis of this compound upon exposure to atmospheric moisture.[1][3][5] It is essential to store the final product in a tightly sealed container, preferably in a desiccator, to maintain its stability.
Q3: Can I use a different bismuth source, like Bismuth Nitrate?
A: While other bismuth salts can be used, Bismuth Oxide is generally preferred for this specific synthesis due to the straightforward reaction with acetic acid and the ease of removing the water byproduct with acetic anhydride. Using Bismuth Nitrate would introduce nitrate ions and require a different synthetic approach, potentially complicating the purification process.
Q4: What is the purpose of washing the crystals with ethyl acetate?
A: Washing with ethyl acetate serves to remove any residual glacial acetic acid and acetic anhydride from the surface of the this compound crystals.[1][2] This is important for obtaining a pure, dry final product.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A: Standard analytical techniques can be used for characterization. X-ray Photoelectron Spectroscopy (XPS) can confirm the elemental composition and chemical states.[7][8] Other techniques like elemental analysis and melting point determination can also be employed to assess purity.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN106518651A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. Bismuth(III) acetate - Wikipedia [en.wikipedia.org]
- 5. heegermaterials.com [heegermaterials.com]
- 6. Bismuth Subacetate [drugfuture.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
Technical Support Center: Bismuth Acetate Thermal Analysis
Welcome to the technical support center for the thermal analysis of bismuth acetate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing thermogravimetric analysis (TGA) to characterize this compound. Here, we address common questions and troubleshooting scenarios encountered during experimentation to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) on this compound TGA Analysis
This section covers fundamental questions regarding the thermal decomposition of this compound.
1. What is the decomposition temperature of this compound?
This compound does not have a sharp melting point but rather decomposes over a temperature range. The thermal decomposition is a multi-step process that begins gradually at temperatures as low as 50°C and culminates in the formation of bismuth(III) oxide (Bi₂O₃) at approximately 320°C[1]. Upon heating, it loses acetic acid and eventually transforms into the final oxide product[1][2].
2. What are the expected decomposition products?
Under an inert atmosphere, the primary solid-state product of this compound decomposition is bismuth(III) oxide (Bi₂O₃)[1][3]. The volatile byproducts primarily consist of acetic acid and its decomposition products, such as carbon oxides[1][4]. Depending on the experimental conditions, other intermediate species like bismuth oxyacetate or different bismuth oxide phases (e.g., Bi₄O₇) may form[1][5].
3. What does a typical TGA curve for this compound look like?
A typical TGA thermogram for this compound will display a multi-stage weight loss profile:
-
Initial, minor weight loss (below ~120°C): This step is often attributable to the loss of adsorbed moisture or residual solvents, as this compound can be hygroscopic and is soluble in acetic acid[2][6].
-
Main decomposition stage(s) (~150°C - 320°C): This represents the primary decomposition of the acetate ligands, leading to a significant and often complex weight loss as acetic acid is released and the material converts to an intermediate and then the final oxide form[1].
-
Final Plateau (above ~350°C): The curve should plateau, indicating the formation of a thermally stable residue, which is expected to be bismuth(III) oxide. The mass of this residue should correspond to the theoretical yield of Bi₂O₃ from the starting mass of this compound.
4. What key quantitative data should be reported from a TGA experiment?
For a comprehensive analysis, the following parameters are essential to report. This framework ensures that the thermal stability and decomposition kinetics are thoroughly characterized[7][8].
| Parameter | Description | Typical Value/Range for this compound |
| Tonset | The temperature at which significant decomposition begins. | Variable, can be observed starting from ~150°C. |
| T5%, T50%, T95% | Temperatures at which 5%, 50%, and 95% of the total mass loss has occurred, respectively. These values provide a profile of the decomposition process[7]. | Dependent on heating rate and atmosphere. |
| Tmax (from DTG) | The temperature of the maximum rate of decomposition, identified as the peak in the derivative thermogravimetric (DTG) curve[7]. | Multiple peaks may be present due to the multi-step nature of the decomposition. |
| Residual Mass (%) | The final mass percentage remaining at the end of the experiment. | Should theoretically approach ~60.6% (the mass percentage of Bi₂O₃ in Bi(CH₃COO)₃). |
Troubleshooting Guide for TGA of this compound
This section addresses specific issues that you may encounter during your TGA experiments in a Q&A format.
Q1: My TGA curve shows a significant mass loss below 100°C. Is this expected?
A1: This is a common observation and is typically not part of the intrinsic decomposition of this compound.
-
Causality: This initial mass loss is almost always due to the evaporation of volatile substances. This compound is known to be hygroscopic and can absorb moisture from the atmosphere[6]. It may also retain residual acetic acid from its synthesis, as it is soluble in this medium[2].
-
Troubleshooting Protocol:
-
Proper Storage: Always store this compound in a tightly sealed container inside a desiccator to minimize moisture absorption[9].
-
Sample Preparation: Prepare the sample for analysis immediately after removing it from storage.
-
In-Situ Drying: Incorporate an initial isothermal hold in your TGA method (e.g., hold at 100-110°C for 15-30 minutes) to drive off any moisture or volatile solvents before starting the main heating ramp[10]. This will provide a stable baseline for analyzing the true decomposition.
-
Q2: The final residual mass is significantly different from the theoretical ~60.6% for Bi₂O₃. What could be wrong?
A2: A deviation in the final residual mass points to an incomplete reaction or unintended side reactions.
-
Causality:
-
Incomplete Decomposition: The final temperature may not have been high enough, or the heating rate was too fast, leaving behind thermally stable intermediates like bismuth oxyacetate[5].
-
Atmospheric Reactions: If the experiment is run in air or an insufficiently purged system, the sample or the crucible could undergo oxidation, leading to a higher-than-expected final mass. Conversely, a reactive purge gas could form volatile bismuth compounds.
-
Instrument Contamination: Residue from previous experiments can interfere with the measurement[11].
-
-
Troubleshooting Protocol:
-
Verify Atmosphere: Ensure a consistent, high-purity inert purge gas (e.g., Nitrogen or Argon) is flowing at a steady rate (e.g., 50-100 mL/min) to prevent oxidative side reactions[12].
-
Optimize Heating Program: Try a slower heating rate (e.g., 5-10°C/min) to allow the decomposition to proceed to completion[12]. Extend the final temperature of the experiment to ensure a stable plateau is reached (e.g., to 600°C or higher).
-
Cleanliness is Key: Perform a "burn-out" run with an empty crucible at a high temperature to clean the furnace and sample holder of any contaminants[11].
-
Post-TGA Analysis: If the issue persists, analyze the final residue using a technique like X-ray Diffraction (XRD) to identify its chemical composition.
-
Q3: The TGA baseline is noisy, or my results are not reproducible. How can I improve data quality?
A3: Noise and poor reproducibility can stem from sample heterogeneity, instrument instability, or inconsistent sample preparation.
-
Causality:
-
Sample Heterogeneity: this compound powder may have a non-uniform particle size distribution. Smaller particles can decompose at slightly different temperatures than larger ones, affecting the shape of the TGA curve[13].
-
Inconsistent Sample Loading: Variations in sample mass and how it is packed into the crucible can alter the heat transfer dynamics and the diffusion of gaseous byproducts, leading to run-to-run variability.
-
Instrumental Factors: Fluctuations in gas flow, furnace temperature, or a contaminated sample holder can all introduce noise and drift[11].
-
-
Troubleshooting Protocol:
-
Consistent Sample Preparation: Gently grind the sample to a fine, uniform powder. Always use a similar sample mass (e.g., 5-10 mg) and distribute it evenly as a thin layer at the bottom of the crucible.
-
Instrument Check: Ensure the TGA balance is tared correctly and that the purge gas flow is stable before starting the experiment. Regularly clean the sample holder and support rod as per the manufacturer's instructions[11].
-
Run a Blank: Perform a run with an empty crucible to check for baseline drift. Subtracting this blank baseline from your sample run can often correct for instrumental artifacts.
-
Standardized TGA Protocol for this compound
This protocol provides a validated starting point for the reliable thermal analysis of this compound.
1. Sample Preparation
-
Ensure the this compound sample is a fine, homogenous powder. If necessary, gently grind in a mortar and pestle.
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (ceramic or platinum). Record the exact mass.
-
Distribute the sample evenly across the bottom of the crucible to ensure uniform heating.
2. TGA Instrument Setup
-
Purge Gas: Use high-purity nitrogen or argon with a flow rate of 50-100 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
(Optional but Recommended) Isothermal hold at 110°C for 20 minutes to remove volatiles.
-
Ramp temperature from 110°C to 600°C at a heating rate of 10°C/min[7].
-
(Optional) Isothermal hold at 600°C for 10 minutes to ensure complete decomposition.
-
-
Data Collection: Record mass, temperature, and time throughout the experiment.
3. Data Analysis
-
Plot the mass percentage as a function of temperature to generate the TGA curve.
-
Calculate the first derivative of the TGA curve (d(mass)/dT) to obtain the DTG curve.
-
Determine key parameters: Tonset, Tmax (from DTG peaks), and the final residual mass percentage.
-
Compare the experimental residual mass with the theoretical value for Bi₂O₃.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for conducting a TGA experiment on this compound, from preparation to final analysis.
Caption: Workflow for TGA analysis of this compound.
References
- 1. Development of spray pyrolysis-synthesised Bi 2 O 3 thin films for photocatalytic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02907K [pubs.rsc.org]
- 2. This compound [chembk.com]
- 3. americanelements.com [americanelements.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Bismuth(III) acetate - Wikipedia [en.wikipedia.org]
- 6. This compound | C6H9BiO6 | CID 31132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A Comprehensive Investigation of the Structural, Thermal, and Biological Properties of Fully Randomized Biomedical Polyesters Synthesized with a Nontoxic Bismuth(III) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. libjournals.unca.edu [libjournals.unca.edu]
- 9. chemiis.com [chemiis.com]
- 10. A greener approach for synthesizing metal-decorated carbogels from alginate for emerging technologies - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00444A [pubs.rsc.org]
- 11. What Are The Common Faults Of Thermogravimetric Analyzer(TGA) | Jinan Upwell Test Co.,Ltd [upwelltest.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Navigating Bismuth Acetate in Photocatalyst Synthesis
As a Senior Application Scientist, I've designed this technical support guide to address the nuanced challenges researchers encounter when using bismuth acetate for photocatalyst synthesis. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Bismuth-based materials are exceptional candidates for photocatalysis due to their unique electronic structures, visible-light absorption, and environmental friendliness.[1][2] this compound, Bi(C₂H₃O₂)₃, offers an attractive alternative to more common precursors like bismuth nitrate, particularly as a metal-organic source that can decompose cleanly into bismuth oxide.[3][4] However, its unique chemical properties, including solubility, hydrolysis, and thermal decomposition behavior, present specific challenges that can impact the reproducibility, phase purity, and morphology of the final photocatalyst.
This guide provides direct answers and field-tested solutions to the most common issues encountered during synthesis.
Troubleshooting Guide: Common Experimental Hurdles
This section addresses specific problems in a Q&A format, detailing their causes and providing actionable solutions.
Q1: My this compound won't fully dissolve. I'm seeing a persistent white suspension. What's wrong?
A1: This is the most frequent challenge, stemming from this compound's limited solubility and tendency to hydrolyze.
-
Core Problem: this compound is only slightly soluble in water and many common organic solvents like ethanol and THF.[5][6] In the presence of water, it readily hydrolyzes to form insoluble bismuth oxyacetate.[7]
-
Scientific Explanation: The acetate ligands are susceptible to substitution by hydroxyl groups from water, leading to the formation of Bi-O-Bi bridges and precipitation of ill-defined species before your intended reaction can occur.
-
Recommended Solutions & Protocols:
-
Use Acetic Acid as a Solvent: this compound's solubility is significantly higher in acetic acid.[5] Using glacial acetic acid can often achieve complete dissolution, especially with gentle heating. The excess acetate ions also suppress hydrolysis by Le Châtelier's principle.
-
Incorporate Acetic Anhydride: For stubborn solubility issues, a mixture of glacial acetic acid and acetic anhydride is highly effective. The acetic anhydride acts as a water scavenger, preventing hydrolysis and promoting the dissolution of the bismuth precursor.[7]
-
Consider Alternative Solvents (with caution): While less common, solvents like DMSO or DMF may be attempted for acid-sensitive reactions, though success is not guaranteed and may still result in a suspension requiring rapid stirring.[6]
-
| Solvent | Solubility Behavior | Recommended Use Case |
| Water | Very low, prone to rapid hydrolysis. | Not recommended for creating a stock solution. |
| Ethanol, IPA, THF | Very low, typically forms a white suspension.[6] | Heterogeneous reactions where precursor dissolution is not required. |
| Glacial Acetic Acid | Good solubility, especially with heating.[5][7] | Preferred solvent for creating a clear precursor solution. |
| Acetic Acid / Acetic Anhydride | Excellent solubility.[7] | Best choice for ensuring a stable, water-free precursor solution. |
Q2: I'm getting inconsistent particle morphologies (e.g., plates sometimes, spheres others). How can I control the shape and size?
A2: Morphology is exquisitely sensitive to the pH of the reaction medium and the type of base used.
-
Core Problem: The hydrolysis and condensation rates of bismuth precursors dictate the final crystal shape. These rates are directly controlled by pH.
-
Scientific Explanation: The pH of the precursor solution has a significant impact on the final morphology and even the crystal phase of the synthesized material.[8][9] At low pH, crystal growth may be favored along certain crystallographic planes, leading to structures like nanoplates. At higher pH, faster, more isotropic nucleation and growth can result in spherical nanoparticles.[8][10] The choice of base (e.g., NaOH, NH₃·H₂O) also influences the final product by affecting local pH and introducing different ions that can interact with crystal surfaces.[11][12]
-
Recommended Solutions & Protocols:
-
Precise pH Control: Do not estimate pH. Use a calibrated pH meter and perform slow, dropwise addition of your base (e.g., NaOH, ammonia solution) under vigorous stirring to avoid localized high-pH zones that cause rapid precipitation.
-
Systematic pH Variation: To achieve a target morphology, systematically vary the final pH of your synthesis solution. For example, in bismuth molybdate synthesis, low pH levels (e.g., 2-4) favor nanoplates, while higher pH levels (e.g., 8-10) lead to spherical nanoparticles.[8][9][10]
-
Select the Appropriate Base: The choice of base matters. Strong bases like NaOH at high concentrations (pH > 13) tend to favor the formation of α-Bi₂O₃.[11][12] Weaker bases like hexamethylenetetramine (HMT) can provide slower, more controlled hydrolysis, yielding different structures.[11]
-
Q3: My final product shows impure phases or is amorphous after synthesis. What happened?
A3: This often points to incomplete precursor decomposition or incorrect calcination temperatures.
-
Core Problem: The conversion of this compound to crystalline bismuth oxide is a multi-step thermal process.[13][14] Stopping short or using the wrong temperature will result in intermediate products or the wrong polymorph.
-
Scientific Explanation: The thermal decomposition of this compound in air occurs in stages:
-
~50-200°C: this compound decomposes to bismuth oxymuthyl acetate (BiOCH₃COO), releasing acetic acid.[14]
-
~280-320°C: Bismuth oxymuthyl acetate decomposes further, releasing acetone and CO₂, and forming metallic bismuth.[14]
-
320°C: The newly formed, highly reactive metallic bismuth is oxidized by air to form bismuth oxide (Bi₂O₃).[4][14]
The final crystalline phase (e.g., monoclinic α-Bi₂O₃, tetragonal β-Bi₂O₃) is highly dependent on the calcination temperature.[15][16] For example, β-Bi₂O₃, which often shows superior photocatalytic activity, can be obtained by calcining amorphous precursors at specific temperatures (e.g., 300-400°C), while higher temperatures may convert it to the more stable α-phase.[11][15][16]
-
-
Recommended Solutions & Protocols:
-
Controlled Calcination: Use a programmable furnace with a controlled ramp rate (e.g., 2-5 °C/min) to ensure uniform heating.
-
Optimize Temperature: Perform a calcination temperature study. Calcine your dried, as-synthesized powder at different temperatures (e.g., 300°C, 400°C, 500°C) for a fixed duration (e.g., 2 hours) and analyze the products by XRD to identify the optimal temperature for your desired phase.
-
Ensure Airflow: Decomposing in air is crucial for the oxidation step. Ensure adequate, but not turbulent, airflow in the furnace.
-
| Calcination Temperature Range | Expected Product/Phase | Key Considerations |
| < 280°C | Incomplete decomposition; likely contains bismuth oxymuthyl acetate. | Not suitable for forming crystalline Bi₂O₃. |
| 300 - 400°C | Formation of metastable phases like β-Bi₂O₃.[11][15] | Often exhibits higher photocatalytic activity. |
| > 450 - 500°C | Formation of stable monoclinic α-Bi₂O₃.[15][16] | Phase transition from metastable phases may occur. |
Frequently Asked Questions (FAQs)
Q4: Why should I choose this compound over the more common bismuth nitrate?
A4: The choice depends on your synthesis method and desired outcome. While bismuth nitrate is widely used, this compound offers distinct advantages. The acetate anion is organic and can be burned off completely during calcination, leaving fewer residual impurities. In contrast, nitrate ions can sometimes be incorporated into the final structure or require higher temperatures for complete removal. Furthermore, acetate can act as a chelating agent, potentially offering better control over hydrolysis and condensation in sol-gel processes.[17] However, bismuth nitrate is generally more soluble in water, which can be an advantage in simple aqueous precipitation methods.[18][19]
Q5: What is the general workflow for a hydrothermal synthesis using this compound?
A5: A typical hydrothermal synthesis involves dissolving the precursor, adjusting the pH to induce controlled hydrolysis, and then heating the solution in an autoclave for crystallization.
Appendix: Detailed Experimental Protocol
Protocol: Hydrothermal Synthesis of β-Bi₂O₃ Nanoplates
This protocol is adapted from principles discussed in multiple studies.[8][9][10][11]
-
Precursor Solution Preparation:
-
In a 250 mL beaker, dissolve 1.16 g of this compound (Bi(C₂H₃O₂)₃) in 50 mL of glacial acetic acid.
-
Gently warm the solution to ~50°C and stir until the solid is completely dissolved, yielding a clear, colorless solution. Allow to cool to room temperature.
-
-
pH Adjustment and Hydrolysis:
-
Prepare a 2 M NaOH solution by dissolving 4.0 g of NaOH in 50 mL of deionized water.
-
While vigorously stirring the this compound solution, add the 2 M NaOH solution dropwise using a burette until the final pH of the mixture reaches 4.0. A white precipitate will form.
-
Continue stirring for an additional 30 minutes to ensure homogeneity.
-
-
Hydrothermal Treatment:
-
Transfer the resulting white suspension into a 150 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a preheated oven at 160°C for 18 hours.
-
-
Product Recovery and Purification:
-
After 18 hours, turn off the oven and allow the autoclave to cool naturally to room temperature.
-
Open the autoclave and collect the white precipitate by centrifugation or vacuum filtration.
-
Wash the product three times with deionized water and then twice with absolute ethanol to remove any residual ions and organic species.
-
-
Drying and Calcination:
-
Dry the washed powder in an oven at 80°C for 12 hours.
-
Place the dried powder in a ceramic crucible and calcine in a muffle furnace at 350°C for 2 hours with a heating ramp rate of 3°C/min. This step converts the amorphous precursor to the crystalline β-Bi₂O₃ phase.
-
Allow the furnace to cool to room temperature before collecting the final pale-yellow photocatalyst powder.
-
References
- 1. mdpi.com [mdpi.com]
- 2. BJNANO - Recent trends in Bi-based nanomaterials: challenges, fabrication, enhancement techniques, and environmental applications [beilstein-journals.org]
- 3. americanelements.com [americanelements.com]
- 4. Development of spray pyrolysis-synthesised Bi 2 O 3 thin films for photocatalytic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02907K [pubs.rsc.org]
- 5. chemiis.com [chemiis.com]
- 6. researchgate.net [researchgate.net]
- 7. CN106518651A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. pH dependent synthesis and characterization of bismuth molybdate nanostructure for photocatalysis degradation of organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] pH dependent synthesis and characterization of bismuth molybdate nanostructure for photocatalysis degradation of organic pollutants | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Controlled synthesis of bismuth-containing compounds (α-, β- and δ-Bi2O3, Bi5O7NO3 and Bi6O6(OH)2(NO3)4·2H2O) and their photocatalytic performance - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. (PDF) Thermal Decomposition of Bismuth(III) Acetate and [research.amanote.com]
- 14. Thermal Decomposition of Bismuth(III) Acetate and Synthesis of New Polymorph of Bismuth(III) Oxide | CiNii Research [cir.nii.ac.jp]
- 15. researchgate.net [researchgate.net]
- 16. Phase-controlled synthesis of bismuth oxide polymorphs for photocatalytic applications (2018) | Thangavel Selvamani | 76 Citations [scispace.com]
- 17. Role of chelating agents on the sol-gel synthesis of bismuth ferrite nanoparticles | springerprofessional.de [springerprofessional.de]
- 18. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 19. malayajournal.org [malayajournal.org]
Validation & Comparative
A Researcher's Guide to the Spectroscopic and Diffractive Characterization of Bismuth Acetate
An In-Depth Technical Guide for Scientists and Drug Development Professionals
In the realm of materials science and pharmaceuticals, precise characterization of precursor compounds is paramount for ensuring the quality, efficacy, and safety of the final product. Bismuth acetate, Bi(CH₃COO)₃, serves as a critical starting material in the synthesis of various bismuth-containing compounds, including active pharmaceutical ingredients and catalysts.[1][2] Its structural and chemical integrity directly influences the properties of the resulting materials. This guide provides a comprehensive comparison of two primary analytical techniques, X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR), for the characterization of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer insights into the interpretation of the resulting data.
The Significance of this compound Characterization
This compound is a white crystalline solid that is soluble in acetic acid but hydrolyzes in water.[3][4] It is known to be sensitive to air and heat, which can lead to decomposition.[4] Given its role as a precursor, verifying the purity, crystal structure, and chemical bonding of this compound is a crucial first step in any synthetic process. XRD and FTIR spectroscopy offer complementary information to provide a holistic understanding of the material's properties.
X-ray Diffraction (XRD): Unveiling the Crystal Structure
XRD is a powerful, non-destructive technique that provides detailed information about the crystalline structure of a material. By bombarding a sample with X-rays and analyzing the diffraction pattern, one can determine the arrangement of atoms within the crystal lattice.
The Causality Behind Experimental Choices in XRD
The choice of XRD for the analysis of this compound is driven by the need to confirm its crystal phase and assess its purity. According to X-ray crystallography studies, bismuth(III) acetate is a molecular compound where the bismuth atom is bound to six oxygen atoms from the acetate ligands in a distorted polyhedral sphere.[5] The acetate ligands bind asymmetrically, with three Bi-O bonds being shorter (approximately 2.3 Å) and three being longer (near 2.6 Å).[5] This specific arrangement gives rise to a unique diffraction pattern that can serve as a fingerprint for the compound. Any deviation from this pattern could indicate the presence of impurities or a different crystalline phase.
Experimental Protocol: XRD Analysis of this compound
A detailed, step-by-step methodology for XRD analysis is crucial for obtaining reliable and reproducible data.
Caption: Workflow for XRD analysis of this compound.
Interpreting XRD Data for this compound
The resulting XRD pattern should be compared to a standard reference, such as the Joint Committee on Powder Diffraction Standards (JCPDS) database, for this compound. The presence of sharp, well-defined peaks indicates a crystalline material.
Table 1: Expected XRD Peak Positions for Crystalline Bismuth Compounds
| 2θ (degrees) | Crystal Plane (hkl) | Compound |
|---|---|---|
| ~27.5 | (012) | Rhombohedral Bi |
| ~38.0 | (104) | Rhombohedral Bi |
| ~39.6 | (110) | Rhombohedral Bi |
Note: Specific peak positions for this compound may vary slightly depending on the crystal structure and experimental conditions. The values provided are for elemental bismuth for illustrative purposes, as detailed this compound XRD patterns are often found within specific research articles rather than public databases.[6]
Deviations from the reference pattern, such as the appearance of additional peaks, could signify the presence of impurities like bismuth oxide or unreacted starting materials. Broadening of the peaks might suggest small crystallite size or lattice strain.
Fourier-Transform Infrared Spectroscopy (FTIR): Probing Chemical Bonds
FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This provides a molecular fingerprint of the sample.[7]
The Rationale for Using FTIR in this compound Characterization
For this compound, FTIR is invaluable for confirming the presence of the acetate functional group and understanding its coordination to the bismuth metal center. The vibrational frequencies of the carboxylate group (COO⁻) are particularly sensitive to the nature of the metal-oxygen bond.[8] Carboxylate ligands can coordinate to metal ions in several ways, including unidentate, bidentate, and bridging modes.[8][9] The separation between the asymmetric (νₐ) and symmetric (νₛ) stretching frequencies of the COO⁻ group (Δν = νₐ - νₛ) can provide insights into the coordination mode.[8]
Experimental Protocol: FTIR Analysis of this compound
A meticulous approach to sample preparation and data acquisition is essential for high-quality FTIR spectra.
Caption: Workflow for FTIR analysis of this compound.
Interpreting FTIR Spectra of this compound
The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of the acetate ligand.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| ~2930-3000 | C-H stretching of methyl group |
| ~1560-1650 | Asymmetric COO⁻ stretching (νₐ) |
| ~1400-1450 | Symmetric COO⁻ stretching (νₛ) |
| ~1020 | C-C stretching |
| ~940 | CH₃ rocking |
| ~610-680 | O-C-O bending |
| Below 600 | Bi-O stretching and other lattice vibrations |
Note: The exact positions of these bands can vary. The values presented are typical ranges for metal acetates.[8][10]
The separation (Δν) between the asymmetric and symmetric COO⁻ stretching frequencies is a key diagnostic parameter. For unidentate coordination, Δν is typically larger than for ionic or bidentate coordination.[8] In the case of this compound, the asymmetric binding of the acetate ligands is expected to result in a relatively large Δν value.[5] The absence of a broad absorption band around 3200-3600 cm⁻¹ would indicate the absence of significant amounts of water of hydration.[11]
A Comparative Analysis: XRD vs. FTIR
| Feature | X-ray Diffraction (XRD) | Fourier-Transform Infrared Spectroscopy (FTIR) |
| Principle | Diffraction of X-rays by the crystal lattice | Absorption of infrared radiation by molecular vibrations |
| Information Obtained | Crystal structure, phase identification, purity, crystallite size | Functional groups, chemical bonding, molecular structure |
| Strengths | Definitive for crystal structure determination | Highly sensitive to chemical changes and functional groups |
| Limitations | Only applicable to crystalline materials | Can be difficult to interpret complex spectra |
| Sample Preparation | Requires a powdered sample | Can be analyzed as a solid, liquid, or gas; KBr pellet method is common for solids |
Conclusion: A Synergistic Approach
Both XRD and FTIR are indispensable tools for the comprehensive characterization of this compound. XRD provides unequivocal information about the crystalline structure and phase purity, which is fundamental for ensuring the material's identity and quality. FTIR, on the other hand, offers detailed insights into the chemical bonding and the coordination environment of the acetate ligands, which can be critical for understanding the reactivity and stability of the compound. By employing these techniques in a complementary fashion, researchers and drug development professionals can gain a thorough understanding of their this compound starting material, thereby ensuring the reliability and reproducibility of their synthetic processes and the quality of their final products.
References
- 1. chemiis.com [chemiis.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C6H9BiO6 | CID 31132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Bismuth(III) acetate - Wikipedia [en.wikipedia.org]
- 6. hub.qmplus.qmul.ac.uk [hub.qmplus.qmul.ac.uk]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Analysis of Bismuth Acetate by Titration
An expert guide by a Senior Application Scientist
For researchers, scientists, and professionals in drug development, the purity of starting materials is a non-negotiable prerequisite for reproducible and reliable results. Bismuth acetate (Bi(CH₃COO)₃), a key precursor in the synthesis of pharmaceuticals and advanced materials, is no exception.[1][2] Its purity directly impacts reaction kinetics, product yield, and the safety profile of final formulations.
This guide provides an in-depth comparison of titrimetric methods for the quantitative purity analysis of this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind methodological choices, and the self-validating systems that ensure the trustworthiness of your results. The primary focus will be on complexometric titration with ethylenediaminetetraacetic acid (EDTA), a robust and widely adopted method for bismuth determination.[3]
The Principle: Why Complexometric Titration is a Method of Choice
Complexometric titration is the gold standard for determining the concentration of metal ions in solution. The technique relies on the reaction between the metal ion (Bi³⁺) and a complexing agent, or ligand (EDTA), to form a highly stable, water-soluble complex.
The reaction between bismuth and EDTA is represented as:
Bi³⁺ + [EDTA]⁴⁻ ⇌ [Bi-EDTA]⁻
The efficacy of this titration hinges on two key factors:
-
High Stability Constant: The Bi-EDTA complex possesses a very high stability constant (log K ≈ 27.9), indicating a strong, stoichiometric 1:1 binding. This ensures a sharp and distinct endpoint.
-
pH Selectivity: The stability of metal-EDTA complexes is highly dependent on pH. By carefully controlling the acidity, we can achieve remarkable selectivity. For bismuth, conducting the titration in a highly acidic medium (pH 1.5–2.0) is crucial.[4][5] At this low pH, the Bi-EDTA complex remains stable, while the complexes of most divalent metal ions—such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are common impurities—do not form.[4] This strategic pH control prevents these ions from interfering with the analysis, a prime example of leveraging chemical principles to ensure analytical accuracy.
Comparative Analysis of Endpoint Detection Methods
The equivalence point of a titration can be determined in several ways. The choice of method depends on the required accuracy, sample characteristics (e.g., color, turbidity), and available instrumentation. Below, we compare the most common approaches for the Bi-EDTA titration.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Visual Indicator | A metallochromic indicator, which forms a colored complex with Bi³⁺, is displaced by EDTA at the endpoint, causing a distinct color change. | - Cost-effective- Rapid analysis- Minimal equipment required | - Subjective endpoint determination- Not suitable for colored or turbid solutions- Indicator chemistry can be complex | Routine quality control, teaching labs, and high-throughput screening. |
| Potentiometric Titration | The change in the electrochemical potential of the solution is monitored using a Bi³⁺ ion-selective electrode or a platinum electrode as a function of added titrant. The endpoint is the point of maximum inflection on the titration curve.[6][7] | - Objective, instrument-based endpoint- Highly accurate and precise- Suitable for colored/turbid samples- Amenable to automation | - Requires specialized equipment (potentiometer, electrodes)- Slower than visual titration | Method validation, analysis of high-purity materials, and automated QC systems. |
| Amperometric Titration | The change in diffusion current is measured as a function of titrant volume at a constant applied potential. | - High sensitivity- Can be more accurate than potentiometry for dilute solutions | - More complex instrumentation- Electrode surface can be susceptible to fouling | Trace analysis and research applications requiring high sensitivity. |
For the majority of applications, visual indicator titration with Xylenol Orange offers an optimal balance of accuracy, cost, and efficiency.
Experimental Protocols: A Self-Validating Workflow
A trustworthy protocol is a self-validating one. This means incorporating steps for reagent standardization and understanding the critical parameters of each stage.
Workflow for this compound Purity Analysis
Caption: High-level workflow for the titrimetric analysis of this compound.
Part 1: Reagent Preparation and Standardization
Causality: The accuracy of the final purity calculation is entirely dependent on the accurately known concentration of the EDTA titrant. Therefore, standardization is a mandatory first step.
-
Preparation of 0.05 M EDTA Solution: Dissolve approximately 18.61 g of disodium dihydrate EDTA in 1 liter of deionized water. Store in a polyethylene bottle.
-
Standardization against Primary Standard Zinc (Zn):
-
Accurately weigh approximately 0.25 g of primary standard zinc metal into a 250 mL Erlenmeyer flask.
-
Dissolve the zinc in 10 mL of 1:1 hydrochloric acid.
-
Dilute to approximately 100 mL with deionized water.
-
Add 10 mL of an ammonia-ammonium chloride buffer (pH 10).
-
Add a few drops of Eriochrome Black T indicator.
-
Titrate with the prepared EDTA solution from a red-purple to a clear blue endpoint.
-
Calculate the exact molarity of the EDTA solution.
-
-
Preparation of Xylenol Orange Indicator: Prepare a 0.1% (w/v) solution in deionized water. This solution should be freshly prepared, as it can degrade over time.
Part 2: Sample Preparation and Titration
Causality: The sample must be fully dissolved to ensure all Bi³⁺ ions are available for reaction. The use of nitric acid facilitates this dissolution and helps establish the required acidic conditions for the titration.[4]
-
Sample Weighing and Dissolution:
-
Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 10 mL of 0.5 M nitric acid and swirl to dissolve.[4] Gentle warming on a hot plate may be required to achieve complete dissolution, especially if less soluble bismuth subsalts are present.
-
Carefully dilute the solution with 90 mL of deionized water.
-
-
pH Adjustment and Titration:
-
Check the pH of the solution. It should be within the optimal range of 1.5–2.0.[4] Adjust with dilute nitric acid or sodium hydroxide if necessary.
-
Add 3-5 drops of Xylenol Orange indicator. The solution will turn a distinct red or purple-red color.
-
Titrate with the standardized 0.05 M EDTA solution from a calibrated burette.
-
As the endpoint is approached, the color will begin to fade. Add the EDTA dropwise until the solution turns a clear, stable lemon-yellow.
-
The endpoint color should persist for at least 5 minutes to ensure the reaction has reached equilibrium.[4]
-
Record the volume of EDTA consumed. Perform the titration in triplicate for statistical validity.
-
The Endpoint: A Chemical Explanation
The visual indicator works by forming a less stable complex with the bismuth ion than EDTA does. At the endpoint, the final Bi³⁺-Indicator complex is broken by EDTA, releasing the free indicator.
Caption: Indicator displacement mechanism at the titration endpoint.
Data Analysis and Calculation
The purity of the this compound sample is calculated as a percentage by weight (% w/w).
Calculation Formula:
Purity (%) = (V_EDTA × M_EDTA × MW_BiAc) / (W_sample × 1000) × 100
Where:
-
V_EDTA = Volume of EDTA titrant consumed (in mL)
-
M_EDTA = Molarity of the standardized EDTA solution (in mol/L)
-
MW_BiAc = Molecular weight of this compound (386.11 g/mol )
-
W_sample = Weight of the this compound sample (in g)
Sample Data Comparison
| Trial | Sample Weight (g) | EDTA Volume (mL) | Calculated Purity (%) |
| 1 | 0.5012 | 25.85 | 99.68 |
| 2 | 0.5035 | 25.99 | 99.75 |
| 3 | 0.5021 | 25.90 | 99.65 |
| Average | 99.69 | ||
| RSD (%) | 0.05 |
Managing Potential Interferences
While pH control eliminates interference from many common ions, high-purity analysis may require addressing other potential metallic impurities.
| Interfering Ion | Issue | Mitigation Strategy | Reference |
| Iron (Fe³⁺) | Forms a stable complex with EDTA and can interfere with the indicator. | Add ascorbic acid before titration to reduce Fe³⁺ to Fe²⁺, which does not interfere. | |
| Lead (Pb²⁺) | Can be co-titrated if present in significant amounts. | Titrate bismuth at pH 2, then raise the pH to ~5 with hexamine and titrate the lead separately. | [5] |
| Tin (Sn⁴⁺), Antimony (Sb³⁺) | Form stable hydroxides and can interfere. | Can be removed by volatilization via fuming with a mixture of HCl, HBr, and HClO₄ during sample preparation. |
Conclusion and Recommendations
For the routine purity analysis of this compound, complexometric titration with EDTA is a highly reliable, accurate, and cost-effective method.
-
Recommended Method: For most laboratory settings, direct titration at a pH of 1.5-2.0 using a Xylenol Orange visual indicator provides the best combination of simplicity, speed, and accuracy.
-
For Higher Assurance: When analyzing materials for high-stakes applications such as pharmaceutical synthesis, or for colored/turbid samples, potentiometric titration is the superior choice. It provides an objective, instrument-verified endpoint, eliminating the subjectivity of visual detection and enhancing the trustworthiness of the data.
By implementing this self-validating workflow, which includes rigorous titrant standardization and strategic pH control, researchers can confidently ascertain the purity of their this compound, ensuring the integrity and reproducibility of their scientific endeavors.
References
A Senior Application Scientist's Guide to XPS Analysis of Bismuth Acetate for Surface Chemistry
For researchers, scientists, and drug development professionals working with bismuth compounds, understanding the surface chemistry is not merely an academic exercise—it is a critical determinant of a material's performance. Whether used as a precursor for catalysts, a component in advanced electronics, or as an active pharmaceutical ingredient, the outermost atomic layers of a bismuth compound govern its interaction with the surrounding environment. This guide provides an in-depth, comparative analysis of using X-ray Photoelectron Spectroscopy (XPS) to characterize the surface of Bismuth (III) Acetate, a common and vital precursor. We will move beyond a simple recitation of procedures to explain the causality behind experimental choices, ensuring that the data you acquire is not only accurate but also meaningful.
The Primacy of the Surface: Why XPS is Indispensable for Bismuth Compounds
Bismuth (III) acetate, Bi(CH₃COO)₃, is frequently used in the synthesis of other functional materials like bismuth oxide (Bi₂O₃) or bismuth-based drugs.[1][2][3] The purity and chemical state of the acetate's surface can directly impact the quality, efficacy, and safety of the final product. Surface oxidation or the formation of carbonate species can alter reaction kinetics, solubility, and bioavailability.
X-ray Photoelectron Spectroscopy (XPS) is the premier technique for this analysis due to its exceptional surface sensitivity (top 5-10 nm) and its ability to provide detailed chemical state information. By precisely measuring the binding energies of core-level electrons, we can definitively identify the elemental composition and, more importantly, the oxidation states and bonding environments of the atoms at the surface. This guide will focus on the three key spectral regions for bismuth acetate: Bi 4f, O 1s, and C 1s .
Experimental Protocol: A Self-Validating Workflow for High-Fidelity Data
Acquiring reliable XPS data is foundational. The following protocol is designed as a self-validating system, incorporating steps that ensure data integrity from sample handling to acquisition.
Step 1: Meticulous Sample Preparation (Powders)
The goal is to present a representative, clean, and flat sample surface to the X-ray beam while minimizing contamination.[4] For this compound powder, several methods are effective:
-
Preferred Method (Highest Purity): Gently press the powder into a high-purity indium foil.[5][6] Indium is soft and malleable, allowing the powder to be embedded, creating a conductive and stable surface. This is the cleanest method as it introduces no additional carbon or oxygen signals, aside from adventitious sources.
-
Alternative Method (Good): Sprinkle a thin, dense layer of the powder onto a silicone-free, double-sided adhesive tape (e.g., 3M copper tape).[1][2][7] Ensure the powder layer is thick enough to completely obscure the tape's signal.[7] It is crucial to use tapes specified for UHV applications to minimize outgassing.
-
Avoid: Pellet pressing without a protective layer can introduce contaminants from the press die.[5] Drop casting from solvents should only be used if the solvent is fully removed under vacuum and does not react with the sample.[5][6]
Causality Check: Why is this important? The XPS analysis volume is minuscule. Any surface contamination, such as oils from fingerprints or residues from plastic bags, can completely obscure the true signal from the this compound.[4] Always use powder-free gloves and clean, non-magnetic tools.[4][6]
Step 2: Instrument Setup and Data Acquisition
The choice of instrument parameters directly impacts spectral quality. The following settings are recommended for a typical analysis on an instrument equipped with a monochromatic Al Kα source.
| Parameter | Recommended Setting | Rationale (The "Why") |
| X-ray Source | Monochromatic Al Kα (1486.6 eV) | Minimizes satellite peaks and reduces X-ray induced sample damage, providing cleaner, higher-resolution spectra. |
| Analysis Chamber Pressure | < 5 x 10⁻⁹ Torr | Ultra-high vacuum (UHV) is essential to prevent rapid contamination of the sample surface during analysis. |
| Charge Neutralization | Low-energy electron flood gun | This compound is an insulator and will charge positively under X-ray irradiation. A neutralizer is mandatory to obtain accurate binding energies. |
| Survey Scan | Pass Energy: ~160 eV | A quick, wide-energy scan to identify all elements present on the surface and check for unexpected contaminants. |
| High-Resolution Scans | Pass Energy: ~20-40 eV | Lower pass energy increases the energy resolution, which is critical for separating the closely spaced chemical states in the Bi 4f, O 1s, and C 1s regions. |
Workflow for XPS Data Acquisition
The following diagram illustrates a logical workflow for acquiring high-quality XPS data for this compound.
Data Interpretation: A Comparative Guide to Bismuth Species
Accurate interpretation requires a multi-faceted approach, comparing the Bi 4f, O 1s, and C 1s spectra against known references.
The First Step: Trustworthy Energy Calibration
For insulating samples like this compound, the binding energy (BE) scale must be corrected for surface charging. The universally accepted method is to set the main peak of the adventitious carbon (C-C, C-H) C 1s spectrum to 284.8 eV .[1][8][9] This hydrocarbon layer is present on nearly all samples exposed to air and serves as a reliable internal standard.[10]
Causality Check: Why 284.8 eV? While some debate exists, this value is a widely adopted convention that allows for consistent comparison of data across different instruments and laboratories.[9][10] Failing to perform this correction will result in incorrectly identified chemical states.
Decoding the Spectra: this compound vs. Its Alter Egos
The true power of XPS lies in distinguishing the target compound from its common degradation products: Bismuth Oxide (Bi₂O₃) and Bismuth Subcarbonate ((BiO)₂CO₃).
The Bi 4f signal is a distinct doublet (Bi 4f₇/₂ and Bi 4f₅/₂) arising from spin-orbit coupling. The key diagnostic features are the binding energy of the Bi 4f₇/₂ peak and the energy separation (spin-orbit splitting) between the two peaks, which is consistently ~5.3 eV for Bi(III) compounds.[11][12]
-
This compound (Bi(CH₃COO)₃): The Bi 4f₇/₂ peak is typically found around 159.3 eV .[1][2] This reflects the Bi³⁺ oxidation state in an acetate coordination environment. Some studies show this can be deconvoluted into multiple components representing slightly different local bonding (e.g., O-Bi-O vs. Bi-O-C environments).[1][2]
-
Bismuth Oxide (Bi₂O₃): The Bi 4f₇/₂ peak is also found at a similar binding energy, typically ~159.0 - 159.5 eV , representing the Bi³⁺ state.[11][12][13]
-
Bismuth Subcarbonate ((BiO)₂CO₃): The Bi 4f₇/₂ peak is located at a slightly lower binding energy, around 158.7 - 159.0 eV .[14]
-
Metallic Bismuth (Bi⁰): If the sample has been reduced, a component at a much lower binding energy of ~157.0 eV will appear.[11]
Observation: The Bi 4f region alone is often insufficient to definitively distinguish between these Bi³⁺ species. We must look to the oxygen and carbon spectra for confirmation.
These complex regions provide the definitive fingerprints to differentiate the compounds.
| Compound | O 1s Binding Energies (eV) & Assignments | C 1s Binding Energies (eV) & Assignments |
| This compound | ~531.1 - 531.8 eV: Carboxylate (O=C-O -Bi)[2]~530.3 eV: May indicate some O-Bi-O bonding[1][2] | ~288.4 - 290.0 eV: Carboxylate (C =O)[1][2]~284.8 eV: Methyl group (CH₃) & Adventitious Carbon |
| Bismuth Oxide | ~529.5 - 530.0 eV: Lattice Oxygen (Bi-O )[15]~531-532 eV: Surface hydroxides or defects | ~284.8 eV: Adventitious Carbon only |
| Bismuth Subcarbonate | ~530.0 eV: Lattice Oxygen (Bi-O )[14]~531.5 - 532.0 eV: Carbonate (O -C=O)[16] | ~288.0 - 289.0 eV: Carbonate (C O₃)[14]~284.8 eV: Adventitious Carbon |
Comparative Data Summary
This table consolidates the key binding energies for easy comparison. All values are in eV and assume proper charge correction to the adventitious C 1s peak at 284.8 eV.
| Species | Bi 4f₇/₂ (eV) | Key O 1s Peak (eV) | Key C 1s Peak (eV) |
| This compound | ~159.3[1][2] | ~531.1 (O=C-O )[2] | ~288.4 (C =O)[2] |
| Bismuth Oxide | ~159.2[11][13] | ~529.7 (Bi-O )[15] | None (besides adventitious C) |
| Bismuth Subcarbonate | ~158.9[14] | ~531.7 (C O₃)[16] | ~288.5 (C O₃)[14] |
| Bismuth Metal | ~157.0[11] | N/A | N/A |
A Logic Diagram for Species Identification
This decision tree guides the user through a logical process to identify the dominant bismuth species on the surface based on the combined XPS data.
Implications for Research and Drug Development
The ability to perform this comparative analysis is crucial. For a drug development professional, confirming the surface is pure this compound and not bismuth subcarbonate is vital, as the two have different solubilities and bioavailabilities. For a materials scientist, detecting a thin layer of bismuth oxide on the acetate precursor can explain unexpected reaction pathways during synthesis. XPS provides the definitive, quantitative data needed to control for these surface-level variations, leading to more reproducible and reliable outcomes. By following the robust protocols and comparative logic outlined in this guide, researchers can confidently characterize their bismuth materials and accelerate their development timelines.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]
- 5. xpslibrary.com [xpslibrary.com]
- 6. mmrc.caltech.edu [mmrc.caltech.edu]
- 7. subsite.harwellxps.uk [subsite.harwellxps.uk]
- 8. xpslibrary.com [xpslibrary.com]
- 9. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Using Adventitious Carbon for Charge Correcting [xpsfitting.com]
- 10. surfacesciencewestern.com [surfacesciencewestern.com]
- 11. Bismuth | XPS Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Construction of S-Scheme BiVO4/Bi2O2S Heterojunction for Highly Effective Photocatalysis of Antibiotic Pollutants | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Oxygen | XPS Periodic Table | Thermo Fisher Scientific - TW [thermofisher.com]
A Comparative Guide to Bismuth Acetate and Tin Octoate Catalysts in Polyurethane Systems
In the synthesis of polyurethanes (PUs), the choice of catalyst is paramount, dictating not only the reaction kinetics but also the final properties of the polymer and its environmental footprint. For decades, organotin compounds, particularly tin (II) octoate (also known as stannous octoate), have been the industry workhorse. However, mounting toxicological concerns and regulatory pressures have accelerated the search for viable alternatives.[1][2] Among the frontrunners are bismuth-based catalysts, such as bismuth acetate and its more common analogues, bismuth neodecanoate and bismuth octoate.[3][4]
This guide provides a comprehensive comparison between this compound (representing the broader class of bismuth carboxylates) and tin octoate, offering researchers and product developers the data-driven insights needed to make informed formulation decisions.
Catalytic Mechanism and Activity
Both tin and bismuth catalysts facilitate polyurethane formation by accelerating the reaction between an isocyanate (NCO) group and a hydroxyl (OH) group.[5] They operate primarily through a coordination-insertion mechanism. The metal center coordinates with the reactants, lowering the activation energy of the reaction and promoting the formation of the urethane linkage.
Caption: Generalized metal-catalyzed urethane formation pathway.
Tin Octoate (Stannous Octoate): Renowned for its high activity, tin octoate is a potent gelling catalyst, rapidly accelerating the isocyanate-polyol reaction.[6] This makes it ideal for applications requiring fast cure times, such as in the production of flexible foams.[6] However, its activity can sometimes be difficult to control, potentially leading to short pot lives.
This compound/Carboxylates: Bismuth catalysts are also highly active, with some studies showing they can match or even exceed the isocyanate conversion efficiency of tin octoate under similar conditions.[7][8] Bismuth compounds are often described as providing a more controlled, "delayed-action" cure.[9] This allows for a longer pot life, which is advantageous in applications like coatings and cast elastomers where extended flow and workability are required.[9][10] The activity of bismuth catalysts can be significantly enhanced through synergistic combinations with other metal carboxylates, such as those of zinc or lithium.[3][11]
Reaction Selectivity: Gelling vs. Blowing
In many polyurethane foam formulations, two primary reactions occur simultaneously:
-
Gelling Reaction: Isocyanate + Polyol → Urethane (builds polymer network)
-
Blowing Reaction: Isocyanate + Water → Unstable Carbamic Acid → Amine + CO₂ (creates foam cells)
A well-balanced catalyst must effectively promote both reactions at the appropriate rates.
-
Tin Octoate: While a strong gelling catalyst, it also promotes the blowing reaction.[6] The balance is often managed by using it in conjunction with a tertiary amine catalyst, which is a strong blowing catalyst.[6]
-
Bismuth Carboxylates: A key advantage of bismuth catalysts is their higher selectivity for the gelling (NCO/OH) reaction over the blowing (NCO/H₂O) reaction.[1][12][13] This selectivity helps to minimize the formation of CO₂ bubbles in non-foam applications like coatings and adhesives, leading to a smoother, defect-free finish.[1] In foam systems, this selectivity can provide more precise control over the foam rise and cell structure.[7]
Hydrolytic Stability
Hydrolytic stability refers to a catalyst's ability to resist decomposition in the presence of water. This is a critical factor for the shelf-life of pre-mixed polyol systems ("B-side" components), which often contain traces of moisture.
-
Tin Octoate: Stannous octoate is susceptible to hydrolysis, which can lead to a loss of catalytic activity over time and the formation of precipitates.
-
Bismuth Carboxylates: Traditional bismuth carboxylates are also prone to hydrolysis, which can cause the precipitation of bismuth oxides and a loss of activity.[14] However, significant advancements have led to the development of hydrolytically stable bismuth catalysts.[14] These newer formulations use specific ligands to protect the bismuth ion from water, allowing for pre-mixed polyol formulations with shelf lives exceeding 12 months, a feat previously difficult to achieve with bismuth catalysts.[14][15]
Comparative Performance Data
The following table summarizes hypothetical but representative experimental data comparing the performance of a standard tin octoate catalyst with a hydrolytically stable bismuth carboxylate catalyst in a model polyurethane elastomer formulation.
| Parameter | Tin Octoate (0.05% w/w) | This compound Analog (0.10% w/w) | Rationale for Observation |
| Cream Time | ~15 seconds | ~25 seconds | Tin's higher initial activity initiates the reaction faster. |
| Gel Time | ~60 seconds | ~120 seconds | Bismuth's delayed-action provides a longer working time before viscosity builds rapidly. |
| Tack-Free Time | ~180 seconds | ~240 seconds | The overall cure profile for the bismuth system is more gradual. |
| Shore A Hardness (24h) | 85 | 82 | Tin's rapid gelling can lead to a quicker development of initial hardness. |
| Shore A Hardness (7 days) | 86 | 86 | Both catalysts achieve full cure and final properties over time. |
| B-Side Stability (6 mo. @ 25°C) | Activity loss observed | Stable, no precipitation | Modern bismuth catalysts exhibit superior hydrolytic stability.[14] |
Note: Higher catalyst loading for Bismuth is often required to match the speed of Tin.[6]
Toxicity and Regulatory Landscape
The primary driver for replacing organotin catalysts stems from their toxicity.[1][2]
-
Tin Octoate: Organotin compounds, particularly dibutyltin (DBT) and tributyltin (TBT) compounds, are under intense regulatory scrutiny due to their classification as toxic for reproduction and their negative environmental impact.[1][3] While stannous octoate is less toxic than some other organotins, the trend is a clear industry-wide move away from tin-based chemistry.[2]
-
This compound/Carboxylates: Bismuth is widely regarded as a "green" or non-toxic element with a favorable toxicological profile.[9][10] Bismuth compounds have long been used in pharmaceutical and cosmetic applications, highlighting their safety.[1] This makes bismuth catalysts a much safer and more sustainable alternative, aligning with global regulations like REACH and a growing corporate focus on health and environmental safety.[4][15]
Experimental Protocol: Determination of Gel Time
This protocol provides a standardized method for comparing the catalytic activity of this compound and Tin Octoate.
Objective: To measure the gel time of a simple two-component polyurethane system to quantitatively compare catalyst activity. Gel time is defined as the point where the liquid mixture transitions to a solid gel, often determined by the crossover of the storage modulus (G') and loss modulus (G").[16]
Caption: Experimental workflow for rheological determination of gel time.
Materials:
-
Polyether Polyol (e.g., 1000 g/mol diol)
-
Toluene Diisocyanate (TDI) or Methylene Diphenyl Diisocyanate (MDI)
-
This compound or Bismuth Neodecanoate
-
Tin (II) Octoate
-
Anhydrous Solvent (e.g., dioctyl phthalate) for catalyst dilution
-
Rotational Rheometer with temperature-controlled parallel plates
-
High-speed mechanical mixer
-
Stopwatch
Procedure:
-
Preparation: Both polyol and isocyanate components must be degassed under vacuum to remove dissolved air and moisture. Prepare stock solutions of each catalyst to ensure accurate dosing.
-
Mixing: In a disposable cup, add the pre-weighed polyol. Add the required amount of catalyst stock solution and mix thoroughly.
-
Initiation: Add the stoichiometric amount of isocyanate to the polyol/catalyst mixture. Immediately start the stopwatch and a high-speed mixer. Mix vigorously for a defined period (e.g., 30 seconds).
-
Measurement: Quickly transfer a sample of the reacting mixture onto the lower plate of the pre-heated rheometer. Lower the upper plate to the desired gap.
-
Data Acquisition: Begin the oscillatory time sweep test at a constant frequency (e.g., 1 Hz) and strain. Record the storage modulus (G'), loss modulus (G''), and complex viscosity as a function of time.
-
Analysis: The gel time is the time at which the G' and G'' curves intersect.[16] Repeat the experiment at least three times for each catalyst to ensure reproducibility.
Conclusion and Recommendation Logic
The choice between this compound and Tin Octoate is not a matter of direct replacement but of strategic formulation based on application demands.
Caption: Decision matrix for selecting between tin and bismuth catalysts.
-
Choose Tin Octoate for: Applications where rapid cure is the primary objective and toxicological concerns are manageable within the specific use case (e.g., certain high-volume foam production).
-
Choose this compound (or modern analogs) for: A wide array of applications, especially where safety, environmental compliance, and formulation stability are paramount.[4][12] This includes coatings, adhesives, sealants, and elastomers (CASE), as well as systems requiring a longer working time or improved hydrolytic stability.[9][10][14]
The transition from tin to bismuth catalysts represents a significant step forward in formulating safer, more stable, and highly versatile polyurethane products. While tin octoate remains a potent tool for achieving rapid reaction rates, the superior environmental profile, controlled reactivity, and excellent hydrolytic stability of modern bismuth catalysts make them the preferred choice for new product development and reformulation efforts across the industry.
References
- 1. researchgate.net [researchgate.net]
- 2. www2.mst.dk [www2.mst.dk]
- 3. Heterobimetallic complexes composed of bismuth and lithium carboxylates as polyurethane catalysts – alternatives to organotin compounds - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00446H [pubs.rsc.org]
- 4. Optimize your processes with our bismuth catalysts - TIB Chemicals AG [tib-chemicals.com]
- 5. bdmaee.net [bdmaee.net]
- 6. patchamltd.com [patchamltd.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. bdmaee.net [bdmaee.net]
- 10. newtopchem.com [newtopchem.com]
- 11. iris.unito.it [iris.unito.it]
- 12. egekimya.com [egekimya.com]
- 13. bismuth isooctanoate-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 14. shepchem.com [shepchem.com]
- 15. shepchem.com [shepchem.com]
- 16. real.mtak.hu [real.mtak.hu]
The Ascendancy of Bismuth Acetate: A Non-Toxic Catalyst Validated for Modern Organic Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of greener, more efficient, and economically viable chemical transformations, the spotlight has increasingly turned towards catalysts that sidestep the environmental and health hazards associated with traditional heavy metals. Among the frontrunners in this paradigm shift is Bismuth(III) acetate, Bi(OAc)₃, a remarkably versatile and benign Lewis acid catalyst. This guide provides an in-depth validation of Bismuth acetate's performance, offering a comparative analysis against other catalysts, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in their synthetic endeavors.
The Green Appeal: Deconstructing the Non-Toxicity of Bismuth
Bismuth's position in the periodic table, neighboring toxic heavy metals like lead and antimony, belies its remarkably low toxicity.[1] This "green metal" status is a cornerstone of its appeal in catalysis, particularly within the pharmaceutical and fine chemical industries where biocompatibility and environmental impact are paramount.[2] Unlike many transition metal catalysts that pose significant disposal and contamination challenges, bismuth compounds are generally considered environmentally friendly.[3] The low solubility of many bismuth compounds in aqueous solutions further contributes to their reduced biological availability and toxicity.[4] This inherent safety profile makes this compound an attractive alternative for developing sustainable synthetic methodologies.
Performance Validation: this compound in Action
The efficacy of a catalyst is ultimately judged by its performance in chemical reactions. This compound has demonstrated its prowess in a variety of organic transformations, often rivaling or even surpassing the activity of conventional, more toxic catalysts. As a potent Lewis acid, it excels at activating substrates and facilitating the formation of crucial carbon-carbon and carbon-heteroatom bonds.[5]
Case Study: Synthesis of 1,5-Benzodiazepine Derivatives
A compelling example of this compound's catalytic efficiency is in the synthesis of 1,5-benzodiazepine derivatives, a class of compounds with significant pharmacological applications. A comparative study on the condensation of o-phenylenediamine and acetone highlights the superior performance of Bismuth(III) salts over other acid catalysts.
Table 1: Comparative Catalytic Performance in the Synthesis of 1,5-Benzodiazepines [6]
| Catalyst | Time (min) | Yield (%) |
| Bi(OAc)₃ | 20 | 90 |
| Bi(NO₃)₃·5H₂O | 25 | 88 |
| BiCl₃ | 30 | 85 |
| Sc(OTf)₃ | 45 | 82 |
| InCl₃ | 60 | 75 |
| ZnCl₂ | 120 | 60 |
| AlCl₃ | 180 | 50 |
| No Catalyst | 240 | <10 |
Reaction conditions: o-phenylenediamine (1 mmol), acetone (2.5 mmol), catalyst (10 mol%), room temperature.
The data unequivocally demonstrates that Bismuth(III) acetate not only provides a high yield but also significantly reduces the reaction time compared to other common Lewis acids like InCl₃, ZnCl₂, and AlCl₃.[6] This enhanced reactivity, coupled with its non-toxic profile, positions this compound as a highly desirable catalyst for this important heterocyclic synthesis.
Experimental Protocol: A Practical Guide to Bismuth-Catalyzed Synthesis
To illustrate the practical application of bismuth catalysis, a detailed protocol for the synthesis of quinoxaline derivatives is provided. Quinoxalines are another important class of nitrogen-containing heterocycles with diverse biological activities. While this protocol utilizes Bismuth(III) triflate, the general procedure is representative of the ease of handling and mild conditions often associated with bismuth-catalyzed reactions.
Synthesis of 2,3-Disubstituted Quinoxalines
This protocol outlines the cyclocondensation of 1,2-diamines with 1,2-dicarbonyl compounds.
Experimental Workflow:
Caption: A step-by-step workflow for the synthesis of quinoxalines.
Detailed Procedure: [7]
-
To a stirred suspension of the 1,2-dicarbonyl compound (1.0 mmol) and the 1,2-diamine (1.2 mmol) in water (2 mL), add the Bismuth(III) catalyst (10 mol%).
-
Stir the resulting mixture at room temperature for the time specified by reaction monitoring (typically checked by Thin Layer Chromatography - TLC).
-
Upon completion of the reaction, extract the mixture with ethyl acetate (2 x 10 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure quinoxaline derivative.
This protocol highlights the operational simplicity and the use of water as a green solvent, further cementing the environmentally benign nature of bismuth catalysis.[7]
Unveiling the Mechanism: The Role of this compound as a Lewis Acid
The catalytic activity of this compound stems from its ability to act as a Lewis acid, accepting an electron pair from a reactant. This interaction activates the substrate, making it more susceptible to nucleophilic attack. A classic example illustrating this principle is the Biginelli reaction, a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones.
Proposed Catalytic Cycle for the Biginelli Reaction:
Caption: The proposed catalytic cycle for the Biginelli reaction.
In this mechanism, the Lewis acidic this compound coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity.[8] This activation facilitates the nucleophilic attack by urea, leading to the formation of an acylimine intermediate. Subsequent addition of the enolate from the β-ketoester and an intramolecular cyclization and dehydration afford the final dihydropyrimidinone product, regenerating the this compound catalyst for the next cycle.[9][10]
Conclusion: Embracing a Sustainable Future with this compound
The evidence presented in this guide strongly validates this compound as a non-toxic, efficient, and versatile catalyst for a range of important organic transformations. Its compelling performance, particularly when compared to traditional and more hazardous catalysts, underscores its potential to revolutionize synthetic strategies in both academic and industrial research. The combination of its low cost, environmental benignity, and high catalytic activity makes this compound a cornerstone of sustainable chemistry, empowering scientists to design and execute cleaner and more efficient synthetic routes for the development of pharmaceuticals and other valuable chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Protocol for stereodivergent asymmetric hydrogenation of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bismuth (III) Salts Promoted and Ionic Liquid Assisted an Efficient and Environmentally Benign One-Pot Synthesis of 1,5-Benzodiazepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Biginelli Reaction [organic-chemistry.org]
A Senior Application Scientist's Guide to the Electrochemical Characterization of Bismuth Acetate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of electrochemical applications, from advanced sensing platforms to energy storage and electrocatalysis, the choice of precursor material is a critical determinant of performance and reproducibility. Bismuth, with its low toxicity and favorable electrochemical properties, has emerged as a compelling alternative to traditional materials like mercury. Among the various bismuth precursors available, Bismuth(III) acetate offers a unique combination of solubility, stability, and reactivity that warrants a detailed investigation.
This guide provides an in-depth electrochemical characterization of Bismuth acetate, benchmarked against other common bismuth precursors such as bismuth nitrate, bismuth chloride, and bismuth oxide. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the practical insights needed to make informed decisions in their work.
The Electrochemical Landscape of Bismuth Precursors: An Overview
The selection of a bismuth precursor for electrochemical applications is fundamentally a trade-off between solubility, stability in the chosen electrolyte, and the kinetics of the electrochemical deposition or reaction. The anion associated with the bismuth cation can significantly influence the speciation of Bi(III) in solution, its complexation behavior, and ultimately, the morphology and properties of the resulting bismuth film or nanoparticles.
-
This compound (Bi(CH₃COO)₃): This organic salt is often favored for its good solubility in aqueous solutions, particularly in acetate buffers, which are common electrolytes in electroanalysis. The acetate anion can act as a complexing agent, influencing the deposition potential and promoting the formation of uniform and adherent bismuth films.
-
Bismuth Nitrate (Bi(NO₃)₃·5H₂O): A widely used precursor, bismuth nitrate is readily soluble in acidic solutions. However, it is prone to hydrolysis at higher pH values, leading to the formation of insoluble bismuth oxynitrates, which can complicate electrochemical studies.[1]
-
Bismuth Chloride (BiCl₃): Soluble in acidic solutions, bismuth chloride can form various chloro-complexes in solution, affecting the reduction potential of Bi(III). The presence of chloride ions can also influence the morphology of the electrodeposited bismuth.
-
Bismuth Oxide (Bi₂O₃): As an insoluble solid, bismuth oxide is typically used in the form of a nanoparticle ink or paste applied to the electrode surface.[2] Its electrochemical characterization involves the direct solid-state reduction of the oxide to metallic bismuth.
Electrochemical Characterization of this compound: A Detailed Analysis
The electrochemical behavior of this compound is typically investigated using techniques such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS). These methods provide valuable information about the redox processes, reaction kinetics, and interfacial properties of the system.
Cyclic Voltammetry (CV) of this compound
Cyclic voltammetry is a powerful technique for probing the redox behavior of an electroactive species. A typical CV of a this compound solution in an acetate buffer reveals characteristic oxidation and reduction peaks corresponding to the Bi(III)/Bi(0) redox couple.
A representative cyclic voltammogram of a bismuth film electrode in a 0.1 M acetate buffer solution shows an oxidation peak around -0.11 V and a reduction peak at approximately -0.57 V, indicating the stripping and deposition of bismuth, respectively.[3] The separation between the anodic and cathodic peak potentials (ΔEp) provides insight into the reversibility of the reaction. For a reversible process, ΔEp is theoretically 59/n mV at 25°C, where n is the number of electrons transferred.
The choice of an acetate buffer as the supporting electrolyte is strategic. It not only provides a stable pH environment but the acetate ions can also complex with Bi(III) ions. This complexation can shift the reduction potential to more negative values, improve the uniformity of the deposited film, and prevent the precipitation of bismuth hydroxides.[4]
Electrochemical Impedance Spectroscopy (EIS) of this compound
EIS is a non-destructive technique that probes the impedance of an electrochemical system over a range of frequencies. The resulting data, often visualized as a Nyquist plot, can be modeled using an equivalent electrical circuit to extract quantitative parameters about the interface. A common model used for such systems is the Randles circuit.[5]
A systematic EIS analysis of an in-situ prepared bismuth-film glassy carbon electrode in a 0.1 M acetate buffer solution provides key insights.[6] The Nyquist plot typically shows a semicircle at high frequencies, the diameter of which corresponds to the charge transfer resistance (Rct), and a linear tail at low frequencies, which is related to diffusion processes (Warburg impedance, Zw).
-
Charge Transfer Resistance (Rct): This parameter reflects the kinetic barrier for the electron transfer reaction at the electrode surface. A smaller Rct value indicates faster kinetics.
-
Double-Layer Capacitance (Cdl): This arises from the charge separation at the electrode-electrolyte interface and is related to the surface area and nature of the electrode.[7]
-
Solution Resistance (Rs): This is the resistance of the electrolyte solution between the working and reference electrodes.
By fitting the EIS data to a Randles circuit, one can quantify these parameters and understand how they are influenced by factors such as the deposition potential and the presence of analytes.
Comparative Performance: this compound vs. Alternative Precursors
The choice of precursor can have a profound impact on the electrochemical performance. Here, we compare the key electrochemical parameters of this compound with those of Bismuth nitrate and Bismuth chloride based on available literature data.
| Parameter | This compound | Bismuth Nitrate | Bismuth Chloride | Bismuth Oxide | Source(s) |
| Typical Supporting Electrolyte | Acetate Buffer (pH 4.5) | Acidic (e.g., HNO₃) | Acidic (e.g., HCl) | Various (e.g., KOH, NaCl) | [3][8][9][10] |
| CV Reduction Peak (vs. Ag/AgCl) | ~ -0.57 V | Varies with acid concentration | Varies with chloride concentration | Varies with electrolyte | [3][11][12] |
| Charge Transfer Resistance (Rct) | Lower in acetate buffer | Generally higher | Dependent on complexation | High initial resistance | [6][13] |
| Film Morphology | Uniform, adherent films | Can be dendritic or nodular | Can be influenced by Cl⁻ adsorption | Dependent on nanoparticle synthesis | [4][8][14] |
| Stability to Hydrolysis | More stable in near-neutral pH | Prone to hydrolysis above pH 2 | Stable in acidic solutions | Insoluble | [1] |
Key Insights from the Comparison:
-
This compound generally leads to the formation of more uniform and adherent bismuth films, which is advantageous for sensor applications. The lower charge transfer resistance observed in acetate buffer suggests faster electron transfer kinetics.[6]
-
Bismuth Nitrate is a cost-effective and common precursor, but its propensity for hydrolysis requires careful pH control of the electrolyte. The resulting film morphology can be less uniform compared to that from acetate solutions.[1][8]
-
Bismuth Chloride offers an alternative in acidic media, but the formation of various chloro-complexes can lead to more complex electrochemical behavior. The cyclic voltammogram of BiCl₃ can show irreversible reduction peaks, indicating coupled chemical reactions.[12]
-
Bismuth Oxide , when used as a nanoparticle ink, provides a high surface area but introduces the additional step of solid-state reduction. The initial charge transfer resistance can be high before the oxide is fully reduced to metallic bismuth.[10]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the findings, detailed and validated experimental protocols are essential.
Electrode Preparation and Pre-treatment
A crucial step for obtaining reliable electrochemical data is the proper preparation of the working electrode.
Protocol for Glassy Carbon Electrode (GCE) Polishing:
-
Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.
-
Rinse the electrode thoroughly with deionized water.
-
Sonicate the electrode in a 1:1 mixture of deionized water and ethanol for 5 minutes to remove any residual alumina particles.
-
Rinse again with deionized water and dry under a stream of nitrogen.
This polishing procedure ensures a clean and reproducible electrode surface, which is critical for consistent results.[15]
Electrolyte Preparation
Protocol for 0.1 M Acetate Buffer (pH 4.5) with this compound:
-
To prepare a 0.1 M acetate buffer, mix appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate solutions to achieve a pH of 4.5.
-
Dissolve the desired amount of Bismuth(III) acetate in the acetate buffer to reach the target concentration (e.g., 1 mM). Gentle heating and stirring may be required to facilitate dissolution.
-
Allow the solution to cool to room temperature before use.
Protocol for Acidic Bismuth Nitrate Solution:
-
Dissolve the required amount of Bismuth(III) nitrate pentahydrate in a solution of nitric acid (e.g., 0.1 M HNO₃) to prevent hydrolysis.[16]
Cyclic Voltammetry (CV) Measurement
Step-by-Step CV Protocol:
-
Assemble a three-electrode cell with the polished GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Fill the cell with the prepared electrolyte solution containing the bismuth precursor.
-
De-aerate the solution by bubbling with high-purity nitrogen for at least 15 minutes to remove dissolved oxygen.
-
Connect the electrodes to a potentiostat.
-
Set the CV parameters:
-
Initial Potential: e.g., 0.2 V
-
Vertex Potential 1: e.g., -1.2 V
-
Vertex Potential 2: e.g., 0.2 V
-
Scan Rate: e.g., 50 mV/s
-
-
Run the cyclic voltammogram for a desired number of cycles.
Electrochemical Impedance Spectroscopy (EIS) Measurement
Step-by-Step EIS Protocol:
-
Use the same three-electrode setup and de-aerated electrolyte as for the CV measurements.
-
Set the potentiostat to the desired DC potential. This is often chosen to be a potential where a specific electrochemical process is occurring, as determined from the CV.
-
Set the EIS parameters:
-
Frequency Range: e.g., 100 kHz to 0.1 Hz
-
AC Amplitude: e.g., 10 mV (a small amplitude is used to ensure a linear response)
-
-
Run the EIS measurement.
-
Fit the resulting Nyquist plot to an appropriate equivalent circuit model (e.g., Randles circuit) to extract the electrochemical parameters.
Visualizing the Workflow: From Precursor to Performance
Visualizing the experimental workflow can aid in understanding the logical sequence of steps and the relationships between different characterization techniques.
Caption: Workflow for the electrochemical characterization of a bismuth precursor.
Caption: Comparative workflow for electrochemical analysis of different bismuth precursors.
Conclusion: The Merits of this compound
The electrochemical characterization of this compound reveals it to be a highly promising precursor for a range of applications. Its stability in near-neutral pH electrolytes, coupled with the ability to form uniform and electrochemically active bismuth films, makes it a superior choice in many scenarios compared to bismuth nitrate and bismuth chloride. The lower charge transfer resistance often observed with this compound suggests more favorable kinetics for electrodeposition and other redox processes.
While bismuth nitrate remains a viable and cost-effective option, its susceptibility to hydrolysis necessitates stringent pH control. Bismuth chloride introduces complexities due to the formation of various chloro-complexes. Bismuth oxide, on the other hand, is suitable for applications where a solid-state precursor is preferred.
Ultimately, the optimal choice of bismuth precursor will depend on the specific requirements of the application, including the desired film morphology, the nature of the electrolyte, and the cost considerations. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently select and characterize the most appropriate bismuth precursor for their needs.
References
- 1. Electrodeposition of Bismuth Dendrites on Oxide-Derived Copper Foam Enhancing Electrochemical CO2 Reduction to Formate [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. analchemres.org [analchemres.org]
- 5. Randles circuit - Wikipedia [en.wikipedia.org]
- 6. db-thueringen.de [db-thueringen.de]
- 7. Double-layer capacitance - Wikipedia [en.wikipedia.org]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Electrochemical Production of Bismuth in the KCl–PbCl2 Melt - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BASi® | Working Electrodes [basinc.com]
- 16. Exploiting Chemistry to Improve Performance of Screen-Printed, Bismuth Film Electrodes (SP-BiFE) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Thermal Stability of Bismuth Acetate: A TGA-Based Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realms of materials science and pharmaceutical development, the choice of a precursor material is a critical decision that dictates the properties of the final product. Bismuth compounds, in particular, are gaining traction in applications ranging from catalysis to active pharmaceutical ingredients. Among the various precursors, bismuth acetate (Bi(CH₃COO)₃) is often considered for its solubility and handling characteristics. However, a thorough understanding of its thermal stability is paramount for its effective application.
This guide provides an in-depth interpretation of the thermogravimetric analysis (TGA) of this compound, offering a comparative perspective against other common bismuth precursors. The insights herein are designed to empower researchers to make informed decisions in catalyst preparation, nanoparticle synthesis, and drug formulation.
Understanding the Thermal Decomposition of this compound
Thermogravimetric analysis is a cornerstone technique for characterizing the thermal stability of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting TGA curve provides a quantitative fingerprint of the material's decomposition and thermal behavior.
The thermal decomposition of this compound is a multi-step process. When heated, it doesn't simply sublime or melt; it undergoes a series of chemical transformations, ultimately yielding bismuth(III) oxide (Bi₂O₃) at high temperatures. The key stages of this decomposition are:
-
Initial Decomposition: this compound begins to decompose at temperatures as low as 50°C, releasing acetic acid and forming bismuth oxyacetate (BiOCH₃COO)[1][2].
-
Intermediate Formation: As the temperature increases, the bismuth oxyacetate further decomposes. One identified intermediate is bismuth oxycarbonate (Bi₂O₂CO₃)[3].
-
Final Oxide Formation: The final decomposition step, occurring at approximately 280-320°C, involves the breakdown of the intermediate species to form metallic bismuth, which is then oxidized in the presence of air to yield the final product, bismuth(III) oxide (Bi₂O₃)[1][2]. The complete conversion to Bi₂O₃ is generally observed by 400°C[1].
This multi-stage decomposition has significant implications for applications where precise temperature control is crucial. For instance, in the synthesis of bismuth-containing catalysts, the formation of these intermediates can influence the final catalyst structure and activity.
Visualizing the Decomposition Pathway
To clarify the sequence of thermal events, the following diagram illustrates the decomposition pathway of this compound.
Caption: Thermal decomposition pathway of this compound.
Comparative Analysis: this compound vs. Alternative Precursors
The choice of a bismuth precursor often extends beyond this compound. Other compounds like bismuth nitrate, bismuth citrate, and bismuth carboxylates are frequently used. A comparative TGA analysis is essential to understand their relative thermal stabilities and suitability for specific applications.
| Precursor | Key Decomposition Events | Final Residue | Key Advantages | Key Disadvantages |
| This compound | Initial decomposition ~50-200°C; complete decomposition to oxide by ~400°C.[1][2] | Bi₂O₃ | Good solubility in some organic solvents.[4] | Relatively low decomposition temperature; multi-step decomposition can be complex to control. |
| Bismuth Nitrate | Dehydration followed by decomposition of nitrate groups, often with the release of NOx gases.[5] | Bi₂O₃ | Common and relatively inexpensive. | Hydrolytically sensitive; decomposition can be energetic and release corrosive gases.[6] |
| Bismuth Citrate | Multi-stage decomposition, with combustion of the citrate ligand occurring at higher temperatures than acetate.[7] | Bi₂O₃ | Often used in pharmaceutical preparations. | Can have complex decomposition pathways with multiple intermediates.[7] |
| Bismuth 2-ethylhexanoate | Decomposes over a wide temperature range.[8] | Bi₂O₃ | Soluble in a wider range of organic solvents. | Broad decomposition range can make precise control challenging.[8] |
| Bismuth Subcarbonate | Decomposes at higher temperatures compared to the acetate, typically in the 250-380°C range.[9] | Bi₂O₃ | Higher thermal stability can be advantageous in some applications. | Insoluble in most solvents. |
Key Insights from the Comparison:
-
Thermal Stability: this compound exhibits a lower onset of decomposition compared to precursors like bismuth subcarbonate, indicating lower thermal stability. This can be either an advantage or a disadvantage depending on the desired processing temperature.
-
Decomposition Profile: The multi-step decomposition of this compound, involving stable intermediates, contrasts with the more direct decomposition of some other precursors. This offers potential opportunities to isolate these intermediates for specific material synthesis.
-
Residue: All the compared precursors ultimately yield bismuth(III) oxide upon heating in an air or oxygen atmosphere, which is a common target material in many applications.
Experimental Protocol for TGA of this compound
To ensure the generation of reliable and reproducible data, a standardized experimental protocol is crucial. The following provides a robust methodology for the TGA of this compound, grounded in established practices for metal-organic compounds.[10][11][12]
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer (TGA) is required.
Materials:
-
This compound powder (ensure it is dry and has been stored properly to prevent hydrolysis).[3]
-
High-purity nitrogen or synthetic air for the purge gas.
Experimental Workflow:
Caption: Experimental workflow for TGA of this compound.
Step-by-Step Procedure:
-
Instrument Calibration: Ensure the TGA is calibrated for both mass and temperature according to standard procedures (e.g., ASTM E1582, ASTM E2040).[13]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a clean, tared TGA crucible (alumina or platinum is recommended).
-
Loading and Purging: Place the crucible in the TGA furnace. Purge the system with the desired gas (e.g., nitrogen for inert atmosphere studies or air for oxidative decomposition) at a controlled flow rate (typically 20-50 mL/min) for a sufficient time to ensure a stable atmosphere.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature, for example, 30°C.
-
Heat the sample at a linear rate, commonly 10°C/min, up to a final temperature of around 600°C to ensure complete decomposition.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage mass loss on the y-axis against the temperature on the x-axis to obtain the TGA curve.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Determine the onset and end temperatures for each decomposition step and the corresponding mass loss.
-
Causality Behind Experimental Choices:
-
Heating Rate: A rate of 10°C/min is a common choice that balances resolution and experimental time. Slower rates can provide better separation of overlapping thermal events, while faster rates may shift decomposition temperatures to higher values.
-
Atmosphere: An inert atmosphere (nitrogen) is used to study the intrinsic thermal decomposition of the material without oxidation. An oxidative atmosphere (air) is chosen when the final product is intended to be an oxide, as it facilitates the oxidation of intermediates.
-
Sample Mass: A small sample mass (5-10 mg) is used to minimize thermal gradients within the sample and ensure uniform heating.
Implications for Researchers and Drug Development Professionals
The thermal stability profile of this compound has direct consequences for its practical use:
-
In Materials Synthesis: For researchers preparing bismuth oxide nanoparticles or thin films, the TGA data informs the necessary calcination temperature. Knowing that the complete conversion to Bi₂O₃ occurs by 400°C allows for the selection of an appropriate temperature to achieve the desired crystalline phase without excessive energy consumption.[1]
-
In Catalysis: The formation of intermediates like bismuth oxyacetate and oxycarbonate could present opportunities for creating novel catalytic species. By carefully controlling the temperature, it may be possible to arrest the decomposition at an intermediate stage to produce a material with unique surface properties.
-
In Drug Development: Bismuth compounds are used in various pharmaceutical formulations. The thermal stability of the active pharmaceutical ingredient (API) is a critical parameter that affects manufacturing processes (e.g., drying, milling, and tableting) and the shelf-life of the final product. The relatively low decomposition temperature of this compound must be considered to avoid degradation during processing.
Conclusion
The thermal decomposition of this compound is a well-defined, multi-step process that can be effectively characterized by thermogravimetric analysis. It exhibits lower thermal stability compared to some other bismuth precursors, with decomposition initiating at around 50°C and completing by 400°C to yield bismuth(III) oxide. This detailed understanding of its thermal behavior, in comparison to alternatives, is crucial for researchers and professionals in materials science and pharmaceuticals. By leveraging this knowledge, it is possible to optimize processing conditions, control the formation of desired products, and ensure the stability and efficacy of bismuth-based materials and medicines.
References
- 1. Development of spray pyrolysis-synthesised Bi 2 O 3 thin films for photocatalytic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02907K [pubs.rsc.org]
- 2. Thermal Decomposition of Bismuth(III) Acetate and Synthesis of New Polymorph of Bismuth(III) Oxide | CiNii Research [cir.nii.ac.jp]
- 3. heegermaterials.com [heegermaterials.com]
- 4. chembk.com [chembk.com]
- 5. Synthesis and characterization of basic bismuth(III) nitrates - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. elar.urfu.ru [elar.urfu.ru]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Decomposition of Nanostructured Bismuth Subcarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. infinitalab.com [infinitalab.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Bismuth Acetate
This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of bismuth acetate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the chemical principles and regulatory contexts that govern proper waste management. Our objective is to empower laboratory personnel to handle this compound with the highest degree of safety and environmental stewardship, building a foundation of trust through scientific integrity.
Hazard Assessment & Chemical Profile of this compound
Understanding the intrinsic properties of this compound is the cornerstone of its safe management. This compound (Bi(CH₃COO)₃) is a white crystalline solid used as a catalyst in organic synthesis and as a precursor for other bismuth-containing materials.[1][2] While bismuth compounds are generally considered to have low to moderate toxicity, improper disposal can pose risks to both personnel and the environment.[3][4]
Key chemical characteristics relevant to disposal are summarized below:
| Property | Value / Description | Rationale for Disposal Concern |
| Chemical Formula | Bi(C₂H₃O₂)₃[5] | Contains Bismuth, a heavy metal. |
| Appearance | White to off-white powder or crystals.[5] | Fine powder presents an inhalation risk.[6] |
| Solubility | Insoluble or slightly soluble in water; soluble in acetic acid.[5][7][8] | Cannot be disposed of via sanitary sewer as it will not dissolve and can contaminate waterways.[9] |
| Stability | Stable under normal conditions, but hydrolyzes in the presence of water/moisture.[1][3][10] | Must be stored in a dry, sealed container to prevent reaction with atmospheric moisture.[1] |
| Reactivity | Incompatible with strong oxidizing agents.[3] | Requires segregation from incompatible chemical waste streams. |
| Decomposition | Decomposes upon heating to produce irritating fumes, organic acid vapors, and bismuth oxide.[1][3][11] | Incineration must be performed in a controlled facility with appropriate off-gas treatment. |
Health & Safety Profile: this compound is classified as a skin, eye, and respiratory irritant.[6][8][12] It is also considered harmful if swallowed (Acute Toxicity, Oral, Category 4).[12][13] Therefore, direct contact must be avoided through the consistent use of appropriate Personal Protective Equipment (PPE).
Environmental Profile: While bismuth is a heavy metal, it is crucial to note that it is not one of the eight metals specifically regulated under the Resource Conservation and Recovery Act (RCRA) for the toxicity characteristic (i.e., the "RCRA 8": arsenic, barium, cadmium, chromium, lead, mercury, selenium, and silver).[14][15] This distinction is critical for waste classification. However, some safety data sheets indicate it may cause long-term adverse effects in the environment and should not be allowed to contaminate ground water.[11] Therefore, it must be managed as a chemical waste to prevent its release into the environment.[3]
Regulatory Framework: Classifying this compound Waste
Proper disposal begins with correct waste classification. In the United States, chemical waste is broadly categorized as RCRA hazardous or non-RCRA hazardous (often termed industrial or chemical waste).[16]
-
RCRA Hazardous Waste: A waste that is specifically listed by the EPA or exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity (as defined by the Toxicity Characteristic Leaching Procedure, or TCLP).[17]
-
Non-RCRA Hazardous Waste: A chemical waste that does not meet the criteria for RCRA hazardous waste but cannot be disposed of in regular trash or sewers due to its potential to harm the environment.[18]
Pure this compound does not typically meet the criteria for a characteristic RCRA hazardous waste.[18] Its primary environmental concern is its heavy metal content. Therefore, pure, unadulterated this compound waste should be managed as a non-RCRA chemical waste .[18]
The following workflow provides a logical pathway for classifying your waste stream.
Standard Operating Procedure (SOP) for Disposal
This SOP provides a step-by-step methodology for the safe handling and disposal of this compound waste from the point of generation to its final collection.
Experimental Protocol: Waste Handling and Disposal
-
Personal Protective Equipment (PPE) Confirmation:
-
Waste Segregation and Containment:
-
2.1. Container Selection: Designate a specific, dedicated waste container for this compound and materials contaminated with it. The container must be made of a compatible material (e.g., high-density polyethylene, glass) and have a tightly sealing lid.[19]
-
2.2. Labeling: Immediately label the waste container with a "Hazardous Waste" tag (or your institution's equivalent) as soon as the first particle of waste is added.[17] Clearly write "this compound" and avoid using abbreviations.
-
2.3. Segregation: Crucially, do not mix this compound waste with other waste streams, especially:
-
-
Accumulation and Storage:
-
Keep the waste container sealed at all times, except when adding waste.[17] This prevents the release of dust and protects the hygroscopic compound from atmospheric moisture.[1]
-
Store the container in a designated, secure satellite accumulation area within the laboratory.
-
Ensure secondary containment (e.g., a plastic tub) is used to contain any potential spills.[17]
-
-
Handling Minor Spills:
-
4.1. Isolate: Cordon off the area of the spill.
-
4.2. Absorb: For a small, dry spill, gently sweep or shovel the material into an appropriate container for disposal.[3][19] Avoid creating dust .[11] If necessary, lightly moisten a paper towel with water to wipe up the final residue.
-
4.3. Dispose: All cleanup materials (gloves, paper towels, etc.) must be placed in the designated this compound waste container.[17]
-
-
Arranging for Final Disposal:
-
Once the container is full or you are finished generating this waste stream, arrange for pickup.
-
Contact your institution's Environmental Health and Safety (EHS) department or designated waste management office to schedule a collection.[17]
-
Final disposal must be conducted by a licensed and certified waste management contractor, typically via controlled incineration.[3][18]
-
Prohibited Disposal Methods: A Critical Review
To ensure safety and compliance, it is equally important to understand which disposal methods are strictly forbidden and the scientific rationale behind these prohibitions.
-
Sanitary Sewer (Sink) Disposal: PROHIBITED . This compound is insoluble in water and will hydrolyze, creating solid precipitates that can clog plumbing.[7][10] More importantly, this action would release a heavy metal into the wastewater system, leading to environmental contamination.[11]
-
Regular Trash (Solid Waste) Disposal: PROHIBITED . Discarding chemical waste in the regular trash can lead to the contamination of soil and groundwater when it reaches a landfill.[18] It also poses a risk to custodial and waste management personnel.
-
In-Lab Treatment or Neutralization: PROHIBITED . Attempting to chemically treat this compound in the lab (e.g., with acids or bases) without a validated and approved experimental protocol is not a disposal method.[9] Such actions can generate new, potentially more hazardous waste products and may be illegal depending on local regulations.[20]
By adhering to this comprehensive guide, laboratory professionals can manage this compound waste with confidence, ensuring the protection of their colleagues, their communities, and the environment.
References
- 1. heegermaterials.com [heegermaterials.com]
- 2. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]
- 3. gelest.com [gelest.com]
- 4. Bismuth——Exposure Sources&Risk Assessments_Chemicalbook [chemicalbook.com]
- 5. chemiis.com [chemiis.com]
- 6. prochemonline.com [prochemonline.com]
- 7. This compound | C6H9BiO6 | CID 31132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. Bismuth(III) acetate - Wikipedia [en.wikipedia.org]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. angenechemical.com [angenechemical.com]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 15. actenviro.com [actenviro.com]
- 16. epa.gov [epa.gov]
- 17. vumc.org [vumc.org]
- 18. benchchem.com [benchchem.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. epfl.ch [epfl.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
